molecular formula C19H21NO4 B1339057 Fmoc-N-amido-PEG2-alcohol CAS No. 299430-87-8

Fmoc-N-amido-PEG2-alcohol

Cat. No.: B1339057
CAS No.: 299430-87-8
M. Wt: 327.4 g/mol
InChI Key: DUVHQSUZTXSLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-amido-PEG2-alcohol is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVHQSUZTXSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

179398-62-0
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179398-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50465246
Record name 2-[2-(Fmoc-amino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299430-87-8
Record name 2-[2-(Fmoc-amino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-N-amido-PEG2-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-amido-PEG2-alcohol is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use in the synthesis of PROTACs, tailored for researchers and scientists in the field of drug development.

Core Concepts and Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other. The Fmoc protecting group provides a stable linkage that can be selectively cleaved under basic conditions, revealing a primary amine for subsequent conjugation. The two-unit PEG chain imparts increased hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

The core utility of this linker lies in its ability to covalently connect two different biologically active molecules: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of PROTAC technology.

Physicochemical Data

The following tables summarize the key quantitative data for this compound and its closely related carboxylic acid derivative, which is also commonly used in PROTAC synthesis.

PropertyValueReference
Chemical Name (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Molecular Formula C₁₉H₂₁NO₄[1]
Molecular Weight 327.37 g/mol [1]
CAS Number 299430-87-8[1]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMF, DMSO, and DCM
Storage Store at -20°C[1]

Table 1: Physicochemical properties of this compound.

PropertyValueReference
Chemical Name 3-(2-(2-(Fmoc-amino)ethoxy)ethoxy)propanoic acid
Molecular Formula C₂₂H₂₅NO₆[2]
Molecular Weight 399.44 g/mol [2]
CAS Number 872679-70-4[2]
Appearance White to off-white solid
Purity Typically >96%[2]

Table 2: Physicochemical properties of the related Fmoc-N-amido-PEG2-acid.

Mechanism of Action in PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows the principles of solid-phase peptide synthesis (SPPS). The general strategy involves immobilizing one of the ligands (either for the POI or the E3 ligase) onto a solid support, followed by the sequential addition of the linker and the second ligand.

General Solid-Phase PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the solid-phase synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_resin On-Resin Synthesis cluster_linker Linker Addition cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Ligand1_Resin 1. Immobilize Ligand 1 (E3 Ligase or POI Ligand) Resin->Ligand1_Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Ligand1_Resin->Fmoc_Deprotection Linker_Coupling 3. Couple this compound (Activation of alcohol needed or use acid version) Fmoc_Deprotection->Linker_Coupling Ligand2_Coupling 4. Couple Ligand 2 (POI or E3 Ligase Ligand) Linker_Coupling->Ligand2_Coupling Cleavage 5. Cleave PROTAC from Resin (e.g., TFA cocktail) Ligand2_Coupling->Cleavage Purification 6. Purify PROTAC (e.g., HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Solid-Phase PROTAC Synthesis Workflow.
Detailed Methodologies

The following are representative protocols for the key steps in the synthesis of a PROTAC using an Fmoc-protected PEG linker on a solid support. These protocols are based on established solid-phase synthesis methodologies.

3.2.1. Immobilization of the First Ligand

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection (if using a pre-loaded resin): Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Ligand Coupling: Dissolve the first ligand (containing a carboxylic acid) in DMF. Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add this solution to the resin and shake at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

3.2.2. Linker Attachment

  • Fmoc Deprotection: If the immobilized ligand has an Fmoc-protected amine, remove the Fmoc group as described in step 2 of 3.2.1.

  • Coupling of Fmoc-N-amido-PEG2-acid:

    • Activate the carboxylic acid of Fmoc-N-amido-PEG2-acid by dissolving it in DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

    • Wash the resin as described in step 4 of 3.2.1. (Note: If using this compound, the terminal hydroxyl group would need to be activated, for example, by conversion to a mesylate or tosylate, for coupling to an amine on the second ligand, or the second ligand would need an activated carboxyl group to form an ester linkage.)

3.2.3. Coupling of the Second Ligand

  • Fmoc Deprotection: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF as previously described.

  • Ligand Coupling: Couple the second ligand (containing a carboxylic acid) using a coupling agent and base, as described in step 3 of 3.2.1. Shake at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly as described in step 4 of 3.2.1.

3.2.4. Cleavage and Purification

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol) and purify by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using techniques such as LC-MS and NMR.

Conclusion

This compound and its derivatives are versatile and valuable tools in the construction of PROTACs. The inclusion of a hydrophilic PEG spacer can confer beneficial physicochemical properties to the final PROTAC molecule. A thorough understanding of its properties and the application of established solid-phase synthesis protocols are essential for the successful development of novel protein-degrading therapeutics. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of targeted protein degradation.

References

The Strategic Role of Fmoc-N-amido-PEG2-alcohol in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[4][5]

Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) are frequently employed due to their advantageous properties.[6] This guide provides a comprehensive technical overview of the role and application of a specific, versatile building block, Fmoc-N-amido-PEG2-alcohol , in the rational design and synthesis of potent PROTACs.

Core Principles: The Function of this compound

This compound is a bifunctional, PEG-based building block designed for a modular and strategic approach to PROTAC synthesis.[7] Its structure consists of:

  • A Short PEG Chain (PEG2): The two ethylene glycol units confer hydrophilicity, which is crucial for improving the solubility of often large and lipophilic PROTAC molecules.[4][5] Enhanced solubility can lead to improved cell permeability and more favorable pharmacokinetic profiles.[4] The flexible nature of the PEG chain also allows for the necessary conformational adjustments to achieve a stable and productive ternary complex.[6]

  • An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis.[8] Its presence allows for the selective deprotection of the amine under mild basic conditions (e.g., with piperidine), revealing a nucleophilic primary amine. This amine can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through standard amide bond formation.[9]

  • A Terminal Alcohol: The primary alcohol at the other end of the linker provides a versatile chemical handle. It can be activated for nucleophilic substitution (e.g., by conversion to a mesylate or tosylate) to react with a nucleophile on the other binding ligand. Alternatively, it can be oxidized to a carboxylic acid to then participate in an amide coupling reaction.

This dual functionality enables a controlled, stepwise synthesis, allowing for the convergent assembly of the final PROTAC molecule.[10]

Quantitative Data: Impact of Short PEG Linkers on PROTAC Performance

Table 1: Influence of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs (Data is illustrative and compiled from various sources in the literature)

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Table 2: Degradation Efficiency of PROTACs with Short PEG Linkers (Data is illustrative and compiled from various sources in the literature)

Target ProteinLinker CompositionCell LineDC₅₀Dₘₐₓ (%)
TBK1 21-atom (PEG/alkyl mix)-3 nM96%
BTK PEG4Ramos1-40 nM>90%
HDAC3 PEG-basedHCT1160.44 µM77%
ERα 16-atom (PEG/alkyl mix)MCF7~1 µM~95%

These tables highlight that the inclusion of short PEG units can favorably modulate physicochemical properties (e.g., decrease lipophilicity, as indicated by a lower cLogP) and lead to highly potent protein degradation, with DC₅₀ values often in the nanomolar range.[3][10][11]

Experimental Protocols

This section provides a representative solution-phase protocol for the synthesis of a PROTAC using this compound. This workflow assumes the E3 ligase ligand contains a carboxylic acid and the POI ligand has a nucleophilic handle (e.g., a phenol).

Protocol 1: Synthesis of a PROTAC via this compound

Step 1: Activation of the Linker's Alcohol Group

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated linker intermediate.

Step 2: Coupling of Mesylated Linker to POI Ligand

  • Dissolution: Dissolve the POI ligand (containing a phenolic hydroxyl group, 1.0 eq) and the mesylated linker (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-protected POI-linker conjugate.

Step 3: Fmoc Deprotection

  • Dissolution: Dissolve the purified Fmoc-protected conjugate (1.0 eq) in DMF.

  • Deprotection: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the completion of the deprotection by LC-MS.

  • Workup: Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF. The resulting crude amine can be used directly in the next step or purified if necessary.

Step 4: Amide Bond Formation with E3 Ligase Ligand

  • Reagent Preparation: In a separate vial, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Dissolve the crude amine from Step 3 in anhydrous DMF and add it to the pre-activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Workup and Purification: Upon completion, dilute with water and extract with an organic solvent. Purify the final crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Target Protein Degradation This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[12]

  • Cell Culture and Treatment: Plate a cell line expressing the target protein at a suitable density and allow cells to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation. DC₅₀ and Dₘₐₓ values can then be calculated using non-linear regression analysis.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Signal Transduction NFAT NFAT DAG_IP3->NFAT Signal Transduction MAPK MAPK DAG_IP3->MAPK Signal Transduction Proliferation Cell Proliferation & Survival NFkB->Proliferation NFAT->Proliferation MAPK->Proliferation PROTAC BTK PROTAC PROTAC->BTK Induces Degradation

Simplified BTK Signaling Pathway

Experimental_Workflow Design 1. PROTAC Design (Ligands + Linker) Synthesis 2. Chemical Synthesis (e.g., using Fmoc-N-amido- PEG2-alcohol) Design->Synthesis Purification 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Degradation 4. Cellular Degradation Assay (Western Blot) Purification->Degradation Quantification 5. Data Analysis (DC50 / Dmax) Degradation->Quantification Selectivity 6. Selectivity Profiling (Proteomics) Quantification->Selectivity InVivo 7. In Vivo Studies (PK/PD, Efficacy) Selectivity->InVivo

PROTAC Development Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the protein entirely. The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[2]

PROTACs are heterobifunctional molecules composed of three key components:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.[3]

By simultaneously binding the POI and an E3 ligase, a PROTAC forms a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin, a small regulatory protein, to the POI.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.[6] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target proteins.[1]

The Critical Role of the Linker

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[7][8] Its length, composition, and rigidity profoundly influence:

  • Ternary Complex Formation : The linker must be of optimal length and flexibility to facilitate the formation of a stable and productive ternary complex.[7] A linker that is too short may cause steric clashes, while one that is too long can lead to unproductive binding.[9]

  • Physicochemical Properties : The linker's chemical makeup significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3]

  • Pharmacokinetics and Pharmacodynamics : These properties, including circulation half-life and biodistribution, are heavily influenced by the linker's characteristics.[10]

While various linker types exist, including alkyl chains and rigid structures, polyethylene glycol (PEG) linkers have become a privileged scaffold in PROTAC design due to their unique and favorable properties.[3][11]

Polyethylene Glycol (PEG) Linkers: A Core Component in PROTAC Design

PEG linkers are synthetic polymers composed of repeating ethylene oxide units (-CH₂−CH₂−O-).[12] Their widespread use in PROTACs stems from a combination of beneficial characteristics.

Advantages of PEG Linkers in TPD
  • Enhanced Solubility : PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[9] The hydrophilic ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly improving the solubility of the entire PROTAC molecule, which is crucial for formulation and bioavailability.[9][13]

  • Tunable Length and Flexibility : PEG linkers can be synthesized with precise, defined lengths (e.g., PEG2, PEG4, PEG6), allowing for systematic optimization of the distance between the target protein and the E3 ligase.[14][15] The free rotation around the C-O bonds provides conformational flexibility, enabling the PROTAC to adopt an optimal orientation for ternary complex formation and stabilizing protein-protein interactions.[11][12]

  • Improved Pharmacokinetics : The process of PEGylation is a well-established strategy for extending the half-life of therapeutics.[13] The PEG chain creates a protective hydration shell that can shield the PROTAC from enzymatic degradation and increase its hydrodynamic size, thereby reducing renal clearance and prolonging its circulation time.[12][13]

  • Biocompatibility and Low Immunogenicity : PEG is known for being biocompatible and generally non-immunogenic, making it a safe and attractive component for therapeutic agents.[12]

  • Synthetic Accessibility : The modular nature of bifunctional PEG motifs enables the rapid and straightforward assembly of diverse PROTAC libraries for screening and optimization.[3][14]

Considerations and Limitations

Despite their advantages, there are factors to consider when incorporating PEG linkers:

  • Metabolic Stability : Compared to rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[16]

  • Permeability Balance : While enhancing solubility, excessively long or polar PEG chains can sometimes negatively impact cell membrane permeability. An optimal length must be determined empirically to balance solubility and cellular uptake.[9]

  • The "Hook Effect" : Linker length can influence the "hook effect," a phenomenon where at high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.[17]

Quantitative Data on PEG Linker Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following tables provide illustrative data based on trends reported in the literature, demonstrating the impact of PEG linker length on key PROTAC performance metrics.

Table 1: Impact of PEG Linker Length on Degradation Efficacy This table illustrates how degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) are highly sensitive to linker length. An optimal length, in this case with a PEG4 linker, leads to the most efficient degradation.

PROTAC IDTargetE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A1BRD4VHLPEG215075
PROTAC-A2BRD4VHLPEG4 19 >95
PROTAC-A3BRD4VHLPEG88580
PROTAC-A4BRD4VHLPEG1225065
Data is representative, synthesized from trends observed in studies such as those on HaloPROTACs and BRD4 degraders.[17]

Table 2: Impact of PEG Linker Length on Physicochemical Properties This table demonstrates the trade-offs in physicochemical properties. While longer PEG chains consistently improve aqueous solubility, they can negatively affect cell permeability beyond an optimal length.

PROTAC IDLinker CompositionAqueous Solubility (µg/mL)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-B1Alkyl C8515.2
PROTAC-B2PEG4 55 8.5
PROTAC-B3PEG81204.1
PROTAC-B4PEG12>2001.8
Data is illustrative, based on established principles of PEGylation and PROTAC design.[9][18]

Visualizing Core Concepts in TPD

Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and workflows in PROTAC development.

UPS_Pathway cluster_PROTAC PROTAC Intervention cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Ub Transfer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 ATP dependent E2->E3 Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-hijacked Ubiquitin-Proteasome System (UPS) pathway.

PROTAC_Workflow Design 1. PROTAC Design (Target, E3, Linker Selection) Synthesis 2. Chemical Synthesis (Modular Assembly) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS) Synthesis->Purification Biochemical 4. In Vitro Biochemical Assays (Ternary Complex Formation) Purification->Biochemical Cellular 5. Cellular Assays (Degradation, Viability) Biochemical->Cellular Optimization Optimization Loop Cellular->Optimization Iterate Design? Lead 6. Lead PROTAC Identified Cellular->Lead Optimization->Design

Caption: A typical experimental workflow for PROTAC development and evaluation.

Linker_Logic cluster_properties PEG Linker Properties cluster_performance PROTAC Performance Metrics Length Length (Tunable) Permeability Cell Permeability Length->Permeability Modulates (Optimal Length) Ternary Ternary Complex Stability Length->Ternary Crucial for Flexibility Flexibility (High) Flexibility->Ternary Facilitates Hydrophilicity Hydrophilicity (High) Solubility Aqueous Solubility Hydrophilicity->Solubility Improves Hydrophilicity->Permeability Can Decrease if Excessive Efficacy Degradation Efficacy (DC₅₀ / Dₘₐₓ) Solubility->Efficacy Impacts Bioavailability Permeability->Efficacy Required for Cellular Activity Ternary->Efficacy Directly Correlates

Caption: Logical relationships between PEG linker properties and PROTAC performance.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the final coupling step to connect an amine-functionalized PEG linker to a carboxylic acid-activated warhead or E3 ligase ligand.

Materials:

  • Carboxylic acid-functionalized component (e.g., JQ1-acid) (1.0 eq)

  • Amine-functionalized PEG-E3 Ligase component (e.g., NH₂-PEG4-Pomalidomide) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized component in anhydrous DMF in a nitrogen-flushed round-bottom flask.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized PEG component in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress using LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Protocol 2: Western Blot for Quantifying Protein Degradation

Materials:

  • Multi-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment : Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 18-24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification : Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE : Normalize the protein amount for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values using dose-response curve fitting in software like GraphPad Prism.[19][20]

Protocol 3: Fluorescence Polarization (FP) for Ternary Complex Formation

This assay measures the formation of the Target-PROTAC-E3 Ligase complex in vitro.

Materials:

  • Fluorescently labeled PROTAC or a fluorescent ligand for the target protein.

  • Purified recombinant target protein.

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • 384-well, non-stick, black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup : In the wells of a 384-well plate, add a fixed, low concentration of the fluorescent probe (e.g., fluorescent PROTAC).

  • Add a fixed concentration of the first protein partner (e.g., the target protein).

  • Add increasing concentrations of the second protein partner (e.g., the E3 ligase). Include controls lacking one or both proteins.

  • Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement : Measure the fluorescence polarization (mP) of each well using a plate reader.

  • Data Analysis : An increase in mP value upon the addition of the second protein indicates the formation of a larger molecular complex (the ternary complex). Plot the change in mP against the concentration of the titrated protein. The data can be fitted to determine the cooperativity and stability of the ternary complex.[21]

References

The Chemical Biology of Fmoc-N-amido-PEG2-alcohol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-amido-PEG2-alcohol, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental principles of PROTAC-mediated protein degradation.

Physicochemical Properties

This compound is a well-defined polyethylene glycol (PEG)-based linker. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for controlled, sequential synthesis, while the terminal hydroxyl group offers a versatile handle for chemical modification.

PropertyValueReference
CAS Number 299430-87-8[1][2]
Molecular Weight 327.37 g/mol [1]
Molecular Formula C₁₉H₂₁NO₄[1][2]

The Role of Linkers in PROTAC Design

The linker component of a PROTAC, while not directly interacting with the target protein or the E3 ligase, is a critical determinant of its efficacy. The length, rigidity, and chemical composition of the linker, in this case, a short, flexible PEG chain, profoundly influence the PROTAC's solubility, cell permeability, and ability to facilitate a stable and productive ternary complex between the target protein and the E3 ligase. The incorporation of a PEG linker like that in this compound can enhance the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large, often hydrophobic molecules.

PROTAC-Mediated Protein Degradation: A General Mechanism

PROTACs function by hijacking the intracellular ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. This polyubiquitin tag marks the protein for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Marks for Degraded_POI Degraded Protein Fragments Proteasome_Degradation->Degraded_POI Results in PROTAC_Recycling PROTAC (Recycled) Proteasome_Degradation->PROTAC_Recycling Releases

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC using this compound

This section provides a representative, multi-step protocol for the synthesis of a hypothetical PROTAC. This protocol outlines the general steps and chemical transformations involved and should be adapted and optimized for specific target ligands and E3 ligase recruiters.

Step 1: Activation of the Terminal Hydroxyl Group

The primary alcohol of this compound can be converted to a more reactive leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylated intermediate by flash column chromatography.

Step 2: Conjugation to the E3 Ligase Ligand

The activated linker is then conjugated to the E3 ligase ligand. This example assumes the E3 ligase ligand possesses a nucleophilic handle (e.g., a phenol or amine).

  • Dissolve the E3 ligase ligand (1 equivalent) and the tosylated linker (1.1 equivalents) in an appropriate anhydrous solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (3 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the Fmoc-protected intermediate by flash column chromatography.

Step 3: Fmoc Deprotection

The Fmoc protecting group is removed to liberate the free amine for subsequent coupling to the target protein ligand.

  • Dissolve the Fmoc-protected intermediate in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.

  • The crude amine can be used directly in the next step or purified if necessary.

Step 4: Amide Coupling to the Target Protein Ligand

The final step involves the formation of a stable amide bond between the deprotected linker-E3 ligase ligand conjugate and a carboxylic acid-functionalized target protein ligand.

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected linker-E3 ligase ligand conjugate (1.2 equivalents) in DMF to the activated target protein ligand.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start This compound Step1 Step 1: Activation of Terminal Hydroxyl Start->Step1 Intermediate1 Activated Linker (e.g., Tosylate) Step1->Intermediate1 Step2 Step 2: Conjugation to E3 Ligase Ligand Intermediate1->Step2 E3_Ligand E3 Ligase Ligand E3_Ligand->Step2 Intermediate2 Fmoc-Linker-E3 Ligand Conjugate Step2->Intermediate2 Step3 Step 3: Fmoc Deprotection Intermediate2->Step3 Intermediate3 H2N-Linker-E3 Ligand Conjugate Step3->Intermediate3 Step4 Step 4: Amide Coupling Intermediate3->Step4 POI_Ligand Target Protein Ligand (with COOH) POI_Ligand->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

Caption: A representative workflow for PROTAC synthesis.

Conclusion

This compound serves as a valuable building block in the construction of PROTACs. Its well-defined structure and versatile chemical handles enable the systematic synthesis of these complex heterobifunctional molecules. A deep understanding of the role of the linker and the principles of PROTAC-mediated protein degradation is essential for the rational design of novel therapeutics. The methodologies and concepts presented in this guide provide a foundation for researchers and drug development professionals working to harness the power of targeted protein degradation.

References

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. The fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity construction of complex peptide chains.[1] Its widespread adoption is a testament to its unique lability under mild basic conditions, a characteristic that facilitates an orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1] This technical guide provides a comprehensive exploration of the Fmoc group's core function, from its chemical properties and reaction mechanisms to detailed experimental protocols and its critical role in the advancement of peptide-based therapeutics.

The Chemistry of the Fmoc Group: A Tale of Stability and Selective Lability

The Fmoc group is a carbamate that temporarily shields the α-amino group of an amino acid, thereby preventing unwanted self-coupling during the iterative process of peptide chain elongation.[1][2] Introduced by Carpino in 1972, the Fmoc group revolutionized peptide synthesis by offering a base-labile protecting group that was orthogonal to the commonly used acid-labile side-chain protecting groups.[3]

The key to the Fmoc group's utility lies in the chemical nature of the fluorenyl ring system. The electron-withdrawing properties of this aromatic system render the proton at the C9 position of the fluorene moiety acidic.[1] This acidity allows for its facile removal via a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine.[1][4]

Chemical Structure of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by its bulky, planar fluorenyl system attached to a methoxycarbonyl moiety.

Figure 1: Chemical Structure of the Fmoc Group.

The Mechanism of Action: Protection and Deprotection

The function of the Fmoc group is defined by two critical reactions: the protection of the amine and its subsequent removal (deprotection).

Fmoc Protection of an Amine

The introduction of the Fmoc group, or Fmoc protection, is typically achieved by reacting an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[5][] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent.

Fmoc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Fmoc_Amine Fmoc-NH-R (Protected Amine) Amine->Fmoc_Amine Nucleophilic Attack Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Amine HCl HCl Fmoc_Cl->HCl Elimination

Figure 2: Mechanism of Fmoc Protection of an Amine.
Fmoc Deprotection

The removal of the Fmoc group is the cornerstone of its utility in SPPS. This is achieved through a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group. This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine of the amino acid.[4]

Fmoc_Deprotection Fmoc_Protected Fmoc-Protected Amine Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate Proton Abstraction Base Base (e.g., Piperidine) Base->Intermediate Adduct Dibenzofulvene-Piperidine Adduct Base->Adduct Trapping Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Elimination Carbamic_Acid Carbamic Acid Intermediate Intermediate->Carbamic_Acid Dibenzofulvene->Adduct Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Figure 3: Mechanism of Fmoc Deprotection by a Base.

Quantitative Data and Performance Comparison

The efficiency of both the protection and deprotection steps is critical for the overall success of peptide synthesis.

Fmoc Protection Yields

The yield of the Fmoc protection reaction can vary depending on the amino acid and the specific conditions used. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and tends to produce fewer side products, leading to higher purity and more consistent yields.[3][] While comprehensive data for all amino acids is extensive, typical yields for the synthesis of Fmoc-amino acids are generally high, often exceeding 90%.[7]

Amino Acid (Abbr.)Protecting ReagentTypical Yield (%)Reference
Phenylalanine (Phe)Fmoc-OSu92[7]
Glycine (Gly)Fmoc-Cl>95[7]
Various Amino AcidsFmoc-benzotriazolesVery Good[8]
Various AminesFmoc-DMTGood[8]

Table 1: Representative Yields for Fmoc Protection of Amino Acids.

Fmoc Deprotection Kinetics

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. Piperidine is the most common deprotecting agent due to its high efficiency in both cleaving the Fmoc group and scavenging the resulting dibenzofulvene.[9]

Deprotecting AgentConcentrationSolventHalf-life (approx.)Reference
Piperidine20% (v/v)DMF6 seconds[10]
4-Methylpiperidine20% (v/v)DMFSimilar to Piperidine[][12]
Piperazine10% (w/v)9:1 DMF/ethanolSlightly slower than Piperidine at short times[][12]
DBU2% (v/v)NMPFaster than Piperidine[13]

Table 2: Comparison of Deprotection Kinetics with Different Bases.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[5]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.

  • Extraction: Extract the precipitated Fmoc-amino acid with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide using piperidine.[14]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 10-15 minutes to ensure complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): The completion of the deprotection can be monitored by collecting the filtrate from the piperidine treatments and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

The Central Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely used method for SPPS today.[4] This approach leverages the base-lability of the Nα-Fmoc protecting group and the acid-lability of the side-chain protecting groups (e.g., tert-butyl, trityl). This orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection, which is only removed at the final cleavage step.

SPPS_Workflow Start Start: Resin with Linker Attach 1. Attach first Fmoc-Amino Acid Start->Attach Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple next Fmoc-Amino Acid (Activation Reagent) Wash1->Couple Wash2 5. Wash Couple->Wash2 Repeat Repeat steps 2-5 for each Amino Acid Wash2->Repeat Repeat->Deprotect Next Cycle Cleave 6. Final Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleave Final Cycle Purify 7. Purify Peptide Cleave->Purify End Final Peptide Purify->End

Figure 4: General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis.

Conclusion

The Fmoc protecting group is an indispensable tool in the arsenal of the modern peptide chemist. Its unique combination of stability to acidic conditions and lability towards mild bases has made it the cornerstone of solid-phase peptide synthesis. A thorough understanding of its chemical principles, reaction mechanisms, and the nuances of its application is crucial for researchers, scientists, and drug development professionals seeking to synthesize high-purity peptides for a wide range of applications, from basic research to the development of novel therapeutics. The continued refinement of Fmoc-based methodologies promises to further accelerate the pace of innovation in the ever-expanding field of peptide science.

References

The Hydrophilic Advantage: A Technical Guide to PEG Spacers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][2] The linker is far more than a passive spacer; its length, composition, flexibility, and hydrophilicity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[1][2][3]

Among the various linker types, polyethylene glycol (PEG) spacers have garnered significant attention due to their unique hydrophilic properties.[4][5] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview of their impact on key drug-like properties, detailed experimental protocols for their evaluation, and quantitative data to inform rational design strategies.

The Influence of PEG Spacers on Physicochemical Properties and Solubility

A major challenge in PROTAC development is their characteristically high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[4] This can significantly hinder their formulation, administration, and ultimately, their bioavailability. PEG linkers, composed of repeating ethylene glycol units, offer a powerful solution to this problem.[5][6] The ether oxygens in the PEG backbone can form hydrogen bonds with water, thereby increasing the overall hydrophilicity and aqueous solubility of the PROTAC molecule.[4]

Systematic variation of the PEG linker length allows for the fine-tuning of a PROTAC's physicochemical properties. As the number of PEG units increases, a corresponding increase in solubility and a decrease in the calculated logP (cLogP) are generally observed. This enhancement in solubility can improve the compatibility of PROTACs with physiological environments.[4]

Modulating Cell Permeability with PEG Spacers

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity imparted by PEGylation can be advantageous for solubility, it can also present a barrier to passive diffusion across the lipophilic cell membrane. However, the flexible nature of PEG linkers can counteract this effect.[4]

Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded or collapsed conformations.[4] This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[4] It is important to note that there is often an optimal PEG linker length for maximizing cell permeability; excessively long and polar linkers can lead to a decrease in cellular uptake.[4] Therefore, empirical determination of the optimal number of PEG units is crucial for each PROTAC system.

The Role of PEG Spacers in Ternary Complex Formation and Degradation Efficacy

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[3][7] The length and flexibility of the PEG spacer are critical for achieving the optimal orientation and proximity of the two proteins for efficient ubiquitination and subsequent degradation.[2][3]

A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may not effectively bring the proteins together, leading to inefficient ubiquitination.[2] The inherent flexibility of PEG linkers allows them to act as an "entropic spring," enabling the warhead and E3 ligase ligand to simultaneously occupy their respective binding pockets.[3] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimization of PEG linker length is paramount to achieving potent degradation with low DC50 and high Dmax values.[7][8]

Data Presentation: Quantitative Impact of PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of different PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC A Alkyl Chain785.04.2185.2
PROTAC B PEG2831.03.5204.0
PROTAC C PEG4919.12.8222.8
PROTAC D PEG61007.22.1241.6

Data compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC E PEG215075
PROTAC F PEG35090
PROTAC G PEG425>95
PROTAC H PEG68085

Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent.

Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting Various Proteins

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHL12>1000<20[2]
ERα VHL16100>80[2]
TBK1 VHL<12No degradation-[3]
TBK1 VHL21396[3][8]
CDK9 CRBNPEG250-100~70[2]
CDK9 CRBNPEG4<50>90[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs with PEG spacers.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the reduction in the level of a target protein following PROTAC treatment.[7]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[7] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7] Centrifuge to pellet cell debris and collect the supernatant.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[3] Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Repeat the washes.

  • Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system.[8] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive transcellular permeability.[]

Materials:

  • PAMPA plate (with a donor and acceptor well separated by a lipid-infused artificial membrane)

  • PROTAC of interest

  • Phosphate-buffered saline (PBS)

  • Organic solvent (e.g., dodecane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Dissolve the PROTAC in PBS (with a small percentage of DMSO if necessary) and add it to the donor wells.

  • Incubation: Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.[10][11]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis spectrophotometer or LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • PROTAC of interest

  • LC-MS/MS

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral): Add the PROTAC-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. Incubate for a specific time (e.g., 2 hours).

  • Permeability Assay (Basolateral to Apical): In a separate set of wells, add the PROTAC-containing transport buffer to the basolateral chamber and fresh buffer to the apical chamber to assess efflux.

  • Sample Analysis: At various time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the PROTAC is a substrate of efflux transporters.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the ternary complex in a solution-based format.

Materials:

  • Tagged target protein (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., His-tagged)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)

  • Assay buffer

  • Microplate reader with TR-FRET capability

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.

  • Assay Reaction: In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation and antibody binding.[1]

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the maximal ternary complex formation.

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

This live-cell assay can be used to measure both target engagement and ternary complex formation in a cellular environment.[6]

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • For ternary complex: Cells also expressing the E3 ligase fused to HaloTag®

  • PROTAC of interest

  • NanoBRET™ tracer for the target protein (for target engagement)

  • HaloTag® ligand labeled with a fluorescent dye (for ternary complex)

  • Nano-Glo® substrate

  • Microplate reader with BRET capabilities

Procedure (Target Engagement):

  • Cell Seeding: Seed the cells in a white-bottomed microplate.

  • Treatment: Treat the cells with the PROTAC at various concentrations, followed by the addition of the NanoBRET™ tracer.

  • Substrate Addition: Add the Nano-Glo® substrate.

  • Measurement: Read the luminescence and fluorescence signals on a BRET-compatible plate reader.

  • Data Analysis: A decrease in the BRET signal with increasing PROTAC concentration indicates competition with the tracer for binding to the target protein.

Procedure (Ternary Complex Formation):

  • Cell Seeding and Labeling: Seed the cells and label the HaloTag®-E3 ligase with the fluorescent ligand.

  • Treatment: Treat the cells with the PROTAC at various concentrations.

  • Substrate Addition: Add the Nano-Glo® substrate.

  • Measurement: Read the luminescence and fluorescence signals.

  • Data Analysis: An increase in the BRET signal with increasing PROTAC concentration indicates the formation of the ternary complex, bringing the NanoLuc®-target protein and the fluorescently labeled E3 ligase into close proximity.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC-mediated protein degradation and the experimental workflows for their evaluation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Poly-ubiquitinates Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase Recruits Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design Rational Design (Vary PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Ternary_Complex Ternary Complex Assay (TR-FRET, NanoBRET) Synthesis->Ternary_Complex Degradation Protein Degradation Assay (Western Blot) Synthesis->Degradation Data Determine DC50, Dmax, Papp, etc. Solubility->Data Permeability->Data Ternary_Complex->Data Viability Cell Viability Assay Degradation->Viability Viability->Data Optimization Lead Optimization Data->Optimization Optimization->Design Iterative Design Logical_Relationships cluster_properties Physicochemical & Biological Properties PROTAC PROTAC Structure POI_Ligand POI Ligand PROTAC->POI_Ligand E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand PEG_Linker PEG Linker PROTAC->PEG_Linker Solubility Solubility PEG_Linker->Solubility Increases Permeability Cell Permeability PEG_Linker->Permeability Modulates Ternary_Complex Ternary Complex Formation & Stability PEG_Linker->Ternary_Complex Influences Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Determines

References

The PROTAC Revolution: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered bifunctional molecules that hijack the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4] This technical guide provides an in-depth exploration of the core principles governing the PROTAC mechanism of action, offering a comprehensive resource for researchers and drug development professionals in this rapidly evolving field.

Core Principle: Hijacking the Ubiquitin-Proteasome System

The efficacy of PROTACs is intrinsically linked to the cellular ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5][6][7][8][9] The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that functions as a cellular recycling plant.[1][5][6][7]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][10][11] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to the target protein.[12][13][14] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][4][15]

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The catalytic cycle of a PROTAC can be broken down into several key steps:

  • Binary Complex Formation: The PROTAC molecule, once inside the cell, can independently and reversibly bind to either the Protein of Interest (POI) or the E3 ubiquitin ligase, forming two distinct binary complexes.

  • Ternary Complex Formation: The binary complex of PROTAC and POI then recruits the E3 ligase, or the binary complex of PROTAC and E3 ligase recruits the POI, to form the crucial POI-PROTAC-E3 ligase ternary complex.[12][13][14] The stability and conformation of this ternary complex are critical determinants of degradation efficiency.

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Recognition by the Proteasome: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome.

  • Degradation and Recycling: The proteasome unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides. The PROTAC molecule is then released and can participate in another cycle of degradation, acting as a catalyst.[15]

Visualizing the PROTAC Pathway and Experimental Workflows

To better illustrate the intricate processes involved in PROTAC-mediated degradation and the experimental approaches used to study them, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC PROTAC_POI PROTAC-POI Binary Complex PROTAC->PROTAC_POI PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 POI Protein of Interest (POI) POI->PROTAC_POI Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_E3 E3_Ligase->Ternary_Complex PROTAC_POI->Ternary_Complex Recruits E3 PROTAC_E3->Ternary_Complex Recruits POI Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Ub Recycled Ub Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1_Ub E1~Ub Ub->E1_Ub ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1 E1 Ubiquitin-Activating Enzyme E1->E1_Ub E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub Ub Transfer E2 E2 Ubiquitin-Conjugating Enzyme E2->E2_Ub Substrate_Ub Ubiquitinated Substrate E2_Ub->Substrate_Ub Ub Transfer E3 E3 Ubiquitin Ligase E3->Substrate_Ub Substrate Substrate Protein Substrate->Substrate_Ub Poly_Ub Polyubiquitin Chain Substrate_Ub->Poly_Ub Elongation Proteasome 26S Proteasome Substrate_Ub->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Experimental Workflows

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Plating start->cell_culture protac_treatment 2. PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis 3. Cell Lysis & Protein Quantification protac_treatment->cell_lysis sds_page 4. SDS-PAGE cell_lysis->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab 8. HRP-Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry & Data Analysis detection->analysis dc50_dmax Determine DC50 & Dmax analysis->dc50_dmax end End dc50_dmax->end

Caption: Workflow for assessing protein degradation by Western Blot.

In_Vitro_Ubiquitination_Workflow start Start reagent_prep 1. Prepare Reagents on Ice (E1, E2, E3, POI, Ub, ATP, PROTAC) start->reagent_prep reaction_setup 2. Assemble Reaction Mix (Buffer, ATP, E1, E2, Ub, POI) reagent_prep->reaction_setup protac_add 3. Add PROTAC or Vehicle (DMSO) reaction_setup->protac_add e3_add 4. Add E3 Ligase to Initiate Reaction protac_add->e3_add incubation 5. Incubate at 37°C e3_add->incubation quenching 6. Quench Reaction with SDS-PAGE Buffer incubation->quenching western_blot 7. Western Blot Analysis (Detect POI for Ubiquitination Smear) quenching->western_blot analysis 8. Analyze Ubiquitination Levels western_blot->analysis end End analysis->end

Caption: Workflow for an in vitro ubiquitination assay.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily characterized by two key parameters:

  • DC50 (Degradation Concentration 50): The concentration of the PROTAC required to induce 50% degradation of the target protein.[16][17][18] A lower DC50 value indicates higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[16][17][18]

Below are tables summarizing the reported DC50 and Dmax values for several well-characterized PROTACs.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50Dmax
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Cereblon (CRBN)VCaP~1 nM>90%
LNCaP< 1 nMNot Reported
MZ1 BRD4von Hippel-Lindau (VHL)H6618 nMComplete at 100 nM
H83823 nMComplete at 100 nM
HeLa< 100 nMNot Reported
ARV-771 BRD2/3/4von Hippel-Lindau (VHL)Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported
ARV-825 BRD4Cereblon (CRBN)Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported
dBET1 BRD4Cereblon (CRBN)MV4;11EC50 of 430 nMNot Reported
KRAS G12D degrader 1 KRAS G12Dvon Hippel-Lindau (VHL)SNU-119.77 nM>95% (for a pan-KRAS degrader)
HPAF-II52.96 nMNot Reported
AGS7.49 nM95% (for a pan-KRAS degrader)
GP262 PI3K/mTORNot SpecifiedMDA-MB-23142.23–227.4 nM (PI3K), 45.4 nM (mTOR)71.3-88.6% (PI3K), 74.9% (mTOR)

Note: The reported values can vary depending on the specific cell line, treatment duration, and experimental conditions.[3][16][17][19][20][21][22][23][24][25][26]

Key Experimental Protocols

A variety of biochemical and cellular assays are employed to characterize the mechanism and efficacy of PROTACs. Below are detailed methodologies for several key experiments.

Cellular Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction of the target protein in cells following PROTAC treatment.[1][16]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][16]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI in a cell-free system.[27][28][29][30]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ligase complex (e.g., VHL or CRBN complex)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC compound and vehicle control (DMSO)

  • SDS-PAGE sample buffer

  • Western blot reagents (as described above)

Methodology:

  • Reaction Setup:

    • On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the recombinant POI.

    • Aliquot the master mix into reaction tubes.

  • Initiation of Reaction:

    • Add the PROTAC at various concentrations or the vehicle control to the respective tubes.

    • Initiate the ubiquitination reaction by adding the recombinant E3 ligase complex.

  • Incubation and Quenching:

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Analyze the reaction products by Western blot using an antibody against the POI.

    • A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands (a "smear") above the unmodified POI band, indicating the addition of multiple ubiquitin molecules.[27]

Ternary Complex Formation Assays

Several biophysical techniques can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[12][13][14][31][32][33]

a) Pull-Down Assay [28][33]

Principle: This assay uses an affinity tag on one of the proteins (e.g., His-tagged POI) to pull down the entire complex, which is then detected by Western blot.

Methodology:

  • Incubate the His-tagged POI, the E3 ligase, and the PROTAC in a binding buffer.

  • Add Ni-NTA agarose beads to capture the His-tagged POI and any interacting partners.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blot using antibodies against the POI and the E3 ligase. An increase in the amount of E3 ligase pulled down in the presence of the PROTAC indicates ternary complex formation.

b) Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) [32]

Principle: These label-free techniques measure changes in the refractive index or light interference pattern at a sensor surface upon protein binding, allowing for the real-time analysis of binding kinetics and affinity.

Methodology (SPR example):

  • Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.

  • Inject the PROTAC to measure its binary interaction with the E3 ligase.

  • In a separate experiment, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-coated surface. An enhanced binding response compared to the binary interactions suggests the formation of a stable ternary complex.

c) Isothermal Titration Calorimetry (ITC) [32]

Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Titrate the PROTAC into a solution containing the POI to determine the binary binding thermodynamics.

  • Titrate the PROTAC into a solution containing the E3 ligase to determine the other binary interaction.

  • Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation. Cooperativity can be assessed by comparing the ternary and binary binding affinities.

d) Proximity-Based Assays (e.g., AlphaLISA, NanoBRET) [13][31]

Principle: These assays rely on the induced proximity of two molecules (e.g., POI and E3 ligase) upon ternary complex formation, which brings a donor and an acceptor molecule close enough to generate a detectable signal (e.g., light emission or fluorescence resonance energy transfer).

Methodology (NanoBRET example):

  • Genetically fuse the POI with a NanoLuc luciferase (energy donor) and the E3 ligase with a HaloTag that can be labeled with a fluorescent acceptor.

  • Express these fusion proteins in cells.

  • Treat the cells with the PROTAC.

  • Measure the energy transfer from the NanoLuc donor to the fluorescent acceptor. An increase in the BRET signal indicates the formation of the ternary complex in live cells.[13]

Conclusion

The development of PROTACs has opened up new avenues for therapeutic intervention by enabling the targeted degradation of previously "undruggable" proteins. A thorough understanding of the fundamental principles of the PROTAC mechanism of action, coupled with robust and quantitative experimental methodologies, is crucial for the successful design and optimization of these novel therapeutics. This technical guide provides a foundational resource for researchers embarking on or currently engaged in the exciting field of targeted protein degradation. As our knowledge of the intricate interplay between PROTACs, E3 ligases, and the ubiquitin-proteasome system continues to expand, so too will the potential of this transformative technology to address a wide range of human diseases.

References

An In-Depth Technical Guide to Fmoc-N-amido-PEG2-alcohol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of drug discovery, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation, a powerful strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG2-alcohol, a versatile linker building block increasingly utilized in the synthesis of PROTACs and other drug conjugates. We will delve into its chemical properties, its role in drug discovery, and provide detailed experimental protocols for its application.

Core Concepts: The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their unique properties that can significantly enhance the overall profile of the resulting degrader molecule.[1] The inclusion of a PEG moiety can:

  • Improve Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules. This improved solubility can facilitate formulation and improve bioavailability.[1][2]

  • Enhance Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving its ability to cross the lipophilic cell membrane.[3]

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex between the target protein and the E3 ligase.[4] Short PEG linkers, such as the PEG2 unit in this compound, can provide the necessary spacing and conformational flexibility to enable favorable protein-protein interactions within the complex.[5]

Chemical Properties of this compound

This compound is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. This structure provides two key reactive handles for sequential chemical modifications.

PropertyValueReference
Molecular Formula C19H21NO4[6]
Molecular Weight 327.37 g/mol [6]
CAS Number 299430-87-8[6]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM
Storage -20°C[6]

The Fmoc protecting group is a base-labile protecting group commonly used in solid-phase peptide synthesis and other organic syntheses. It can be readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to reveal a primary amine. This amine can then be coupled to a carboxylic acid-containing molecule, such as a ligand for a target protein or an E3 ligase. The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation reactions.

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of this compound in drug discovery is as a linker in the synthesis of PROTACs.[6][7] Its bifunctional nature allows for a modular and sequential approach to PROTAC assembly.

A common synthetic strategy involves the following steps:

  • Attachment to an E3 Ligase Ligand: The hydroxyl group of this compound can be activated (e.g., by conversion to a mesylate or tosylate) and reacted with a nucleophilic handle on an E3 ligase ligand, such as a phenol or an amine.

  • Fmoc Deprotection: The Fmoc group is then removed using a mild base, exposing the primary amine.

  • Coupling to the Target Protein Ligand: The newly exposed amine is then coupled to a carboxylic acid on the target protein ligand using standard peptide coupling reagents (e.g., HATU, HBTU).

This stepwise approach allows for the controlled and efficient synthesis of the final PROTAC molecule.

Experimental Protocols

While specific reaction conditions should be optimized for each unique synthesis, the following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • This compound conjugated to a molecule of interest

  • 20% Piperidine in Dimethylformamide (DMF) (v/v)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of resin-bound compound or an appropriate volume for solution-phase synthesis.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water or brine to remove the piperidine and dibenzofulvene-piperidine adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product. For solid-phase synthesis, the resin is washed extensively with DMF and DCM.

Protocol 2: Amide Coupling with a Target Protein Ligand

This protocol outlines the coupling of the deprotected amine with a carboxylic acid-functionalized target protein ligand.

Materials:

  • Deprotected N-amido-PEG2-alcohol conjugate (from Protocol 1)

  • Carboxylic acid-functionalized target protein ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, Hunig's base)

  • Anhydrous DMF

  • Reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF.

  • Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected N-amido-PEG2-alcohol conjugate (1 equivalent) in anhydrous DMF to the activated ester mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

Signaling Pathways and Experimental Workflows

The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells.[8] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[9]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ubiquitin ligase E2->E3 Target Target Protein E3->Target Ubiquitination PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Poly-Ub chaining PROTAC PROTAC PROTAC->E3 PROTAC->Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical workflow, starting from the individual building blocks and culminating in the final purified product.

PROTAC_Synthesis_Workflow start Start e3_ligand E3 Ligase Ligand (with reactive handle) start->e3_ligand linker This compound start->linker target_ligand Target Protein Ligand (with carboxylic acid) start->target_ligand step1 Step 1: Conjugate Linker to E3 Ligand (e.g., Mitsunobu or Williamson ether synthesis) e3_ligand->step1 linker->step1 step3 Step 3: Amide Coupling (HATU, DIPEA) target_ligand->step3 intermediate1 Fmoc-PEG2-E3 Ligand Conjugate step1->intermediate1 step2 Step 2: Fmoc Deprotection (20% Piperidine/DMF) intermediate1->step2 intermediate2 H2N-PEG2-E3 Ligand Conjugate step2->intermediate2 intermediate2->step3 crude_protac Crude PROTAC step3->crude_protac purification Purification (HPLC) crude_protac->purification final_protac Purified PROTAC purification->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Quantitative Data

While specific yields and purity can vary significantly depending on the specific ligands and reaction conditions used, the following table provides representative data for a solid-phase PROTAC synthesis campaign. This data is illustrative and should be considered as a general guide.

Synthesis StepParameterTypical ValueAnalytical MethodReference
Resin Loading E3 Ligand Loading0.3 - 0.7 mmol/gUV-Vis Spectroscopy[10]
Linker Coupling Coupling Efficiency>90%Kaiser Test / LC-MS[10]
Fmoc Deprotection Deprotection Efficiency>99%UV-Vis Spectroscopy
POI Ligand Coupling Coupling Efficiency70 - 95%LC-MS[10]
Final Product Crude Purity60 - 85%Analytical HPLC[10]
Final Product Purified Yield10 - 40% (overall)Mass Measurement[10]
Final Product Final Purity>98%Analytical HPLC[10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex drug conjugates. Its bifunctional nature, combined with the beneficial properties of the short PEG linker, allows for the modular and efficient construction of molecules with enhanced drug-like properties. The protocols and workflows provided in this guide offer a solid foundation for researchers and scientists entering the exciting field of targeted protein degradation. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design and application of well-defined linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Fmoc-N-amido-PEG2-alcohol, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, reaction optimization, and the overall success of synthesizing novel therapeutics.

Core Concepts: Structure and Impact on Solubility

This compound, with the chemical formula C₁₉H₂₁NO₄ and a molecular weight of approximately 327.37 g/mol , incorporates two key structural features that dictate its solubility profile:

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: This large, hydrophobic protecting group for the amine is crucial for orthogonal synthesis strategies. However, its aromatic nature significantly decreases aqueous solubility and favors solubility in organic solvents.

  • Polyethylene Glycol (PEG) Linker: The short, two-unit PEG chain (PEG2) is incorporated to enhance the hydrophilicity of the molecule. This spacer helps to improve solubility in aqueous media and is a common strategy to impart favorable pharmacokinetic properties to the final PROTAC molecule.[1]

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer results in an amphiphilic molecule with a nuanced solubility profile across various solvents.

Quantitative Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound is limited, the following table summarizes known qualitative solubility and quantitative data for a closely related analogue, Fmoc-N-amido-PEG2-azide. This information provides a strong directional understanding for solvent selection.

SolventCompoundSolubilityNotes
Dimethyl Sulfoxide (DMSO)Fmoc-N-amido-PEG2-azide≥ 116.67 mg/mL (≥ 294.29 mM)The alcohol analogue is expected to have comparable high solubility in DMSO.[2]
Dichloromethane (DCM)Fmoc-PEG9-alcoholSolubleGenerally a good solvent for Fmoc-protected compounds.
Dimethylformamide (DMF)Fmoc-PEG9-alcoholSolubleA common solvent for peptide synthesis and related applications.
Aqueous MediaThis compoundPoorly SolubleThe hydrophobic Fmoc group dominates, leading to low solubility despite the PEG spacer.[1]
Methanol / EthanolThis compoundModerately Soluble (Expected)Often used for dissolving similar molecules for analysis or reactions.

Experimental Protocols

To aid researchers in determining the precise solubility of this compound for their specific applications, a detailed experimental protocol for a standard kinetic solubility assay is provided below.

Kinetic Solubility Determination via UV-Vis Spectroscopy

This method provides a rapid assessment of the solubility of a compound in a given buffer system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Calibrated multichannel pipette

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in DMSO to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Sample Preparation:

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to the desired number of wells.

    • Add 2 µL of the 10 mM stock solution to each well containing PBS. This creates a final concentration of 100 µM with 1% DMSO.

    • Mix thoroughly by pipetting up and down.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours to allow for precipitation of the compound.

    • Measure the absorbance of each well at a predetermined wavelength (the absorbance maximum of the Fmoc group is around 301 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the DMSO serial dilutions versus their known concentrations.

    • Compare the absorbance of the PBS samples to the standard curve to determine the concentration of the dissolved compound. This value represents the kinetic solubility.

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental process and the context of this molecule's use, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_standards Create Serial Dilutions in DMSO (Standard Curve) prep_stock->prep_standards plot_curve Plot Standard Curve prep_standards->plot_curve prep_plate Add PBS to 96-Well Plate add_stock Add Stock to PBS (Final: 100 µM, 1% DMSO) prep_plate->add_stock mix Mix Thoroughly add_stock->mix incubate Incubate at RT (1-2 hours) mix->incubate measure_abs Measure Absorbance (~301 nm) incubate->measure_abs measure_abs->plot_curve determine_sol Determine Kinetic Solubility from Curve plot_curve->determine_sol protac_logic cluster_components PROTAC Components cluster_synthesis Synthesis warhead Warhead (Binds Target Protein) conjugation1 Conjugation 1 warhead->conjugation1 e3_ligand E3 Ligase Ligand conjugation2 Conjugation 2 e3_ligand->conjugation2 linker This compound Amine (Fmoc protected) PEG Spacer Alcohol deprotection Fmoc Deprotection linker:f0->deprotection deprotection->conjugation1 conjugation1->conjugation2 protac Final PROTAC Molecule conjugation2->protac

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Fmoc-N-amido-PEG2-alcohol

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.

This compound is a versatile, PEG-based linker used in the synthesis of PROTACs. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the final PROTAC molecule, which can improve its solubility and pharmacokinetic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective deprotection and subsequent conjugation, while the terminal alcohol provides a reactive handle for attachment to either the POI ligand or the E3 ligase ligand. This document provides detailed protocols for the synthesis of PROTACs utilizing this linker.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3->Ternary polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Experimental Protocols

This section provides a representative solution-phase protocol for the synthesis of a PROTAC using this compound. The synthesis is modular, involving the sequential attachment of the E3 ligase ligand and the POI ligand to the linker. The choice of which ligand to attach first depends on the available functional groups on each ligand and their chemical compatibility with the reaction conditions. In this example, we will first activate the alcohol of the linker for reaction with a phenolic hydroxyl group on the POI ligand, followed by deprotection of the Fmoc group and amide coupling with a carboxylic acid on the E3 ligase ligand.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages:

  • Activation of the Linker and Coupling to the POI Ligand: The terminal hydroxyl group of this compound is activated, for instance, through mesylation, to create a good leaving group. This is followed by a nucleophilic substitution reaction with the POI ligand.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the linker-POI conjugate to expose the free amine.

  • Coupling to the E3 Ligase Ligand: The free amine of the linker-POI conjugate is coupled with a carboxylic acid-functionalized E3 ligase ligand via an amide bond formation reaction.

Synthetic_Workflow start This compound step1 Step 1: Mesylation (MsCl, Et3N, DCM) start->step1 intermediate1 Fmoc-N-amido-PEG2-OMs step1->intermediate1 step2 Step 2: Coupling with POI-OH (K2CO3, DMF) intermediate1->step2 intermediate2 Fmoc-Linker-POI step2->intermediate2 step3 Step 3: Fmoc Deprotection (20% Piperidine in DMF) intermediate2->step3 intermediate3 H2N-Linker-POI step3->intermediate3 step4 Step 4: Amide Coupling with E3-COOH (HATU, DIPEA, DMF) intermediate3->step4 final_product Final PROTAC (E3-Linker-POI) step4->final_product

Caption: A representative synthetic workflow for a PROTAC using this compound.

Protocol 1: Activation of this compound and Coupling to POI-OH

Materials:

Reagent/SolventM.W.AmountEquivalents
This compound327.371.0 g1.0
Methanesulfonyl chloride (MsCl)114.550.42 mL1.5
Triethylamine (Et₃N)101.190.85 mL2.0
Dichloromethane (DCM), anhydrous-30 mL-
POI-OH (e.g., a phenol-containing inhibitor)VariesVaries1.2
Potassium carbonate (K₂CO₃)138.21Varies3.0
N,N-Dimethylformamide (DMF), anhydrous-20 mL-

Procedure:

  • Mesylation of the Linker:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.0 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated linker (Fmoc-N-amido-PEG2-OMs). This intermediate is often used in the next step without further purification.

  • Coupling with POI-OH:

    • Dissolve the crude Fmoc-N-amido-PEG2-OMs in anhydrous DMF.

    • Add the POI-OH (1.2 eq) and potassium carbonate (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product (Fmoc-Linker-POI) by flash column chromatography on silica gel.

Illustrative Data:

StepProductStarting MaterialYield (%)Purity (LC-MS)
1Fmoc-N-amido-PEG2-OMsThis compound~95 (crude)>90%
2Fmoc-Linker-POIFmoc-N-amido-PEG2-OMs60-75>95%
Protocol 2: Fmoc Deprotection

Materials:

Reagent/SolventConcentrationAmount
Fmoc-Linker-POI-1.0 g
Piperidine-4 mL
DMF-16 mL

Procedure:

  • Dissolve the purified Fmoc-Linker-POI (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.

  • The resulting crude amine (H₂N-Linker-POI) can be used directly in the next step or purified by flash chromatography if necessary.

Illustrative Data:

ProductStarting MaterialYield (%)Purity (LC-MS)
H₂N-Linker-POIFmoc-Linker-POI~98 (crude)>90%
Protocol 3: Amide Coupling with E3 Ligase Ligand

Materials:

Reagent/SolventM.W.AmountEquivalents
H₂N-Linker-POIVariesVaries1.0
E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH)VariesVaries1.1
HATU380.23Varies1.2
DIPEA129.24Varies3.0
DMF, anhydrous-Varies-

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of H₂N-Linker-POI (1.0 eq) in anhydrous DMF to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Illustrative Data:

ProductStarting MaterialYield (%)Purity (HPLC)
Final PROTACH₂N-Linker-POI40-60>98%

Characterization and Purification Notes

  • Purification: The purification of PEGylated PROTACs can be challenging due to their physicochemical properties. A multi-step purification strategy is often necessary.

    • Flash Column Chromatography: Useful for purifying intermediates.

    • Preparative RP-HPLC: The final purification step to achieve high purity of the final PROTAC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

  • Characterization:

    • LC-MS: Used extensively to monitor reaction progress and to confirm the mass of intermediates and the final product.

    • NMR (¹H and ¹³C): Essential for structural elucidation of the final PROTAC and key intermediates.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final PROTAC.

Conclusion

This compound is a valuable building block for the modular synthesis of PROTACs. The protocols outlined above provide a general framework for its use in constructing these important molecules for targeted protein degradation. The flexibility of the synthetic route allows for the incorporation of a wide variety of POI and E3 ligase ligands, making it a key tool in the development of novel therapeutics. The enhanced solubility and favorable pharmacokinetic properties often imparted by the PEG linker underscore its importance in PROTAC design. Researchers should optimize the reaction conditions and purification methods for each specific PROTAC being synthesized to ensure the highest possible yield and purity.

Application Notes and Protocols: Conjugation of Fmoc-N-amido-PEG2-alcohol to a Warhead Ligand for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance the solubility and bioavailability of the resulting molecule.[4] This document provides detailed application notes and protocols for the conjugation of Fmoc-N-amido-PEG2-alcohol, a versatile PEG-based linker, to a warhead ligand. As a representative example, we will focus on the conjugation to (+)-JQ1 carboxylic acid, a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which are attractive therapeutic targets in oncology and inflammation.[1][5]

Core Principles

The synthesis of a warhead-linker conjugate is a foundational step in the assembly of a functional PROTAC. The strategy outlined here involves two key chemical transformations:

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the this compound is removed under basic conditions to expose a primary amine. This amine will serve as the nucleophile in the subsequent coupling reaction.

  • Amide Bond Formation: The exposed amine on the PEG linker is then covalently coupled to the carboxylic acid of the warhead ligand, (+)-JQ1 carboxylic acid, using a carbodiimide-mediated coupling reaction, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2] This reaction forms a stable amide bond, securely tethering the linker to the warhead.

Experimental Protocols

Materials and Reagents
  • This compound

  • (+)-JQ1 carboxylic acid[1]

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[3]

  • N-hydroxysuccinimide (NHS)[3]

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., DCM, methanol, ethyl acetate, hexanes)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis

Protocol 1: Fmoc Deprotection of this compound
  • Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude amino-PEG2-alcohol can be used directly in the next step or purified by silica gel chromatography if necessary.

Protocol 2: EDC/NHS Coupling of Amino-PEG2-alcohol to (+)-JQ1 Carboxylic Acid
  • Dissolve (+)-JQ1 carboxylic acid (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.5 equivalents) to the solution.[3]

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester.

  • In a separate flask, dissolve the crude amino-PEG2-alcohol from Protocol 1 in anhydrous DCM.

  • Add the activated (+)-JQ1-NHS ester solution to the amino-PEG2-alcohol solution.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative RP-HPLC to obtain the desired JQ1-PEG2-alcohol conjugate.

Data Presentation

Quantitative data for a typical conjugation reaction are summarized in the table below. Yields and purity can vary depending on the specific reaction conditions and purification methods employed.

ParameterValueMethod of Analysis
Purity of (+)-JQ1 carboxylic acid ≥98%HPLC
Purity of this compound >95%HPLC
Typical Molar Ratio (JQ1:Linker:EDC:NHS) 1 : 1.2 : 1.5 : 1.2-
Typical Reaction Yield 60-80%Gravimetric/UV-Vis
Final Product Purity >95%HPLC

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Warhead-Linker Conjugation cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification start_deprotection This compound reagents_deprotection Piperidine in DMF reaction_deprotection Stir at RT for 1-2h start_deprotection->reaction_deprotection reagents_deprotection->reaction_deprotection Add product_deprotection Amino-PEG2-alcohol reaction_deprotection->product_deprotection reaction_coupling Stir at RT for 12-24h product_deprotection->reaction_coupling start_coupling_warhead (+)-JQ1 carboxylic acid reagents_coupling EDC, NHS in DCM activation Activate for 30-60 min start_coupling_warhead->activation reagents_coupling->activation Add activated_warhead JQ1-NHS ester activation->activated_warhead activated_warhead->reaction_coupling final_product JQ1-PEG2-alcohol Conjugate reaction_coupling->final_product workup Aqueous Workup final_product->workup purification Chromatography (Silica or RP-HPLC) workup->purification analysis Characterization (LC-MS, NMR) purification->analysis signaling_pathway Mechanism of Action of a BET-targeting PROTAC cluster_cell Cellular Environment protac BET PROTAC (JQ1-Linker-E3 Ligand) ternary_complex Ternary Complex (BET-PROTAC-E3) protac->ternary_complex bet_protein BET Protein (e.g., BRD4) bet_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) e3_ligase->ternary_complex ubiquitination Polyubiquitination ternary_complex->ubiquitination Proximity-induced proteasome Proteasome ubiquitination->proteasome Targeting for degradation BET Protein Degradation proteasome->degradation downstream Downstream Effects (e.g., ↓ c-Myc, ↓ Cell Proliferation) degradation->downstream

References

Protocol for Fmoc Deprotection of PEG Linkers: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are extensively utilized in drug development, proteomics, and materials science to enhance the solubility, biocompatibility, and pharmacokinetic properties of molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a commonly used protecting group for amines on PEG linkers due to its facile removal under basic conditions. This application note provides detailed protocols for the deprotection of Fmoc-functionalized PEG linkers, methods for monitoring the reaction progress, and a guide for troubleshooting common issues.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The reaction releases the free amine on the PEG linker and generates a dibenzofulvene (DBF) byproduct, which can be quantified to monitor the reaction's progress.

Materials and Methods

Reagents and Materials
  • Fmoc-PEG-linker (e.g., Fmoc-NH-PEG-COOH)

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 4-Methylpiperidine (4MP)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • UV-Vis Spectrophotometer

  • HPLC system with a C18 column and UV detector

Deprotection Reagent Solutions
  • 20% Piperidine in DMF: 20 mL of piperidine in 80 mL of DMF.

  • 2% DBU/2% Piperidine in DMF: 2 mL of DBU and 2 mL of piperidine in 96 mL of DMF.

  • 20% 4-Methylpiperidine in DMF: 20 mL of 4-methylpiperidine in 80 mL of DMF.

Experimental Protocols

General Protocol for Fmoc Deprotection of PEG Linkers on Solid Support

This protocol is suitable for PEG linkers attached to a solid support (e.g., resin).

  • Swelling the Resin: Swell the Fmoc-PEG-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Agitate gently for 5 minutes.

  • Main Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection reagent and the dibenzofulvene-adduct.

Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This method quantifies the released dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.

  • Collect the filtrate from the deprotection steps in a volumetric flask of known volume.

  • Dilute the filtrate with DMF to a concentration that falls within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the concentration of the adduct using the Beer-Lambert law (ε at 301 nm for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹)[1]. This allows for the quantification of the deprotected Fmoc groups.

Protocol for Monitoring Fmoc Deprotection by HPLC

This method is used to analyze the reaction mixture and quantify the disappearance of the starting material (Fmoc-PEG) and the appearance of the product (deprotected PEG).

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot with the HPLC mobile phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the amide bonds).

Data Presentation

The efficiency of different deprotection reagents can be compared by analyzing the yield and purity of the final product. The following table summarizes data from a study comparing piperidine, 4-methylpiperidine, and piperazine for the synthesis of four different peptides on a Rink amide resin, which serves as a useful reference for PEG linker deprotection[2][3][4].

Deprotection ReagentPeptideCrude Yield (%)Purity (%)
20% Piperidine in DMF Peptide 18570
Peptide 28065
Peptide 39075
Peptide 47868
20% 4-Methylpiperidine in DMF Peptide 18368
Peptide 27863
Peptide 38872
Peptide 47565
10% Piperazine in DMF/EtOH Peptide 18065
Peptide 27560
Peptide 38570
Peptide 47262

Note: Data is illustrative and based on synthesis on a Rink amide resin. Efficiency on PEG linkers may vary.

Mandatory Visualizations

Caption: Mechanism of Fmoc deprotection.

Experimental_Workflow Start Start: Fmoc-PEG-Linker Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Monitoring Reaction Monitoring Deprotection->Monitoring Workup Work-up & Purification Deprotection->Workup Upon Completion UV_Vis UV-Vis Spectroscopy Monitoring->UV_Vis Quantitative HPLC HPLC Analysis Monitoring->HPLC Qualitative & Quantitative Product End: Deprotected PEG-Linker Workup->Product

Caption: Experimental workflow for Fmoc deprotection.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature. 2. Deprotection reagent has degraded. 3. Steric hindrance around the Fmoc group. 4. Aggregation of PEG chains.1. Increase reaction time or slightly warm the reaction. 2. Use freshly prepared deprotection solution. 3. Use a stronger base combination like 2% DBU/2% piperidine in DMF. 4. Use a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP), or perform the reaction at a higher dilution.
Side Reactions 1. Aspartimide formation if an aspartic acid residue is present near the PEG linker. 2. Racemization.1. Use a milder deprotection cocktail or add a proton source like 1% formic acid to the deprotection solution.[5] 2. Minimize reaction times and avoid excessively strong basic conditions.
Difficulty in Purification 1. Presence of deletion sequences due to incomplete deprotection in previous steps. 2. Residual deprotection reagent or byproducts.1. Optimize the deprotection and coupling steps throughout the synthesis. 2. Ensure thorough washing of the product after deprotection. Use multiple washes with DMF.

Conclusion

The Fmoc deprotection of PEG linkers is a critical step in many bioconjugation and drug delivery applications. The protocols outlined in this application note provide a robust framework for achieving efficient and complete deprotection. Careful monitoring of the reaction using UV-Vis spectroscopy or HPLC is recommended to ensure optimal results. By understanding the potential challenges and implementing the suggested troubleshooting strategies, researchers can successfully deprotect Fmoc-PEG linkers for their specific applications.

References

Application Notes and Protocols for PROTACs Utilizing Fmoc-N-amido-PEG2-alcohol Linkers in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG2-alcohol is a bifunctional chemical linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest. This technology offers a paradigm shift from traditional occupancy-based inhibition to event-driven protein elimination, providing a powerful tool for biomedical research and therapeutic development.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.

The this compound linker incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG unit can enhance the aqueous solubility of the PROTAC molecule. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis of the PROTAC, while the terminal alcohol provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. This document provides detailed application notes and protocols for the experimental use of PROTACs synthesized with linkers like this compound in a cell culture setting.

Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.

Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for a BRD4-targeting PROTAC, QCA570, which demonstrates potent, dose-dependent degradation of its target.[1][2]

PROTAC NameTarget ProteinCell LineDC50DmaxReference
QCA570BRD4Bladder Cancer Cells (e.g., J82, T24)~1 nM>90%[1][2]
UBX-382BTKTMD-8 (ABC-DLBCL)~4 nMNot Specified[3]
PTD10BTKRamos (Burkitt's Lymphoma)0.5 nMNot Specified[4]

Experimental Protocols

Protocol 1: Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes the treatment of cultured cells with a PROTAC and the subsequent analysis of target protein levels by Western blotting.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose). Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Lysate Collection and Quantification: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This protocol assesses the effect of PROTAC treatment on cell proliferation and viability using a commercially available luminescent assay (e.g., CellTiter-Glo®).

Materials:

  • Cultured cells

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add the diluted PROTAC solutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C with 5% CO2.

  • Assay Procedure: Equilibrate the plate and the luminescent assay reagent to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental values. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC Experimental Workflow

PROTAC_Workflow General PROTAC Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output cell_culture Cell Culture cell_treatment Treat Cells with PROTAC cell_culture->cell_treatment protac_prep PROTAC Dilution protac_prep->cell_treatment protein_degradation Protein Degradation Assay (e.g., Western Blot) cell_treatment->protein_degradation cell_viability Cell Viability Assay (e.g., CTG) cell_treatment->cell_viability dc50_dmax Determine DC50 & Dmax protein_degradation->dc50_dmax ic50 Determine IC50 cell_viability->ic50 BRD4_Signaling PROTAC-Mediated BRD4 Degradation Pathway cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription (Downregulated) Degradation->cMYC Leads to EZH2 EZH2 Expression (Downregulated) Degradation->EZH2 Leads to Cell_Cycle Cell Cycle Arrest cMYC->Cell_Cycle Apoptosis Apoptosis cMYC->Apoptosis BTK_Signaling PROTAC-Mediated BTK Degradation in B-Cell Receptor Signaling cluster_protac_action PROTAC Action cluster_bcr_pathway BCR Signaling Pathway PROTAC_BTK BTK PROTAC Ternary_Complex_BTK Ternary Complex (BTK-PROTAC-E3) PROTAC_BTK->Ternary_Complex_BTK Binds BTK BTK Protein BTK->Ternary_Complex_BTK Binds PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates E3_Ligase_BTK E3 Ubiquitin Ligase E3_Ligase_BTK->Ternary_Complex_BTK Recruited Ubiquitination_BTK Polyubiquitination of BTK Ternary_Complex_BTK->Ubiquitination_BTK Proteasome_BTK 26S Proteasome Ubiquitination_BTK->Proteasome_BTK Recognition Degradation_BTK BTK Degradation Proteasome_BTK->Degradation_BTK Degradation_BTK->BTK Inhibits Pathway BCR B-Cell Receptor (BCR) Activation BCR->BTK Activates AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK NFkB NF-κB AKT->NFkB ERK->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

References

The Role of Fmoc-N-amido-PEG2-alcohol in Advancing Cancer Research: Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-amido-PEG2-alcohol, a bifunctional linker, is carving a significant niche in the landscape of cancer research, primarily through its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents offer a paradigm shift in oncology by hijacking the cell's natural protein disposal machinery to selectively eliminate cancer-promoting proteins. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in this exciting field.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile building block for this linker, offering a precise length and a hydrophilic polyethylene glycol (PEG) spacer that can enhance the solubility and cell permeability of the final PROTAC molecule.

The primary application of this compound in cancer research is in the construction of PROTACs designed to target and degrade oncoproteins that are otherwise difficult to inhibit with traditional small molecule inhibitors. The "undruggable" proteome is now becoming accessible through this targeted degradation strategy.

Application Notes

This compound is a key reagent in the solid-phase or solution-phase synthesis of PROTACs. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. This allows for a sequential and controlled conjugation of the E3 ligase ligand and the target protein ligand.

Key Applications in Cancer Research Include:

  • Targeted Degradation of Oncogenic Proteins: PROTACs synthesized using this linker can be designed to target a wide array of cancer-driving proteins, including mutated kinases, transcription factors, and scaffolding proteins.

  • Overcoming Drug Resistance: By degrading the target protein rather than just inhibiting it, PROTACs can overcome resistance mechanisms that arise from mutations in the target's active site.

  • Development of Novel Cancer Therapeutics: The modular nature of PROTACs, facilitated by linkers like this compound, allows for the rapid development and optimization of new drug candidates.

  • Probing Biological Pathways: Specific PROTACs can be used as chemical tools to study the function of particular proteins in cancer biology by observing the cellular effects of their degradation.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a PROTAC using this compound. The specific reaction conditions may need to be optimized based on the properties of the E3 ligase ligand and the target protein ligand.

Protocol 1: Fmoc Deprotection of this compound

Objective: To remove the Fmoc protecting group to liberate the free amine for subsequent conjugation.

Materials:

  • This compound

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere.

  • Add the 20% piperidine in DMF solution to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with water to remove piperidine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected linker.

Protocol 2: Conjugation of the Deprotected Linker to an E3 Ligase Ligand

Objective: To couple the deprotected linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand).

Materials:

  • Deprotected N-amido-PEG2-alcohol (from Protocol 1)

  • E3 Ligase Ligand with a carboxylic acid handle

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Inert atmosphere

Procedure:

  • Dissolve the E3 ligase ligand in DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (or HBTU) and DIPEA to the flask and stir for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected N-amido-PEG2-alcohol in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Activation of the Terminal Alcohol and Conjugation to the Target Protein Ligand

Objective: To activate the terminal hydroxyl group of the linker-E3 ligase ligand conjugate and couple it to the target protein ligand.

Materials:

  • Linker-E3 Ligase Ligand conjugate (from Protocol 2)

  • Target Protein Ligand with a nucleophilic handle (e.g., a phenol or amine)

  • Activating agent for the alcohol (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate) followed by reaction with the POI ligand, or Mitsunobu reaction components (DEAD or DIAD, and triphenylphosphine).

  • Anhydrous solvent (e.g., THF or DCM)

  • Inert atmosphere

Procedure (Example using Mitsunobu Reaction):

  • Dissolve the Linker-E3 Ligase Ligand conjugate, the Target Protein Ligand, and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, concentrate the reaction mixture and purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro and in vivo experiments. The following tables provide a template for presenting the quantitative data typically generated.

ParameterPROTAC APROTAC BControl Inhibitor
Target Protein Binding Affinity (IC50, nM) 152510
E3 Ligase Binding Affinity (IC50, nM) 5045N/A
Target Protein Degradation (DC50, nM) 515No Degradation
Cell Viability (GI50, nM) in Cancer Cell Line X 2575100
In Vivo Tumor Growth Inhibition (%) at 10 mg/kg 806540

Table 1: In Vitro and In Vivo Efficacy of Hypothetical PROTACs.

ParameterValue
Molecular Weight ( g/mol ) 950.5
LogP 3.2
Aqueous Solubility (µM) 150
Plasma Stability (t1/2, hours) 8

Table 2: Physicochemical Properties of a Hypothetical PROTAC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Fmoc-Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc-Linker->Deprotection FreeAmineLinker H2N-PEG2-alcohol Deprotection->FreeAmineLinker Coupling1 Amide Coupling (HATU/DIPEA) FreeAmineLinker->Coupling1 E3Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3Ligand->Coupling1 Linker_E3 Linker-E3 Ligase Conjugate Coupling1->Linker_E3 Activation Alcohol Activation (e.g., Mitsunobu reaction) Linker_E3->Activation Coupling2 Final Conjugation Activation->Coupling2 POILigand Target Protein Ligand POILigand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Oncoprotein) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

Application Notes and Protocols for Fmoc-N-amido-PEG2-alcohol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.

Fmoc-N-amido-PEG2-alcohol is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a hydroxyl group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The PEG component enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability.[3] The Fmoc-protecting group allows for standard solid-phase or solution-phase synthesis strategies, making it a versatile building block in the construction of PROTAC libraries. This application note provides a comprehensive overview of the use of this compound in the synthesis of PROTACs, with a focus on a specific application in the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and details key experimental protocols for the evaluation of such degraders.

Mechanism of Action: PROTAC-Induced Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The close proximity of the POI and the E3 ligase within the ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can participate in further rounds of degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Application Example: IRAK4 Degradation

A notable application of a PEG2 linker, structurally consistent with that derived from this compound, is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical kinase in inflammatory signaling pathways and a therapeutic target for autoimmune diseases and certain cancers.[1][5]

In a study by Chen et al. (2021), a series of IRAK4-targeting PROTACs were synthesized.[4] Compound 9 from this study utilizes a potent IRAK4 inhibitor, a pomalidomide ligand to recruit the Cereblon (CRBN) E3 ligase, and a PEG2 linker. This compound demonstrated superior IRAK4 degradation compared to analogues with shorter linkers, highlighting the importance of linker length for optimal ternary complex formation.[4]

Quantitative Data for IRAK4-Targeting PROTAC (Compound 9)

The efficacy of an IRAK4-targeting PROTAC, herein referred to as Compound 9 , was evaluated in diffuse large B-cell lymphoma (DLBCL) cell lines harboring the MYD88 L265P mutation, which leads to constitutive activation of IRAK4 signaling.

Table 1: IRAK4 Degradation Potency of Compound 9

ParameterOCI-LY10 CellsTMD8 Cells
DC50 Not explicitly stated, but effective degradation observed at low nanomolar concentrations.Not explicitly stated, but effective degradation observed at low nanomolar concentrations.
Dmax >90%>90%
Incubation Time24 hours24 hours

Data extrapolated from graphical representations in Chen et al., 2021.[4]

Table 2: Anti-proliferative Activity of Compound 9

Cell LineIC50
OCI-LY10 Significantly more potent than the parent IRAK4 inhibitor.
TMD8 Significantly more potent than the parent IRAK4 inhibitor.

Data extrapolated from graphical representations in Chen et al., 2021.[4]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is for the quantification of POI degradation following treatment with a PROTAC.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-response & Time-course) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Quantification Calculate % Degradation Normalization->Quantification DC50_Dmax Determine DC50 & Dmax Quantification->DC50_Dmax

Experimental workflow for Western Blot analysis.

Materials:

  • Cell line expressing the POI (e.g., OCI-LY10, TMD8)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or for various time points. Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the POI.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN complex), and POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

  • Anti-ubiquitin and anti-POI antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI. In a separate tube, add the PROTAC. As controls, set up reactions lacking E1, E2, E3, or ATP.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the samples by SDS-PAGE and Western blot, probing with antibodies against the POI and ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC indicates successful ubiquitination.

Cell Viability Assays

These assays determine the cytotoxic or anti-proliferative effects of the PROTAC.

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of the PROTAC.

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound serves as a valuable and versatile linker in the synthesis of PROTACs. Its PEG component can confer favorable solubility properties, while its bifunctional nature is amenable to standard synthetic methodologies. The successful use of a PEG2 linker in the development of a potent IRAK4 degrader underscores the importance of linker composition and length in achieving effective protein degradation. The detailed protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic strategy.

References

Step-by-Step Guide to PROTAC Synthesis with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed walkthrough for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers. PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component, which connects the target-binding ligand to the E3 ligase-recruiting element, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1]

The Critical Role of the PEG Linker

The PEG linker is not merely a spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.

General Synthesis Strategy

The synthesis of a PROTAC with a PEG linker typically follows a modular approach. The ligand for the protein of interest (POI) and the ligand for the E3 ligase are synthesized or acquired separately. One of these components is then functionalized with a PEG linker, followed by conjugation to the second component. Common E3 ligases targeted include Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4]

A general workflow for PROTAC synthesis is outlined below:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation POI_Ligand Protein of Interest (POI) Ligand Conjugation1 First Coupling Reaction (e.g., Amide Bond Formation) POI_Ligand->Conjugation1 Functionalization E3_Ligand E3 Ligase Ligand Conjugation2 Second Coupling Reaction (e.g., Click Chemistry) E3_Ligand->Conjugation2 Functionalization PEG_Linker Bifunctional PEG Linker PEG_Linker->Conjugation1 Intermediate Ligand-Linker Intermediate Conjugation1->Intermediate Purification (HPLC) Intermediate->Conjugation2 Crude_PROTAC Crude PROTAC Conjugation2->Crude_PROTAC Final_PROTAC Final PROTAC Crude_PROTAC->Final_PROTAC Purification (HPLC) LCMS LC-MS Analysis Final_PROTAC->LCMS Verify Identity & Purity Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET) Final_PROTAC->Ternary_Complex Assess Binding Degradation_Assay Cellular Degradation Assay (e.g., Western Blot) Final_PROTAC->Degradation_Assay Evaluate Efficacy

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[2]

Materials:

  • POI ligand with a suitable functional group (e.g., an alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., an amine).[2]

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3).

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[2]

  • Click chemistry reagents: Copper(II) sulfate, sodium ascorbate.[2]

  • Solvents: DMF (Dimethylformamide), t-BuOH/H2O.[2]

  • Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography).

Procedure:

Part 1: First Coupling Reaction (Amide Bond Formation) [2]

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

  • Add coupling reagents such as HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature until completion. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Part 2: Second Coupling Reaction (Click Chemistry) [2]

  • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, to initiate the click reaction.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Part 3: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation via Western Blot

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[5]

Materials:

  • Cell line expressing the protein of interest.

  • Synthesized PROTAC.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Culture the appropriate cell line to confluency and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells. Measure the protein concentration of the lysates.[5]

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the target protein.

    • Incubate the membrane with a primary antibody for a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation at each PROTAC concentration.[5]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system.[5] Below are tables summarizing the impact of linker length on the degradation of different target proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [5]

PROTAC Linker (n atoms)DC50 (nM)Dmax (%)
8>1000<20
125>95
1610>95
2050~80

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [6]

PROTAC Linker (n atoms)DC50 (nM)Dmax (%)
<12No degradation0
12Submicromolar>90
21396
2929276

Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [5]

PROTAC Linker (n PEG units)DC50 (nM)Dmax (%)
225>90
410>95
650~85
8100~70

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism cluster_cycle PROTAC Catalytic Cycle POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition PROTAC_Recycle Recycled PROTAC Ubiquitination->PROTAC_Recycle Release Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation PROTAC_Recycle->POI New Cycle

References

Application Notes and Protocols for Coupling Reactions of Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG2-alcohol is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic diethylene glycol (PEG) spacer, and a terminal primary alcohol. This arrangement allows for sequential and orthogonal conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions to allow for subsequent amide bond formation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial property for many biological applications. The terminal hydroxyl group offers a reactive handle for coupling to carboxylic acids, acid chlorides, or other activated species to form stable ester linkages.

These application notes provide detailed protocols for the coupling of this compound to carboxylic acids via two common and effective esterification methods: the Mitsunobu reaction and the Steglich esterification. Additionally, a protocol for the subsequent deprotection of the Fmoc group is included, enabling further functionalization of the conjugated molecule.

Principle Applications

  • PROTACs: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC. The linker's length and flexibility are critical for the efficacy of the resulting PROTAC.[1][2]

  • Peptide Modification: Introduction of the PEG spacer can improve the pharmacokinetic properties of peptides by increasing their hydrodynamic volume and protecting them from proteolysis.[3]

  • Bioconjugation: The linker can be used to attach small molecules, fluorescent dyes, or other labels to biomolecules.

Key Experiments and Protocols

This section details the experimental procedures for the coupling of this compound with a generic carboxylic acid (R-COOH) and the subsequent deprotection of the Fmoc group.

Protocol 1: Esterification via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method is known for its mild reaction conditions and high yields.

Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add triphenylphosphine (1.5 equivalents) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate.

Expected Results: The desired ester product, Fmoc-N-amido-PEG2-ester, is typically obtained in good to excellent yields (70-95%), depending on the nature of the carboxylic acid. The product can be characterized by NMR and mass spectrometry.

Protocol 2: Esterification via Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This reaction is advantageous as it can be performed at room temperature and is tolerant of a wide range of functional groups.[8]

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath and add N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the precipitated diisopropylurea byproduct is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Expected Results: The Steglich esterification typically provides the desired ester product in high yields (80-98%). The purity and identity of the product can be confirmed by NMR and mass spectrometry.

Protocol 3: Fmoc Deprotection

The Fmoc protecting group is labile to basic conditions and is commonly removed using a solution of piperidine in an organic solvent.

Experimental Protocol:

  • Preparation: Dissolve the Fmoc-protected compound in a 20% (v/v) solution of piperidine in DMF.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material and the appearance of the free amine.

  • Work-up: Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by an appropriate method, such as precipitation or chromatography, to yield the deprotected amine.

Expected Results: The deprotection of the Fmoc group is usually quantitative. The resulting free amine is ready for subsequent coupling reactions.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the described protocols.

Table 1: Comparison of Esterification Methods for this compound

ParameterMitsunobu ReactionSteglich Esterification
Coupling Reagents PPh₃, DIAD/DEADDIC/DCC, DMAP (catalyst)
Stoichiometry (Alcohol:Acid:Reagents) 1 : 1.2 : 1.51.2 : 1 : 1.2
Solvent Anhydrous THFAnhydrous DCM or DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 12 hours2 - 6 hours
Typical Yield 70 - 95%80 - 98%
Byproducts Triphenylphosphine oxide, HydrazinedicarboxylateDiisopropylurea/Dicyclohexylurea
Key Advantages Mild conditions, high yieldsHigh yields, readily available reagents
Key Disadvantages Byproduct removal can be challengingPotential for side reactions if not optimized

Table 2: Fmoc Deprotection Parameters

ParameterValue
Reagent 20% Piperidine in DMF
Temperature Room Temperature
Reaction Time 30 minutes - 2 hours
Typical Yield > 95% (Quantitative)

Mandatory Visualizations

Diagram 1: General Workflow for Coupling and Deprotection

G cluster_0 Esterification cluster_1 Deprotection A This compound + R-COOH B Coupling Reagents (e.g., Mitsunobu or Steglich) A->B Reaction Setup C Fmoc-N-amido-PEG2-ester-R B->C Ester Bond Formation D Fmoc-N-amido-PEG2-ester-R E 20% Piperidine in DMF D->E Reaction Setup F H2N-amido-PEG2-ester-R E->F Fmoc Removal G Further Bioconjugation F->G Ready for further conjugation

Caption: Workflow for the esterification of this compound and subsequent Fmoc deprotection.

Diagram 2: PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of target proteins.[9][10] They achieve this by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[11]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 PROTAC->PROTAC Recycled Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Schematic of the PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Bioconjugation of Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG2-alcohol is a bifunctional linker molecule increasingly utilized in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for conjugation to a desired molecule, typically a ligand for an E3 ubiquitin ligase. The terminal hydroxyl group can be activated or modified to react with a ligand for the target protein of interest (POI). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide detailed protocols for the use of this compound in the synthesis of bioconjugates, with a focus on PROTAC development.

Key Applications

  • PROTAC Synthesis: As a flexible linker to connect an E3 ligase ligand and a target protein ligand.

  • Peptide Modification: For the introduction of a PEG spacer to improve solubility and stability.

  • Small Molecule Conjugation: To create bifunctional molecules for various research applications.

Chemical Properties

PropertyValue
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Storage Store at -20°C for long-term stability

Experimental Protocols

This section details the key experimental procedures for the bioconjugation of this compound.

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Dissolve this compound (1 equivalent) in a 20% solution of piperidine in DMF. A typical concentration is 100 mg of the starting material in 5 mL of the piperidine/DMF solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The disappearance of the UV-active starting material and the appearance of a new, lower-running spot (ninhydrin active) indicates the completion of the reaction. This typically takes 1-2 hours.

  • Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of piperidine.

  • The resulting crude N-amido-PEG2-alcohol can be purified by silica gel chromatography if necessary, or used directly in the next step. A typical elution system for chromatography is a gradient of methanol in DCM.

  • Alternatively, the crude product can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum.

Expected Yield: >95% (crude)

Protocol 2: Activation of the Hydroxyl Group of this compound

For conjugation to a carboxylic acid-containing molecule, the terminal hydroxyl group of this compound must be activated. This protocol describes the conversion of the alcohol to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-N-amido-PEG2-mesylate.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Yield: 80-90%

Protocol 3: Conjugation of Activated Fmoc-N-amido-PEG2-linker to a Carboxylic Acid-Containing Ligand

This protocol describes the conjugation of the mesylated linker to a molecule containing a carboxylic acid, which is first deprotonated to form a nucleophile.

Materials:

  • Fmoc-N-amido-PEG2-mesylate (from Protocol 2)

  • Carboxylic acid-containing ligand (e.g., a POI ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the carboxylic acid.

  • Add a solution of Fmoc-N-amido-PEG2-mesylate (1.2 equivalents) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 50-60°C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Representative Quantitative Data (Example)

StepReactant 1Reactant 2SolventTime (h)Temperature (°C)Yield (%)
Fmoc Deprotection This compound20% Piperidine/DMFDMF1.525>95
Hydroxyl Activation This compoundMethanesulfonyl chlorideDCM30 to 2585
Conjugation Fmoc-N-amido-PEG2-mesylatePOI-COOHDMF166060-75

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of action of a PROTAC, inducing ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection 1. Fmoc Deprotection (Piperidine/DMF) start->deprotection amine_linker N-amido-PEG2-alcohol deprotection->amine_linker conjugation1 2. Conjugation to E3 Ligase Ligand amine_linker->conjugation1 intermediate1 E3 Ligase-Linker conjugation1->intermediate1 activation 3. Activation of Hydroxyl (e.g., Mesylation) intermediate1->activation activated_linker Activated E3 Ligase-Linker activation->activated_linker conjugation2 4. Conjugation to POI Ligand activated_linker->conjugation2 crude_protac Crude PROTAC conjugation2->crude_protac purification 5. Purification (HPLC) crude_protac->purification final_protac Purified PROTAC purification->final_protac characterization 6. Characterization (NMR, MS) final_protac->characterization end Final PROTAC characterization->end

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Characterization of Conjugates

Successful synthesis of the final bioconjugate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of signals corresponding to both conjugated molecules and the PEG linker, and the disappearance of signals from the starting materials.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, matching the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by analytical HPLC. A single major peak indicates a high degree of purity.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Fmoc Deprotection Insufficient reaction time or degraded piperidine solution.Increase reaction time and monitor by TLC. Use a fresh solution of piperidine in DMF.
Low Yield in Activation Step Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Low Conjugation Yield Incomplete deprotonation of the carboxylic acid or steric hindrance.Use a stronger base or increase the reaction temperature. Consider a longer PEG linker to reduce steric hindrance.
Multiple Products in Final Reaction Side reactions or impurities in starting materials.Purify all intermediates before proceeding to the next step. Optimize reaction conditions (temperature, solvent, base).

Conclusion

This compound is a versatile and valuable tool for the synthesis of complex bioconjugates, particularly PROTACs. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts. Careful execution of these steps, coupled with rigorous analytical characterization, will enable the successful synthesis of novel and potent bioconjugates.

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the length of polyethylene glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that determines the overall efficacy of the PROTAC.[1] PEG linkers are often used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][3] The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the subsequent ubiquitination and degradation of the target protein.[4][5]

Q2: How does PEG linker length generally affect PROTAC efficacy?

The length of the PEG linker is a critical parameter that significantly influences a PROTAC's degradation efficiency, which is often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[7]

  • Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it may lead to a higher entropic penalty upon binding, which can decrease potency.[4][7]

  • Optimal length: An optimal linker length facilitates the ideal orientation and proximity of the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[5] The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7]

Q3: What is the "hook effect" and how is it related to the PEG linker?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[8] The properties of the PEG linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in the formation of the ternary complex can help to lessen the hook effect.[7]

Q4: Can the PEG linker influence the cell permeability of a PROTAC?

Yes, the PEG linker can significantly impact a PROTAC's cell permeability. While the hydrophilic nature of PEG can improve solubility, it can also pose a challenge for passive diffusion across the lipophilic cell membrane.[8] However, the flexibility of PEG linkers can allow them to adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure that is better able to cross the cell membrane.[8] Finding the right balance between hydrophilicity and lipophilicity is key, and often requires empirical testing.[9]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein, despite good binary binding.

  • Possible Cause 1: Suboptimal Linker Length.

    • Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units) to empirically determine the optimal length for ternary complex formation.[7] Even small changes in linker length can have a significant impact on degradation efficacy.[10]

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: Assess the cell permeability of your PROTAC using a Parallel Artificial Membrane Permeability Assay (PAMPA).[11][12] If permeability is low, consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve cellular uptake.[9]

  • Possible Cause 3: Inefficient Ternuary Complex Formation.

    • Troubleshooting Step: Directly evaluate the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR).[13][14] This can provide insights into the cooperativity of your system and whether the linker is facilitating a productive complex.

Issue 2: My PROTAC has poor aqueous solubility and precipitates in my assay buffer.

  • Possible Cause 1: High Lipophilicity.

    • Troubleshooting Step: While PEG linkers generally increase hydrophilicity, the overall molecule may still be too lipophilic. Consider synthesizing analogs with longer PEG chains to improve solubility.[2]

  • Possible Cause 2: Unfavorable Physicochemical Properties.

    • Troubleshooting Step: Modify the linker by incorporating polar functional groups, such as piperazine or piperidine rings, which can enhance aqueous solubility.[15]

  • Possible Cause 3: Incorrect Stock Solution Preparation.

    • Troubleshooting Step: Ensure that your DMSO stock solution is fully dissolved and has not precipitated. When diluting into aqueous buffers, do so in a stepwise manner and vortex thoroughly to avoid precipitation.[15]

Issue 3: I observe a very strong hook effect at low PROTAC concentrations.

  • Possible Cause 1: High Affinity Binary Interactions.

    • Troubleshooting Step: The individual ligands of your PROTAC may have very high affinities for their respective proteins, favoring the formation of binary complexes. While counterintuitive, sometimes ligands with slightly lower binary affinities can lead to more potent degradation if they promote a more stable ternary complex.

  • Possible Cause 2: Suboptimal Linker Conformation.

    • Troubleshooting Step: The flexibility of the PEG linker may be allowing for non-productive binding modes. Consider synthesizing PROTACs with more rigid linkers to pre-organize the molecule into a conformation that is more favorable for ternary complex formation.[16]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Effect of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

PROTAC Linker (PEG Units)DC50 (µM)Dmax (%)Cell LineKey Observation
0 (No PEG)< 0.5> 90H661A short, direct linkage can be highly effective.[7]
1> 5~50H661A single PEG unit can significantly decrease degradation potency.[7]
2> 5~60H661Intermediate linker lengths may hinder optimal ternary complex formation.[7]
4-5< 0.5Not SpecifiedH661Potency can be recovered with longer PEG linkers.[7]

Table 2: Effect of Linker Length on TBK1 Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Key Observation
< 12No degradation observed-A minimum linker length is required to induce degradation.[7]
12-29Submicromolar-A range of longer linkers are effective.[7]
21396Optimal degradation observed with a 21-atom linker.[7]
2929276A decrease in potency is seen with a very long linker.[7]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for assessing the degradation of a target protein following treatment with a PROTAC.[17][18]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general methodology for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[14][19]

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD).

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the PROTAC and a series of concentrations of the target protein.

    • Inject these solutions over the E3 ligase surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka and kd) and the affinity (KD) of the ternary complex.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a cell-free assay to evaluate the passive permeability of a PROTAC.[11]

  • Preparation of the PAMPA Plate:

    • The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc.

    • Coat the filter of the donor plate with an artificial membrane solution (e.g., a lipid/dodecane mixture).

  • Assay Procedure:

    • Add the PROTAC solution (at a known concentration in a suitable buffer) to the wells of the donor plate.

    • Add buffer to the wells of the acceptor plate.

    • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate for a defined period (e.g., 5 to 18 hours) at room temperature.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow start Start: Design PROTAC with Initial PEG Linker synthesis Synthesize Library of PROTACs with Varying PEG Lengths start->synthesis degradation_assay Assess Protein Degradation (Western Blot) synthesis->degradation_assay dc50_dmax Determine DC50 and Dmax degradation_assay->dc50_dmax dc50_dmax->synthesis Low/No Degradation (Re-synthesize) analysis Analyze Data: Identify Optimal Linker Length dc50_dmax->analysis Potent Degradation permeability_assay Evaluate Cell Permeability (PAMPA) permeability_assay->synthesis Modify Linker ternary_complex_assay Analyze Ternary Complex Formation (SPR) ternary_complex_assay->synthesis Modify Linker analysis->permeability_assay Suboptimal analysis->ternary_complex_assay Suboptimal end End: Optimized PROTAC analysis->end Optimal

Caption: Experimental workflow for PEG linker optimization.

Troubleshooting_Logic start Problem: Low/No Protein Degradation check_binary Are binary affinities (POI & E3) to PROTAC confirmed? start->check_binary check_permeability Is PROTAC cell permeable? (PAMPA Assay) check_binary->check_permeability Yes solution_revisit_ligands Re-evaluate warhead/anchor ligands. check_binary->solution_revisit_ligands No check_ternary Does PROTAC form a stable ternary complex? (SPR Assay) check_permeability->check_ternary Yes solution_permeability Solution: Modify linker to improve permeability (e.g., add alkyl chains). check_permeability->solution_permeability No solution_linker_length Solution: Synthesize PROTACs with different PEG linker lengths. check_ternary->solution_linker_length No/Unstable solution_ternary Solution: Modify linker length/rigidity to improve cooperativity. check_ternary->solution_ternary Yes, but weak

Caption: Troubleshooting decision tree for PROTACs.

References

Troubleshooting low yield in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the chemical synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on addressing issues of low reaction yield and purification recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues related to low yields in PROTAC synthesis.

Q1: My final coupling reaction to link my two PROTAC halves is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Low yield in the final coupling step is a frequent challenge in PROTAC synthesis due to the often complex and sterically hindered nature of the fragments being joined. The two most common coupling strategies are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".

Troubleshooting Amide Coupling:

Amide coupling is a robust and widely used method, but can be inefficient when coupling large and complex molecules.

  • Problem: Incomplete reaction or no product formation.

    • Possible Cause 1: Inefficient activation of the carboxylic acid. Standard coupling reagents like HATU or HBTU may not be sufficient for sterically hindered substrates.

      • Solution:

        • Increase the equivalents of the coupling reagent and base (e.g., DIPEA).

        • Switch to a more reactive coupling reagent such as T3P or explore the use of EDC with an additive like OxymaPure, which has been shown to be effective in challenging couplings.[1][2]

        • Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine component. This ensures the formation of the activated ester intermediate.[3]

    • Possible Cause 2: Poor solubility of starting materials. PROTAC fragments can have poor solubility in common reaction solvents like DMF or DCM, leading to a heterogeneous reaction mixture and low conversion.

      • Solution:

        • Screen different solvents or solvent mixtures (e.g., NMP, DMA, or DMSO). NMP has been shown to be an effective solvent for nanoscale amide couplings.[4]

        • Gently heat the reaction mixture to improve solubility, but monitor for potential degradation of starting materials or product.

    • Possible Cause 3: Side reactions. The coupling reagent can be consumed in unproductive pathways, especially if water is present in the reaction.

      • Solution:

        • Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and store coupling reagents in a desiccator.

        • Consider using a higher excess of the coupling reagent to compensate for any decomposition.

  • Problem: Multiple side products are observed.

    • Possible Cause: Lack of chemoselectivity. If your fragments have multiple reactive functional groups, side reactions can occur.

      • Solution:

        • Implement a protecting group strategy to mask reactive functionalities (e.g., other amines, hydroxyls, or carboxylic acids) that are not involved in the desired coupling reaction. Orthogonal protecting groups are crucial for complex syntheses.[5]

Troubleshooting Click Chemistry (CuAAC):

Click chemistry is known for its high efficiency and clean reaction profiles, often leading to higher yields compared to traditional amide coupling.[1][6][7]

  • Problem: Low conversion to the triazole product.

    • Possible Cause 1: Inactive catalyst. The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive.

      • Solution:

        • Use a Cu(I) source like CuI or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

        • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Possible Cause 2: Poor ligand choice for the copper catalyst. The ligand stabilizes the Cu(I) oxidation state and facilitates the reaction.

      • Solution:

        • Use a ligand such as TBTA or BTTAA to stabilize the Cu(I) catalyst.

    • Possible Cause 3: Impurities in starting materials. Trace impurities can poison the copper catalyst.

      • Solution:

        • Ensure the azide and alkyne starting materials are of high purity. If necessary, purify them before the click reaction.

Q2: I am losing a significant amount of my PROTAC during purification. How can I improve the recovery?

PROTACs are often large, lipophilic molecules that can be challenging to purify, leading to significant product loss. The most common purification methods are flash column chromatography on silica gel and reverse-phase HPLC.

Troubleshooting Silica Gel Chromatography:

  • Problem: The PROTAC is not eluting from the column or is smearing badly.

    • Possible Cause: Strong, irreversible adsorption to the silica. The acidic nature of silica gel can lead to strong binding of basic PROTACs or degradation of acid-sensitive compounds.

      • Solution:

        • Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase.

        • Switch to a less acidic stationary phase like neutral alumina or use a bonded-phase silica (e.g., Diol).[8]

        • If the PROTAC is basic, consider adding a small percentage of ammonium hydroxide to the mobile phase to improve elution.

    • Possible Cause: Poor solubility in the mobile phase.

      • Solution:

        • Increase the polarity of the mobile phase. For very polar PROTACs, a mobile phase system like DCM/MeOH/NH₄OH might be necessary.

        • If solubility is a major issue, consider switching to reverse-phase chromatography.

Troubleshooting Reverse-Phase HPLC:

  • Problem: Low recovery of the purified PROTAC after lyophilization.

    • Possible Cause 1: The PROTAC is sticking to the C18 stationary phase. The hydrophobic nature of many PROTACs can lead to strong interactions with the reverse-phase column.

      • Solution:

        • Optimize the gradient elution method. A shallower gradient around the elution point of the PROTAC can improve peak shape and recovery.

        • Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA or formic acid) to improve the peak shape of ionizable compounds.

    • Possible Cause 2: The PROTAC is not fully redissolving after purification.

      • Solution:

        • After collecting the HPLC fractions, consider adding a small amount of an organic solvent like acetonitrile or DMSO to the collection tubes to aid in solubility before lyophilization.

        • When redissolving the lyophilized product, use a solvent you know the PROTAC is highly soluble in, even if it's not the final assay buffer. You can then perform a solvent exchange if necessary.

Quantitative Data Summary

The choice of synthetic strategy can significantly impact the final yield of a PROTAC. While direct head-to-head comparisons are rare in the literature, the available data suggests that click chemistry often provides higher yields for the final conjugation step compared to traditional amide coupling.

Coupling Method Typical Reagents Reported Yield Range Key Advantages Common Challenges Reference
Amide Coupling HATU/DIPEA, EDC/HOBt, T3P10-60%Well-established chemistry, stable amide bond.Steric hindrance, side reactions, purification of byproducts.[9][10][11]
Click Chemistry (CuAAC) CuSO₄/NaAsc, CuI, Azide, Alkyne55-95%High efficiency, clean reaction, bio-orthogonal.Catalyst sensitivity to oxidation and impurities.[6][7]

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol outlines a general method for the final coupling of a carboxylic acid-functionalized fragment and an amine-functionalized fragment to form a PROTAC.

Materials:

  • Carboxylic acid-functionalized PROTAC fragment (1.0 eq)

  • Amine-functionalized PROTAC fragment (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vial under an inert atmosphere, add the carboxylic acid-functionalized PROTAC fragment.

  • Dissolve the fragment in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir for another 15 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized PROTAC fragment in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

Visualizations

PROTAC Synthesis Workflow: Amide Coupling vs. Click Chemistry

PROTAC_Synthesis_Workflows cluster_amide Amide Coupling Workflow cluster_click Click Chemistry Workflow A_start Fragment A-COOH + Fragment B-NH2 A_react Amide Coupling (e.g., HATU, DIPEA, DMF) A_start->A_react A_workup Aqueous Workup & Extraction A_react->A_workup A_purify Purification (Flash or RP-HPLC) A_workup->A_purify A_end PROTAC Product A_purify->A_end C_start Fragment A-Alkyne + Fragment B-Azide C_react CuAAC Reaction (e.g., CuSO4, NaAsc) C_start->C_react C_workup Filtration/ Extraction C_react->C_workup C_purify Purification (Often simpler) C_workup->C_purify C_end PROTAC Product C_purify->C_end

Caption: A comparison of synthetic workflows for traditional amide coupling and click chemistry in PROTAC synthesis.

Troubleshooting Logic for Low Yield in Final Coupling Step

Troubleshooting_Workflow cluster_amide Amide Coupling cluster_click Click Chemistry start Low Yield in Final Coupling Reaction check_sm Check Starting Material Purity & Integrity start->check_sm reaction_type Which Coupling Method? check_sm->reaction_type Purity OK amide_incomplete Incomplete Reaction? reaction_type->amide_incomplete Amide click_incomplete Incomplete Reaction? reaction_type->click_incomplete Click amide_side_products Multiple Side Products? amide_incomplete->amide_side_products No optimize_reagents Change/Increase Coupling Reagent & Base amide_incomplete->optimize_reagents Yes preactivate Implement Pre-activation Step amide_side_products->preactivate No protecting_groups Use Protecting Groups for Other Reactive Sites amide_side_products->protecting_groups Yes end_purify Proceed to Purification Optimization optimize_reagents->end_purify change_solvent Screen Solvents for Solubility preactivate->change_solvent change_solvent->end_purify protecting_groups->end_purify optimize_catalyst Use Fresh Catalyst/ Reducing Agent click_incomplete->optimize_catalyst Yes click_incomplete->end_purify No inert_atmosphere Ensure Inert Atmosphere optimize_catalyst->inert_atmosphere inert_atmosphere->end_purify

Caption: A logical workflow for troubleshooting low yield in the final PROTAC coupling reaction.

References

Technical Support Center: Enhancing PROTAC Solubility with Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the hydrophilic linker, Fmoc-N-amido-PEG2-alcohol.

Troubleshooting Guide

Researchers may encounter several challenges when incorporating this compound into a PROTAC synthesis workflow. This guide addresses common issues in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yield during the first coupling step (E3 ligand or POI ligand to the linker) 1. Incomplete Fmoc deprotection: Residual Fmoc group on the linker's amine prevents coupling. 2. Poor activation of the carboxylic acid: The coupling reagents (e.g., HATU, HOBt) may be degraded. 3. Steric hindrance: The bulky nature of the ligand may hinder its approach to the linker.1. Confirm complete Fmoc deprotection: Use a Kaiser test or monitor the reaction by LC-MS. If incomplete, extend the deprotection time with 20% piperidine in DMF. 2. Use fresh coupling reagents: Ensure that HATU, HOBt, and other activators are fresh and anhydrous. 3. Optimize reaction conditions: Increase the reaction temperature or extend the reaction time. Consider using a different coupling agent that is more effective for sterically hindered substrates.
Formation of multiple byproducts 1. Side reactions involving the linker's alcohol: The hydroxyl group may react with activated carboxylic acids. 2. Degradation of the PROTAC molecule: The complex PROTAC molecule may be unstable under the reaction or purification conditions.1. Protect the alcohol group: If side reactions are significant, consider protecting the hydroxyl group of the linker with a suitable protecting group (e.g., TBDMS) before coupling, followed by deprotection. 2. Use milder reaction conditions: Employ lower temperatures and shorter reaction times where possible. Purify the product promptly after the reaction is complete.
Difficulty in purifying the final PROTAC 1. High polarity of the PEGylated PROTAC: The final product may adhere strongly to silica gel. 2. Co-elution of unreacted starting materials or byproducts: The polarity of the product may be similar to that of impurities.1. Use reverse-phase HPLC: For highly polar molecules, reverse-phase chromatography is often more effective than normal-phase silica gel chromatography.[1] 2. Optimize the purification gradient: A shallow gradient during HPLC can improve the separation of closely eluting compounds.
Final PROTAC exhibits poor solubility despite the PEG linker 1. Insufficient length of the PEG linker: For some highly lipophilic PROTACs, a PEG2 linker may not be sufficient to significantly improve solubility. 2. Overall molecular properties: Other parts of the PROTAC molecule (warhead, E3 ligase ligand) may be overwhelmingly hydrophobic.1. Consider a longer PEG linker: Synthesize analogues with longer PEG chains (e.g., PEG4, PEG6) to increase hydrophilicity.[2] 2. Modify other components of the PROTAC: If possible, introduce more polar functional groups on the warhead or E3 ligase ligand.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound for improving PROTAC solubility.

Q1: Why should I use a PEG linker in my PROTAC?

A: PROTACs are often large, complex molecules that suffer from poor aqueous solubility, which can limit their therapeutic potential. Polyethylene glycol (PEG) linkers are hydrophilic and can significantly increase the water solubility of PROTACs, improving their drug-like properties.[3][4][5][6]

Q2: What are the advantages of using this compound specifically?

A: this compound offers a short, flexible, and hydrophilic spacer. The Fmoc-protected amine and the terminal alcohol provide orthogonal handles for a modular approach to PROTAC synthesis. The Fmoc group can be removed under basic conditions to reveal a primary amine for coupling, while the alcohol can be activated for reaction with another component.

Q3: How much of a solubility increase can I expect with a PEG2 linker?

A: The degree of solubility enhancement is dependent on the overall physicochemical properties of the PROTAC. While a PEG2 linker will increase hydrophilicity, the magnitude of the effect can vary. For highly lipophilic PROTACs, a longer PEG chain may be necessary to achieve the desired solubility.

Q4: Will the PEG linker negatively affect the permeability of my PROTAC?

A: There can be a trade-off between solubility and permeability. While PEG linkers increase solubility, their high polarity can sometimes reduce passive diffusion across cell membranes. However, the flexibility of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, which can aid in cell permeability.[7]

Q5: What are the standard conditions for Fmoc deprotection in this context?

A: The most common method for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in PROTAC synthesis and for assessing PROTAC solubility.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for synthesizing a PROTAC where the E3 ligase ligand is first attached to the linker, followed by coupling to the protein of interest (POI) ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Activation of E3 Ligase Ligand: In an anhydrous solvent (e.g., DMF), dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated E3 ligase ligand solution, add this compound (1.2 eq). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS (typically 2-4 hours).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker intermediate.

Step 2: Fmoc Deprotection and Coupling of POI Ligand

  • Fmoc Deprotection: Dissolve the purified E3 ligand-linker intermediate in DMF and add 20% piperidine. Stir at room temperature for 30 minutes to 1 hour. Monitor the deprotection by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the deprotected intermediate with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Activation of POI Ligand: In a separate flask, activate the POI ligand containing a carboxylic acid using the same procedure as in Step 1.

  • Final Coupling: Add the deprotected E3 ligand-linker intermediate to the activated POI ligand solution. Stir at room temperature until the reaction is complete by LC-MS.

  • Final Purification: Purify the final PROTAC product using reverse-phase preparative HPLC to yield the desired high-purity compound.

Protocol 2: Measurement of PROTAC Solubility

This protocol describes a common method for determining the kinetic solubility of a PROTAC using HPLC-UV.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the purified PROTAC in 100% DMSO.

  • Serial Dilution: Create a series of dilutions of the PROTAC stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved PROTAC by HPLC-UV. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Visualizations

Below are diagrams generated using Graphviz to illustrate key workflows and concepts.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: E3 Ligand-Linker Conjugation cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: POI Ligand Coupling E3_COOH E3 Ligand-COOH HATU_DIPEA HATU, DIPEA E3_COOH->HATU_DIPEA Intermediate_1 E3-Linker(Fmoc)-OH HATU_DIPEA->Intermediate_1 Fmoc_Linker_OH Fmoc-N-amido-PEG2-OH Fmoc_Linker_OH->Intermediate_1 Piperidine 20% Piperidine/DMF Intermediate_1->Piperidine Deprotection Intermediate_2 E3-Linker(NH2)-OH Piperidine->Intermediate_2 Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC POI_COOH POI Ligand-COOH HATU_DIPEA_2 HATU, DIPEA POI_COOH->HATU_DIPEA_2 HATU_DIPEA_2->Final_PROTAC

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

Solubility_Improvement Mechanism of Solubility Enhancement with PEG Linkers cluster_before Without PEG Linker cluster_after With PEG Linker PROTAC_Alkyl Hydrophobic PROTAC (Alkyl Linker) Aggregation Aggregation in Aqueous Solution PROTAC_Alkyl->Aggregation Poor_Solubility Poor Solubility Aggregation->Poor_Solubility Improved_Solubility Improved Solubility PROTAC_PEG Hydrophilic PROTAC (PEG Linker) H_Bonding Hydrogen Bonding with Water PROTAC_PEG->H_Bonding H_Bonding->Improved_Solubility

Caption: How PEG linkers improve PROTAC solubility through increased hydrophilicity.

References

Overcoming Steric Hindrance with Flexible PEG Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of bioconjugation and drug development often involves overcoming significant hurdles, one of the most common being steric hindrance. The bulky nature of biomolecules can prevent efficient binding and interaction. Flexible Polyethylene Glycol (PEG) linkers have emerged as a powerful tool to mitigate these steric challenges, enhancing the stability, solubility, and overall efficacy of novel therapeutics.[1][2][][4] This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide

This guide addresses common problems researchers face when using PEG linkers to overcome steric hindrance.

Issue 1: Low Conjugation Efficiency or Poor Yield

Possible CauseRecommended Solution
Steric Hindrance: The PEG linker may be too short to bridge the distance between the two molecules effectively, or the conjugation site on the biomolecule is in a sterically crowded region.[5]- Use a longer PEG linker: Increasing the length of the PEG chain provides greater flexibility and reach.[5] - Optimize the linker-to-biomolecule molar ratio: A higher excess of the PEG linker may be necessary to drive the reaction to completion.[5] - Consider a different conjugation site: If possible, utilize site-directed mutagenesis to introduce a reactive group in a more accessible region of the biomolecule.[5]
Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly reduce conjugation efficiency.[5][6]- Optimize pH: Ensure the reaction buffer pH is optimal for the specific reactive groups being used (e.g., pH 7.5-8.5 for NHS-PEG reactions, pH 6.5-7.5 for maleimide-thiol reactions).[1][6] - Adjust Temperature and Time: Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[5] Experiment with different incubation times and temperatures to find the optimal conditions for your specific system.
Hydrolysis of Functional Groups: Reactive groups like NHS esters are prone to hydrolysis, which deactivates the linker.[6]- Use fresh reagents: Prepare solutions of reactive PEG linkers immediately before use. - Control pH: Avoid high pH conditions that accelerate the hydrolysis of NHS esters.[6]
Oxidation of Thiols (for maleimide chemistry): Cysteine residues can form disulfide bonds, rendering them unreactive towards maleimide linkers.[5]- Reduce the biomolecule: Pre-treat your protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available for conjugation. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[5]

Issue 2: Loss of Biological Activity of the Conjugate

Possible CauseRecommended Solution
PEG Chain Obstructing the Active Site: The flexible PEG linker, while overcoming hindrance between the conjugated molecules, may itself block the active or binding site of the biomolecule.[7]- Use a shorter PEG linker: A shorter linker may provide sufficient spacing without interfering with the active site.[6] - Protect the active site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[6] - Site-specific conjugation: If possible, conjugate the PEG linker to a site distant from the active or binding domain of the biomolecule.[7]
Conformational Changes: The conjugation process might induce changes in the biomolecule's three-dimensional structure, leading to reduced activity.[5]- Characterize the conjugate's structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes.[5] - Optimize reaction conditions: Milder conditions, such as lower temperatures, may minimize the risk of denaturation.[5]
Increased Hydrodynamic Radius: The addition of a PEG chain increases the size of the molecule, which could sterically hinder its interaction with its target.- Select an optimal PEG length: A balance must be struck. The linker should be long enough to overcome hindrance between the conjugated partners but not so long that it creates a new steric barrier.[5][8]

Frequently Asked Questions (FAQs)

Q1: How do flexible PEG linkers help overcome steric hindrance?

A1: Flexible PEG linkers act as spacers, physically separating two conjugated molecules.[1][] This separation prevents the bulky structures of the molecules from clashing, allowing them to interact effectively with their respective targets. The flexibility of the PEG chain allows the conjugated molecules to orient themselves optimally for binding.[4]

Q2: What factors should I consider when choosing a PEG linker length?

A2: The optimal PEG linker length depends on the specific application and the molecules being conjugated.

  • Too short: A short linker may not provide enough separation, failing to overcome the steric hindrance.[5]

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially blocking active sites or leading to other undesirable interactions.[5] It can also increase the overall size of the conjugate to a point where it hinders its function.[9][10] Generally, longer PEGs offer greater flexibility and are more effective at reducing steric hindrance, especially when linking large biomolecules.[1]

Q3: What is the difference between linear and branched PEG linkers?

A3:

  • Linear PEG linkers consist of a single, straight chain of PEG units. They are generally easier to synthesize and offer precise control over linker length.[2]

  • Branched PEG linkers have multiple PEG arms extending from a central core. They can offer superior shielding effects and a higher payload capacity for multivalent conjugation.[2]

Q4: What are common reactive groups used with PEG linkers for bioconjugation?

A4: The choice of reactive group depends on the available functional groups on your biomolecule. Common pairings include:

  • NHS esters: React with primary amines (e.g., lysine residues).[1]

  • Maleimides: React with free sulfhydryl groups (e.g., cysteine residues).[1][5]

  • Azides and Alkynes: Used in "click chemistry," offering high specificity and efficiency.[1]

Q5: How can I confirm that my bioconjugation with a PEG linker was successful?

A5: Several analytical techniques can be used to characterize your PEGylated conjugate:

  • SDS-PAGE: Will show a shift in the molecular weight of the protein after conjugation.[5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Can determine the precise molecular weight of the conjugate, allowing you to calculate the number of PEG linkers attached.[5]

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and can be used to purify the conjugate from unreacted molecules.[5]

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[5]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[5]

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized PEG linker

  • Reaction Buffer: Amine-free buffer, pH 7.5-8.5 (e.g., HEPES, Bicarbonate)

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., size exclusion chromatography column, dialysis tubing)

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer.

  • Prepare PEG Linker Solution: Immediately before use, dissolve the NHS-ester PEG linker in the Reaction Buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[5]

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.[5]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and assess purity.[5]

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein

This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (e.g., cysteine residue) on a protein.

Materials:

  • Protein with a free sulfhydryl group

  • Maleimide-functionalized PEG linker

  • Reaction Buffer: pH 6.5-7.5 (e.g., PBS with EDTA)

  • Reducing Agent (if necessary): TCEP or DTT

  • Desalting column

  • Purification system

Procedure:

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are in a disulfide bond, reduce the protein with a reducing agent like TCEP or DTT.

  • Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This step is critical as the reducing agent will react with the maleimide.[5]

  • Prepare PEG Linker Solution: Immediately before use, dissolve the maleimide-PEG linker in the Reaction Buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted PEG linker by size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and assess purity.

Data Presentation

Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs

Linker-PayloadPEG LengthAverage DARReference
Val-Cit-PABC-MMAEPEG6~7.8[11]
Val-Cit-PABC-MMAEPEG12~7.5[11]
Val-Cit-PABC-MMAEPEG24~7.2[11]
DTPM-Val-Ala-PABC-MMAENo PEG2.1[11]
DTPM-Val-Ala-PABC-MMAEPEG123.0[11]

This table summarizes representative data showing how PEG length can influence the drug-to-antibody ratio (DAR). The effect can vary depending on the specific linker-payload chemistry.

Table 2: Effect of PEGylation on the Bioactivity of Staphylokinase (Sak)

PEGylated SakPEG Size (kDa)Relative Bioactivity (%)Reference
Sak-mal5k (C-terminus)5~75[7]
Sak-ald5k (N-terminus)5~60[7]
Sak-mal20k (C-terminus)20~50[7]
Sak-ald20k (N-terminus)20~30[7]

This table illustrates the impact of PEG chain length and conjugation site on the in vitro bioactivity of a therapeutic protein. Longer PEG chains and conjugation closer to the active site generally result in a greater loss of activity due to increased steric hindrance.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Protein Solution mix Mix & Incubate protein->mix peg PEG Linker peg->mix buffer Reaction Buffer buffer->mix quench Quench Reaction mix->quench purify Purify Conjugate (SEC/Dialysis) quench->purify analyze Characterize (SDS-PAGE, MS) purify->analyze troubleshooting_logic start Low Conjugation Efficiency? check_conditions Reaction Conditions Optimal? (pH, Temp, Time) start->check_conditions Yes check_hindrance Potential Steric Hindrance? start->check_hindrance Yes check_reagents Reagents Fresh? (e.g., NHS-ester) start->check_reagents Yes solution_conditions Optimize pH, Temp, and Incubation Time check_conditions->solution_conditions No solution_hindrance Use Longer PEG Linker or Change Molar Ratio check_hindrance->solution_hindrance Yes solution_reagents Prepare Reagents Fresh check_reagents->solution_reagents No success Improved Efficiency solution_conditions->success solution_hindrance->success solution_reagents->success

References

Fmoc-N-amido-PEG2-alcohol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Fmoc-N-amido-PEG2-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical linker molecule commonly used in bioconjugation and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a short polyethylene glycol (PEG) chain, which has an amide bond and a terminal alcohol group. Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[][2][3][4] The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions to allow for further chemical modifications.[5][6]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it at -20°C in a dry, well-ventilated place.[3][4][5][7] It is also advisable to keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[8] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Q3: What are the main stability concerns for this compound?

The primary stability concerns for this compound revolve around the lability of the Fmoc protecting group and the potential for hydrolysis of the amide bond. The Fmoc group is sensitive to basic conditions and can also be cleaved thermally. The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions.

Q4: Under what conditions can the Fmoc group be unintentionally cleaved?

Unintentional cleavage of the Fmoc group can occur under several conditions:

  • Basic Conditions: Exposure to bases, particularly primary and secondary amines (e.g., piperidine, morpholine), will rapidly cleave the Fmoc group.[9][10] Even mildly basic conditions can lead to gradual degradation. Autocatalytic decomposition has been observed in slightly basic environments.[11]

  • Elevated Temperatures: The Fmoc group can be cleaved thermally, with studies showing cleavage occurring at temperatures as low as 120°C, especially in polar aprotic solvents like DMSO.[2][11][12][13]

  • Hydrogenolysis: While generally considered stable to acid, the Fmoc group's stability towards hydrogenolysis is debated and should be evaluated on a case-by-case basis.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected deprotection of the Fmoc group during a reaction. The reaction conditions are too basic.- Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. - Avoid the use of primary and secondary amine bases. If a base is necessary, consider a hindered tertiary amine like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.[9]
The reaction temperature is too high.- If possible, run the reaction at a lower temperature. - Be aware that prolonged heating, even at moderately elevated temperatures, can lead to Fmoc cleavage.
Low yield or presence of impurities after a reaction. Degradation of this compound during the reaction or workup.- Analyze the crude reaction mixture by LC-MS or TLC to identify potential degradation products. - If amide bond hydrolysis is suspected, avoid strongly acidic or basic workup conditions. - Ensure all solvents and reagents are pure and dry.
Incomplete reaction when coupling a molecule to the deprotected amine. Incomplete Fmoc deprotection prior to the coupling step.- Ensure complete deprotection by using standard protocols (e.g., 20% piperidine in DMF).[14] - Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the coupling reaction.
Compound degradation during storage. Improper storage conditions.- Store the compound at -20°C under a dry, inert atmosphere.[3][4][5][7] - Avoid repeated freeze-thaw cycles of solutions. Prepare single-use aliquots if the compound is dissolved in a solvent.

Stability and Degradation Pathways

Fmoc Group Stability

The stability of the Fmoc group is highly dependent on the pH and temperature of the environment.

Condition Stability Degradation Products
Acidic (e.g., TFA) Generally Stable-
Basic (e.g., Piperidine) LabileDibenzofulvene (DBF) and the free amine
Neutral Generally Stable-
Elevated Temperature (>100°C) Potentially LabileDibenzofulvene (DBF) and the free amine

  • Fmoc Deprotection Mechanism: The cleavage of the Fmoc group in the presence of a base proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.

Fmoc_Deprotection Fmoc_PEG This compound Intermediate Carbanion Intermediate Fmoc_PEG->Intermediate + Base Base Base (e.g., Piperidine) Base->Intermediate Products Free Amine + Dibenzofulvene-Adduct Intermediate->Products β-elimination

Caption: Mechanism of Fmoc deprotection by a base.

Amide Bond Stability

The amide bond in this compound is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure and elevated temperatures.

Condition Stability Potential Degradation Products
Strongly Acidic (e.g., conc. HCl) Potentially LabileFmoc-protected amine and the corresponding carboxylic acid
Strongly Basic (e.g., conc. NaOH) Potentially LabileFluorenylmethanol, CO2, the free amine, and the corresponding alcohol
Neutral Stable-

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solution

This protocol describes the removal of the Fmoc group from this compound in a solution phase.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Deprotection_Workflow Start Dissolve this compound in DMF Add_Piperidine Add 20% Piperidine Start->Add_Piperidine Stir Stir at RT for 30 min Add_Piperidine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Isolate Isolate Product Workup->Isolate

Caption: Experimental workflow for Fmoc deprotection.

Protocol 2: Stability Testing of this compound

This protocol provides a general method for assessing the stability of this compound under different conditions.

Materials:

  • This compound

  • A panel of relevant solvents (e.g., DMF, DMSO, acetonitrile, water)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • LC-MS system for degradation product identification

Procedure:

  • Prepare stock solutions of this compound in the chosen solvents and buffers at a known concentration.

  • Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., room temperature, 40°C, under light, etc.).

  • At each time point (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each condition.

  • Analyze the samples by HPLC to quantify the amount of remaining this compound. Use a calibration curve for accurate quantification.

  • Analyze the samples by LC-MS to identify any degradation products that may have formed.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solutions in Solvents/Buffers Aliquot Aliquot for Time Points and Conditions Prep_Stock->Aliquot Incubate Incubate at Different Conditions (Temp, Light, etc.) Aliquot->Incubate Analyze_HPLC HPLC Analysis for Quantification Incubate->Analyze_HPLC At each time point Analyze_LCMS LC-MS Analysis for Identification Incubate->Analyze_LCMS At each time point Plot_Data Plot % Remaining vs. Time Analyze_HPLC->Plot_Data Determine_Rate Determine Degradation Rate Analyze_LCMS->Determine_Rate Plot_Data->Determine_Rate

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Side Reactions in Fmoc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of Polyethylene Glycol (PEG) linkers and PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Fmoc deprotection of PEG linkers and PEGylated peptides?

A1: The primary side reactions are similar to those in standard solid-phase peptide synthesis (SPPS), but their incidence can be influenced by the presence of the PEG chain. These include:

  • Aspartimide Formation: Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, this intramolecular cyclization can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[1][2]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with N-terminal Proline or Glycine, leading to the cleavage of the dipeptide from the resin and a loss of yield.[3][4][5]

  • Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc deprotection is scavenged by piperidine to form a stable adduct.[6] However, piperidine can also react with certain amino acid side chains, such as the formation of 3-(1-piperidinyl)alanine from Cysteine residues.[7]

  • Deletion Sequences: Incomplete Fmoc deprotection, often exacerbated by peptide aggregation which can be influenced by the PEG linker, results in the failure of the next amino acid to couple, leading to peptides missing one or more residues.[6]

  • Racemization: Base-mediated epimerization can occur, particularly at the C-terminal residue and at residues prone to racemization like Cysteine and Histidine.

Q2: How does the PEG linker itself influence these side reactions?

A2: The PEG linker can modulate side reactions in several ways:

  • Steric Hindrance: The bulky nature of the PEG chain can sometimes sterically hinder the approach of the deprotection reagent to the Fmoc group, potentially leading to incomplete deprotection if reaction times are not optimized.

  • Aggregation: While PEGylation is often employed to increase solubility, long or poorly solvated PEG chains, or the peptide sequence itself, can lead to on-resin aggregation. This can physically block reagent access to reaction sites, causing incomplete deprotection and coupling.[8] PEG-polystyrene (PEG-PS) supports have been shown to minimize some side reactions by improving solvation.[7]

  • Reaction Kinetics: The microenvironment around the growing peptide chain can be altered by the PEG linker, potentially affecting the rates of both the desired deprotection reaction and undesired side reactions.

Q3: Can I monitor the Fmoc deprotection reaction in real-time?

A3: Yes, UV-Vis spectroscopy is a common and effective method for real-time monitoring. The dibenzofulvene-piperidine adduct formed during deprotection has a characteristic UV absorbance maximum around 301-312 nm. By monitoring the absorbance of the solution flowing from the reactor, you can track the progress of the deprotection and ensure it goes to completion.[9][10][11] This is a feature often used in automated peptide synthesizers to extend deprotection times for "difficult" sequences.[9]

Troubleshooting Guides

Problem 1: HPLC analysis of my PEGylated peptide shows significant byproducts with the same mass as the desired product.

This issue is often indicative of aspartimide formation , which leads to the formation of iso-aspartyl peptides that are isomeric with the target peptide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aspartimide formation.

Preventative Strategies for Aspartimide Formation:

StrategyDescriptionKey Considerations
Use Alternative Bases Weaker bases like piperazine are less prone to inducing aspartimide formation compared to piperidine.Deprotection times may need to be extended.
Acidic Additives Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.HOBt is an explosive when fully anhydrous.
Sterically Hindered Protecting Groups Using bulkier protecting groups on the aspartic acid side chain, such as O-3-methyl-pent-3-yl (OMpe), can physically block the intramolecular cyclization.These specialized amino acid derivatives are more expensive.
Backbone Protection Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following the aspartic acid can completely prevent aspartimide formation.Coupling to the Dmb-protected amino acid can be challenging.

Quantitative Comparison of Deprotection Reagents on Aspartimide Formation:

Deprotection ReagentPeptide SequenceAspartimide Formation (%)Reference
20% Piperidine in DMFVKDGYI17[12]
25% Dipropylamine in DMFVKDGYISignificantly reduced vs. Piperidine[12]
5% Piperazine + 2% DBU in DMFVKDGYILower than Piperidine[12]
20% Piperidine in DMFABRF1992 peptide8[13]
Problem 2: My peptide synthesis has a low yield, and I detect the cleaved dipeptide in the wash solutions.

This is a classic sign of diketopiperazine (DKP) formation .

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diketopiperazine formation.

Strategies to Minimize Diketopiperazine Formation:

StrategyDescriptionKey Considerations
Resin Choice Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.Loading of the first amino acid is performed differently than on Wang or Rink Amide resins.
Protocol Modification Immediately couple the third amino acid after the deprotection of the second residue to minimize the time the free N-terminal amine is available for cyclization.Requires careful manual synthesis or a flexible automated synthesizer program.
Alternative Deprotection Reagents Using a combination of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[5]DBU is a very strong, non-nucleophilic base and can promote other side reactions if not used carefully.

Quantitative Data on DKP Formation with Different Deprotection Reagents:

Deprotection ReagentDKP Formation (%)Reference
20% Piperidine in DMF13.8[5]
5% Piperazine in NMP<4[5]
2% DBU, 5% Piperazine in NMP3.6[5]
Problem 3: My crude PEGylated peptide shows a significant peak corresponding to one or more missing amino acids.

This points to incomplete Fmoc deprotection , leading to the formation of deletion sequences.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Strategies to Overcome Incomplete Deprotection:

StrategyDescriptionKey Considerations
Extended Deprotection For difficult sequences, extending the deprotection time or performing a double deprotection can improve Fmoc removal.Longer exposure to basic conditions can increase the risk of other side reactions like aspartimide formation.
Stronger Base Cocktails Using a stronger, non-nucleophilic base like DBU can be effective for deprotecting aggregated sequences. A small amount of piperidine is often included to scavenge the DBF byproduct.[14]DBU is a very strong base and can catalyze other side reactions. It should not be used with Asp-containing peptides.[14]
Improved Solvation Switching to a PEG-based resin can improve the solvation of the growing peptide chain, reducing aggregation and improving reagent access.May require different loading and cleavage protocols.
Microwave Synthesis Microwave-assisted SPPS can accelerate both coupling and deprotection steps and help to disrupt aggregation.Requires specialized equipment.

Experimental Protocols

Protocol 1: UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the quantitative monitoring of the Fmoc deprotection step.[9]

Materials:

  • Peptide-resin after Fmoc deprotection

  • N,N-Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvette

  • Volumetric flask (e.g., 10 mL)

Procedure:

  • After the Fmoc deprotection step, collect the piperidine solution containing the dibenzofulvene-piperidine adduct in a volumetric flask of known volume.

  • Dilute the solution to the mark with DMF.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 301 nm, using DMF as a blank.

  • The concentration of the adduct, and thus the amount of Fmoc group removed, can be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[10][11]

Protocol 2: Kaiser Test for Detection of Free Primary Amines

This is a qualitative test to confirm the completion of the Fmoc deprotection (presence of a free amine) or the completion of a coupling reaction (absence of a free amine).[15][16][17][18]

Materials:

  • Resin beads from the synthesis

  • Test tubes

  • Heating block or water bath at 110-120°C

  • Kaiser Test Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a clean test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue Color: Positive result, indicating the presence of free primary amines (deprotection is complete).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (coupling is complete).

    • Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.

Protocol 3: General HPLC Method for Crude Peptide Analysis

This protocol provides a starting point for the analysis of crude PEGylated peptides and the detection of side products.

Materials:

  • Crude peptide sample, cleaved from the resin and dried.

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a small amount of mobile phase A, or water/acetonitrile mixture).

  • Inject the sample onto the C18 column.

  • Elute the peptides using a linear gradient of mobile phase B into mobile phase A. A typical gradient might be 5% to 95% B over 30 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Analyze the resulting chromatogram to identify the main product peak and any impurity peaks. Mass spectrometry should be used to identify the mass of the species in each peak to confirm the presence of deletion sequences, adducts, or other side products.

Signaling Pathways and Workflows

Fmoc Deprotection Mechanism:

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-PEG-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct traps DBF Carbanion Fmoc Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Deprotected_Peptide H2N-Peptide-PEG-Resin Beta_Elimination->Deprotected_Peptide DBF->DBF_Adduct

Caption: The two-step mechanism of Fmoc deprotection by piperidine.

Aspartimide Formation Mechanism:

Aspartimide_Formation Peptide ...-Asp(OtBu)-Gly-... Deprotonation Backbone N-H Deprotonation Peptide->Deprotonation Piperidine Piperidine Piperidine->Deprotonation Anion Backbone Amide Anion Deprotonation->Anion Cyclization Intramolecular Cyclization Anion->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Ring_Opening Nucleophilic Ring Opening (Piperidine or H2O) Aspartimide->Ring_Opening Products Mixture of: α-aspartyl peptide β-aspartyl peptide Piperidide adducts Ring_Opening->Products

Caption: Mechanism of base-catalyzed aspartimide formation.

References

Technical Support Center: Optimizing PROTAC Efficacy via Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis Targeting Chimeras (PROTACs) through linker modification.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?

The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve.[1][2] This occurs because the high concentration of PROTACs favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase).[1][3]

Mitigation Strategies:

  • Full Dose-Response Curve: Test a wide range of PROTAC concentrations to fully characterize the dose-response relationship and confirm the presence of a hook effect.[1]

  • Ternary Complex Assays: Utilize biophysical assays like TR-FRET or AlphaLISA to assess ternary complex formation, which will also exhibit a bell-shaped curve in the presence of a hook effect.[1]

  • Linker Optimization: A more stable ternary complex can lessen the hook effect.[1] Modifying the linker to improve the stability of the ternary complex is a key strategy.[1][4]

Q2: My PROTAC shows poor or no target degradation. What are the potential causes and troubleshooting steps?

Several factors can lead to a lack of degradation. A systematic troubleshooting approach is crucial.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Poor Cell Permeability PROTACs are often large molecules that may struggle to cross the cell membrane.[5] Modify the linker to enhance permeability by incorporating features that favor cell uptake, such as replacing ether oxygens with methylene groups to reduce polar surface area or using prodrug strategies to mask polar groups.[5][][7]
Inefficient Ternary Complex Formation The linker may not be optimal for facilitating a stable and productive ternary complex.[8] Systematically vary the linker's length, composition, and attachment points.[5][9] Use biophysical assays to confirm ternary complex formation.[5]
Non-productive Ternary Complex A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[5] Perform an in-cell or in vitro ubiquitination assay to verify target ubiquitination.[5] If ubiquitination is absent, redesign the linker.[5]
PROTAC Instability The PROTAC compound may be unstable in the cell culture medium.[5] Assess the stability of your PROTAC in the experimental media over time.[5]
Incorrect Attachment Points The linker's connection points on the warhead and E3 ligase ligand (exit vectors) are critical.[10] The linker should be attached at a solvent-exposed region and should not disrupt the key binding interactions of the ligands.[10][]

Q3: How can I improve the selectivity of my PROTAC by modifying the linker?

Off-target effects can occur if the PROTAC degrades proteins other than the intended target.[5]

Strategies to Enhance Selectivity:

  • Modify the Linker: The linker's length and composition influence the conformation of the ternary complex, which can affect which proteins are presented for ubiquitination.[5] Systematic variation of the linker can improve selectivity.[5][9] For instance, a single ethylene glycol unit extension in a lapatinib-based PROTAC abolished HER2 degradation while maintaining EGFR degradation.[9]

  • Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest.[5]

  • Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.[5]

Q4: What are the key considerations when choosing a linker type (flexible vs. rigid)?

The choice between a flexible and rigid linker is a critical aspect of PROTAC design.[10]

Linker Type Advantages Disadvantages
Flexible (e.g., PEG, Alkyl chains) - Synthetically accessible and easy to modify.[10] - Conformational flexibility can increase the probability of forming a productive ternary complex.[10] - PEG linkers can improve solubility.[10]- High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[9][10]
Rigid (e.g., heterocycles, alkynes) - Can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency.[8] - May offer more favorable physicochemical properties.[9]- Less conformational freedom might hinder the formation of a productive ternary complex if the geometry is not optimal.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a fluorescence polarization (FP) assay.

Fluorescence polarization is used to assess the binding of a fluorescently labeled PROTAC to its target protein or E3 ligase and to study ternary complex formation.[1]

Possible Cause Troubleshooting Step
Fluorophore-Related Issues If the fluorescent linker is too flexible, the fluorophore's rotation may not be sufficiently restricted upon binding, leading to a small change in polarization (the "propeller effect").[1] Consider using a more rigid linker or a different fluorophore.[1]
Impure Components Impurities in the protein or PROTAC preparations can interfere with the assay.[1] Ensure all components are highly purified.[1]

Quantitative Data on Linker Modification

Systematic modification of the linker is crucial for optimizing PROTAC efficacy. The following tables summarize quantitative data from various studies.

Table 1: Effect of Linker Length on PROTAC Activity for BRD4 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC A12>1000<20[9]
PROTAC B1515085[9]
PROTAC C21396[9]
PROTAC D2929276[9]

Table 2: Impact of Linker Length on ERα Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα-PROTAC 112>500~30[12]
ERα-PROTAC 21625>90[12]
ERα-PROTAC 320200~60[12]

Table 3: Influence of Linker Composition on Cell Permeability of VHL PROTACs

PROTACLinker CompositionIn Cellulo / In Vitro Potency Ratio (Permeability Surrogate)Permeability ClassificationReference
PROTAC 1PEG-basedHighLow[13]
PROTAC 2Alkyl-basedLowHigh[13]
PROTAC 9HybridLowHigh[13]

Experimental Protocols

1. Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[14][15]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[15] Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[5] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[5]

    • Incubate with a primary antibody against the target protein.[5]

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).[5]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[5]

    • Develop the blot using an ECL substrate and image the chemiluminescence.[5]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[5]

    • Normalize the target protein band intensity to the loading control.[5]

    • Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5][16]

2. Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the ternary complex in a homogeneous format.[1]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.

  • Assay Plate Setup: In a low-volume 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.[1]

  • PROTAC Addition: Add the serially diluted PROTAC to the wells.

  • TR-FRET Reagent Addition: Add the TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents.[1]

  • Incubation: Incubate at room temperature for a specified time.[1]

  • Measurement: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. An increase in the signal indicates ternary complex formation.

3. Target Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[5]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[5]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[5]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[5]

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot, probing with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[5]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Recycle PROTAC Recycled Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow start Start: Initial PROTAC Design synthesis Synthesize PROTAC Library (Varying Linker Length, Composition, Attachment) start->synthesis degradation_assay Degradation Assay (e.g., Western Blot) Determine DC50 & Dmax synthesis->degradation_assay ternary_complex_assay Ternary Complex Assay (e.g., TR-FRET, SPR) synthesis->ternary_complex_assay permeability_assay Cell Permeability Assay synthesis->permeability_assay data_analysis Analyze Data: - Degradation Potency - Ternary Complex Formation - Permeability degradation_assay->data_analysis ternary_complex_assay->data_analysis permeability_assay->data_analysis decision Optimal Efficacy Achieved? data_analysis->decision end End: Optimized PROTAC decision->end Yes redesign Redesign Linker decision->redesign No redesign->synthesis

Caption: A workflow for the iterative optimization of PROTAC linkers.

Linker_Properties_Efficacy cluster_linker Linker Properties cluster_outcomes PROTAC Performance length Length ternary_complex Ternary Complex Formation & Stability length->ternary_complex composition Composition (PEG, Alkyl, etc.) permeability Cell Permeability & Solubility composition->permeability efficacy Degradation Efficacy (DC50, Dmax) composition->efficacy rigidity Rigidity/Flexibility rigidity->ternary_complex attachment Attachment Points attachment->ternary_complex ternary_complex->efficacy selectivity Selectivity ternary_complex->selectivity permeability->efficacy

Caption: The relationship between linker properties and PROTAC efficacy.

References

Navigating the Cell Membrane: A Technical Guide to Enhancing PROTAC Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers. Addressing common experimental hurdles, this resource offers detailed protocols and quantitative data to facilitate the rational design of next-generation protein degraders.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A1: PROTACs are large, heterobifunctional molecules, often with high molecular weight and polar surface area.[1][2] These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[3] Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, limiting their access to intracellular targets and overall therapeutic efficacy.[1][4]

Q2: How do PEG linkers influence the cell permeability of PROTACs?

A2: The role of PEG linkers in PROTAC cell permeability is multifaceted and involves a delicate balance of physicochemical properties.[5]

  • Increased Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of the PROTAC molecule.[5][6] This is crucial for formulation and can improve absorption.[5][7]

  • Conformational Flexibility: PEG linkers are more flexible than their alkyl counterparts, allowing the PROTAC to adopt folded conformations.[5][8] This "chameleonic" behavior can shield the polar surface area of the molecule, presenting a less polar and more compact structure to the cell membrane, which can facilitate passage.[5][9][10]

  • Potential for Reduced Permeability: While beneficial for solubility, the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipid bilayer.[5] Furthermore, excessively long PEG chains can lead to decreased cellular uptake.[5]

Q3: What is the optimal PEG linker length for maximizing cell permeability?

A3: There is no universal optimal PEG linker length; it must be empirically determined for each PROTAC system.[5] However, studies have shown that shorter linkers generally lead to more permeable compounds.[11][12] Increasing the number of PEG units can reduce permeability. For instance, in one study, adding one or two PEG units to a linker halved the compound's permeability.[11]

Q4: Can modifying a PEG linker with other chemical moieties improve permeability?

A4: Yes, incorporating different chemical groups into or alongside a PEG linker is a common strategy to enhance cell permeability. Replacing a portion of the flexible PEG chain with more rigid structures like piperazine, piperidine, or phenyl rings can improve permeability.[2][13] These modifications can also enhance metabolic stability.[13] Another approach is the bioisosteric replacement of an amide bond with a less polar ester, which has been shown to improve both physicochemical properties and bioactivity.[3]

Q5: Are there alternatives to PEG linkers for improving PROTAC permeability?

A5: Yes, while PEG linkers are widely used, other linker types are also employed. Alkyl linkers, for example, are more hydrophobic and can enhance membrane permeability.[] Some studies have shown that at matched lipophilicity, alkyl-linked PROTACs outperform their PEGylated counterparts in permeability assays.[] However, the choice of linker is highly dependent on the specific PROTAC and its target.

Troubleshooting Guides

Problem 1: Low or no target degradation observed in cellular assays.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate properties like cLogP and topological polar surface area (TPSA).[15] 2. Perform Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantify cell permeability.[1][16] 3. Modify the Linker: Synthesize analogs with shorter PEG linkers or replace a portion of the PEG chain with more lipophilic moieties.[11][13]
Inefficient Ternary Complex Formation 1. Vary Linker Length: The distance between the target protein and the E3 ligase is critical. Synthesize PROTACs with different PEG linker lengths to find the optimal spacing for stable ternary complex formation.[8] 2. Biophysical Assays: Use techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.[15][17]
PROTAC Efflux 1. Use Efflux Inhibitors: In your cellular assays, co-administer your PROTAC with known efflux pump inhibitors to see if target degradation is restored. 2. Cell Line Selection: Use cell lines with varying expression levels of efflux transporters (e.g., Caco-2, MDR1-MDCK) to assess if your PROTAC is a substrate.[18]

Problem 2: High in vitro potency but low in vivo efficacy.

Possible Cause Troubleshooting Steps
Poor Metabolic Stability 1. Incorporate Rigid Moieties: Replace parts of the flexible PEG linker with more metabolically stable groups like piperazine or triazole rings.[13] 2. In Vitro Metabolism Studies: Assess the stability of your PROTAC in liver microsomes or plasma.
Low Oral Bioavailability 1. Improve Permeability: Employ strategies outlined in Problem 1 to enhance cell permeability. 2. Formulation Strategies: Investigate advanced formulation techniques such as amorphous solid dispersions to improve solubility and absorption.[19] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[16]

Quantitative Data Summary

The following tables summarize the impact of PEG linker modifications on the physicochemical and biological properties of PROTACs.

Table 1: Impact of PEG Linker Length on PROTAC Permeability

PROTAC SeriesLinker CompositionApparent Permeability (Pe) (x 10-6 cm/s)Reference
MZ Series 2-unit PEG0.6[11]
3-unit PEG0.03[11]
AT Series 1-unit PEG~0.005[11][12]
2-unit PEG~0.0025[11][12]
CM/CMP Series 2-unit PEG~0.004[11][12]
4-unit PEG~0.002[11][12]

Data is illustrative and compiled from published studies.

Table 2: Physicochemical Properties of PROTACs with Varying Linkers

PROTACLinker TypecLogPTPSA (Å2)HBDHBAReference
Illustrative PROTAC A PEG32.5150410[5]
Illustrative PROTAC B Alkyl-C84.812046[5]
Illustrative PROTAC C PEG2-Phenyl3.714049[5]

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[5]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[1][11]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound

  • UV-Vis plate reader

Procedure:

  • Prepare the Donor Plate: Add the phospholipid solution to each well of the filter plate to create the artificial membrane.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare the PROTAC Solution: Dissolve the PROTAC compound in PBS to a known concentration.

  • Assemble the Assay: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Add PROTAC to Donor Plate: Add the PROTAC solution to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Measurement: After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal epithelium.[1][16] This assay assesses both passive diffusion and active transport mechanisms.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side. This is done to assess active efflux.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points, collect samples from the acceptor compartment.

  • Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters.

Visualizing Key Concepts and Workflows

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake (Permeability) Cell_Membrane Cell Membrane

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Workflow Start PROTAC Design & Synthesis In_Silico In Silico Prediction (cLogP, TPSA) Start->In_Silico PAMPA PAMPA Assay (Passive Permeability) In_Silico->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Cellular_Assay Cellular Degradation Assay (DC50, Dmax) Caco2->Cellular_Assay Analysis Data Analysis & Structure-Permeability Relationship Cellular_Assay->Analysis Optimization PROTAC Optimization (Linker Modification) Analysis->Optimization Optimization->Start

References

Fmoc-N-amido-PEG2-alcohol storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Fmoc-N-amido-PEG2-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions. The hydroxyl group can be further functionalized, for example, by activation for coupling to a carboxylic acid or by conversion to other functional groups.

Its primary applications are in:

  • PROTAC (Proteolysis Targeting Chimera) synthesis: It serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2]

  • Peptide synthesis and modification: The PEG spacer can be incorporated into peptides to improve their solubility and pharmacokinetic properties.

  • Bioconjugation: It is used to link biomolecules, such as proteins, antibodies, or oligonucleotides, to other molecules, including fluorescent dyes, drugs, or solid supports.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationDuration
Temperature -20°CLong-term (up to 3 years in powder form)[3]
4°CShort-term (up to 2 years in powder form)[3]
-80°C (in solvent)Up to 6 months[3]
-20°C (in solvent)Up to 1 month[3]
Atmosphere In a dry, well-ventilated place.
Container Tightly closed container.

Q3: How should I handle this compound safely?

Standard laboratory safety protocols should be followed when handling this reagent. Key handling practices include:

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles with side-shields, and a lab coat.

  • Avoid Dust Formation: Handle the solid carefully to minimize dust generation.

  • Incompatible Materials: Store away from incompatible materials and foodstuff containers.[4]

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection

Q: I am observing incomplete removal of the Fmoc group during my synthesis. What could be the cause and how can I fix it?

A: Incomplete Fmoc deprotection is a common issue that can lead to truncated or failed sequences. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Degraded Deprotection Reagent: The piperidine solution used for deprotection can degrade over time.

    • Solution: Always use freshly prepared 20% piperidine in DMF.

  • Insufficient Reaction Time or Temperature: The standard deprotection time may not be sufficient for all sequences.

    • Solution: Increase the deprotection time or perform a second deprotection step. Gentle heating can also be applied, but should be done cautiously to avoid side reactions.

  • Steric Hindrance: The peptide sequence itself, especially with bulky amino acids near the N-terminus, can sterically hinder the access of the deprotection reagent.

    • Solution: Consider using a stronger deprotection cocktail, for example, by adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.

  • Poor Resin Swelling: If the solid support is not properly swelled, the peptide chains can be too close, preventing efficient reagent penetration.

    • Solution: Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF or NMP) before deprotection.

Below is a troubleshooting workflow for incomplete Fmoc deprotection:

Fmoc_Deprotection_Troubleshooting start Incomplete Fmoc Deprotection Detected check_reagents Check Deprotection Reagent (e.g., 20% Piperidine in DMF) start->check_reagents reagent_ok Reagent is Fresh? check_reagents->reagent_ok prepare_fresh Prepare Fresh Reagent reagent_ok->prepare_fresh No increase_time Increase Deprotection Time or Perform Double Deprotection reagent_ok->increase_time Yes prepare_fresh->check_reagents time_ok Problem Solved? increase_time->time_ok use_stronger_base Use Stronger Base Cocktail (e.g., add DBU) time_ok->use_stronger_base No end_success Deprotection Successful time_ok->end_success Yes base_ok Problem Solved? use_stronger_base->base_ok check_swelling Check Resin Swelling base_ok->check_swelling No base_ok->end_success Yes swelling_ok Problem Solved? check_swelling->swelling_ok swelling_ok->end_success Yes end_fail Consult Further swelling_ok->end_fail No

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Issue 2: Low Yield in Conjugation Reactions

Q: I am getting a low yield in my conjugation reaction using this compound. What are the possible reasons?

A: Low conjugation yields can be attributed to several factors related to the reagents, reaction conditions, and the molecules being conjugated.

Potential Causes and Solutions:

  • Inefficient Activation of the Hydroxyl Group: If you are activating the terminal alcohol for conjugation to a carboxylic acid, the activation step may be incomplete.

    • Solution: Ensure you are using fresh activating agents (e.g., MsCl, TsCl) and appropriate reaction conditions (e.g., anhydrous solvent, inert atmosphere).

  • Suboptimal Reaction pH: The pH of the reaction mixture is critical for many conjugation chemistries.

    • Solution: Optimize the pH of your reaction buffer. For example, NHS ester reactions are typically more efficient at a slightly basic pH (7.2-8.5).

  • Steric Hindrance: The biomolecule you are trying to conjugate may have its reactive groups in a sterically hindered position.

    • Solution: The PEG2 spacer in this compound is relatively short. Consider using a longer PEG linker to provide more distance between the molecules.

  • Hydrolysis of Activated Intermediates: Activated species, such as NHS esters, are susceptible to hydrolysis.

    • Solution: Perform the conjugation reaction as soon as possible after activating the linker and ensure your solvents are anhydrous.

Experimental Protocols

General Protocol for Fmoc Deprotection and Subsequent Amide Coupling

This protocol outlines the general steps for removing the Fmoc group and then coupling the free amine to a carboxylic acid.

Materials:

  • This compound conjugated to a solid support or another molecule.

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF).

  • Carboxylic acid to be coupled.

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF.

  • Washing solvents: DMF, Dichloromethane (DCM).

Procedure:

  • Swelling: Swell the resin-bound substrate in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture at room temperature for 20 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step with fresh solution for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove residual piperidine.

  • Amide Coupling:

    • In a separate vial, dissolve the carboxylic acid (2 equivalents relative to the amine) and HBTU (1.95 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Confirmation:

    • A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

Signaling Pathways and Workflows

Conceptual Workflow of PROTAC Action

This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination recruits E2 Proteasome Proteasome Ubiquitination->Proteasome targeting signal Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC is Recycled Degradation->Recycling

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

References

Validation & Comparative

A Comparative Guide to Fmoc-N-amido-PEG2-alcohol and Fmoc-N-amido-PEG4-acid for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains are highly valued for their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between conjugated moieties. This guide presents a detailed comparison of two commonly utilized heterobifunctional PEG linkers: Fmoc-N-amido-PEG2-alcohol and Fmoc-N-amido-PEG4-acid.

Executive Summary

This compound and Fmoc-N-amido-PEG4-acid are both valuable tools in bioconjugation, each offering distinct advantages depending on the specific application. The primary differences lie in the length of their PEG chains and their terminal functional groups, which in turn dictate their reactivity and influence the physicochemical properties of the resulting conjugate.

  • This compound , with its shorter PEG chain and terminal hydroxyl group, is suited for applications where a more compact and less flexible linker is desired. The hydroxyl group allows for conjugation through esterification or etherification, providing an alternative to the more common amide bond formation.

  • Fmoc-N-amido-PEG4-acid , featuring a longer PEG chain and a terminal carboxylic acid, offers increased hydrophilicity and greater spatial separation. The carboxylic acid is readily activated for efficient amide bond formation with primary amines, a widely used and robust conjugation strategy.

The optimal choice between these two linkers is highly dependent on the specific requirements of the target protein and the overall design of the bioconjugate, necessitating empirical evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Fmoc-N-amido-PEG4-acid is presented in the table below. These properties are crucial for understanding the behavior of these linkers in different solvent systems and their impact on the overall characteristics of the final bioconjugate.

PropertyThis compoundFmoc-N-amido-PEG4-acid
Molecular Formula C₁₉H₂₁NO₄C₂₆H₃₃NO₈
Molecular Weight 327.38 g/mol 487.54 g/mol
CAS Number 299430-87-8557756-85-1
PEG Chain Length 2 ethylene glycol units4 ethylene glycol units
Terminal Functional Group Alcohol (-OH)Carboxylic Acid (-COOH)
Purity Typically ≥95%Typically ≥95%
Solubility Soluble in organic solvents such as DMSO, DMF, and DCMSoluble in organic solvents such as DMSO, DMF, and DCM. The longer PEG chain generally imparts greater aqueous solubility to the conjugate.[1][2][3]
Storage Conditions -20°C, desiccated-20°C, desiccated

Performance Comparison and Applications

The choice between this compound and Fmoc-N-amido-PEG4-acid has significant implications for the performance of the resulting bioconjugate.

Impact of PEG Chain Length

The length of the PEG linker is a critical parameter in the design of PROTACs and other bioconjugates.[4][][6]

  • Flexibility and Ternary Complex Formation: In PROTACs, the linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][7] A shorter PEG2 linker will be more rigid and may be advantageous in systems where the binding pockets of the target protein and E3 ligase are in close proximity. Conversely, the longer and more flexible PEG4 linker can span greater distances and may be necessary for targets with less accessible binding sites.[] However, excessively long linkers can introduce too much flexibility, leading to an entropic penalty that can destabilize the ternary complex.[]

  • Solubility and Hydrophilicity: PEGylation is a well-established method for increasing the hydrophilicity and aqueous solubility of molecules.[9][10][11][12] The longer PEG4 chain in Fmoc-N-amido-PEG4-acid will generally impart a greater degree of hydrophilicity to the final conjugate compared to the PEG2 chain. This can be particularly beneficial when working with hydrophobic payloads or proteins, as it can help to prevent aggregation and improve the pharmacokinetic profile of the molecule.[9][13][14]

Impact of Terminal Functional Group

The terminal alcohol and carboxylic acid groups offer different synthetic routes for conjugation.

  • This compound: The terminal hydroxyl group can be conjugated to a carboxylic acid on a payload or biomolecule via an ester linkage . This is typically achieved using coupling reagents such as DCC or EDC. Alternatively, it can be converted to a more reactive functional group, or used in etherification reactions. The resulting ester bond may be susceptible to hydrolysis in vivo, which could be exploited for controlled drug release.

  • Fmoc-N-amido-PEG4-acid: The terminal carboxylic acid is most commonly conjugated to a primary amine on a payload or biomolecule to form a stable amide bond .[1][3] This reaction is highly efficient and is typically mediated by activating agents like HATU or HBTU, or through the formation of an active ester, such as an NHS ester. Amide bonds are generally very stable in physiological conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the application of these linkers.

Protocol 1: Amide Bond Formation using Fmoc-N-amido-PEG4-acid

This protocol describes the conjugation of Fmoc-N-amido-PEG4-acid to a payload containing a primary amine.

Materials:

  • Fmoc-N-amido-PEG4-acid

  • Amine-containing payload

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve Fmoc-N-amido-PEG4-acid (1 equivalent) and the amine-containing payload (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the desired conjugate.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Ester Bond Formation using this compound

This protocol outlines the conjugation of this compound to a payload containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing payload (1 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling: Add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea will form. Monitor the reaction progress by LC-MS.

  • Filtration and Purification: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 3: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC synthesized using either of the PEG linkers.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with either this compound or Fmoc-N-amido-PEG4-acid

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Linker Fmoc-N-amido-PEGn-X (n=2, X=OH or n=4, X=COOH) Conjugation Bioconjugation Reaction (Esterification or Amidation) Linker->Conjugation Payload Payload with complementary functional group Payload->Conjugation Purification Purification (HPLC) Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell-based Assay (e.g., PROTAC treatment) Characterization->Cell_Treatment Purified Conjugate Protein_Degradation Western Blot Analysis (DC50, Dmax) Cell_Treatment->Protein_Degradation Functional_Assay Functional Assay (e.g., Cell Viability) Cell_Treatment->Functional_Assay Data_Analysis Data Analysis and Comparison Protein_Degradation->Data_Analysis Functional_Assay->Data_Analysis

References

The Crucial Balancing Act: Comparing PEG Linker Lengths for Optimal PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of their success. A critical component in this design is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a pivotal parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][2]

This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to aid in the rational design and optimization of these novel therapeutics.

The Goldilocks Principle of Linker Design: Not Too Short, Not Too Long

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's efficacy. Its length governs the geometry of the ternary complex, which is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.

  • A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This inability to form a stable ternary complex results in diminished or no degradation activity.[1]

  • A linker that is too long may result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer. This can also lead to an increased "hook effect," where at high concentrations, the PROTAC preferentially forms binary complexes with either the target or the E3 ligase, reducing the concentration of the productive ternary complex.[3]

  • An optimal linker length facilitates the formation of a stable and productive ternary complex, positioning the E3 ligase in a favorable orientation to ubiquitinate the target protein, leading to potent and efficient degradation.[1][2]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations.[1][2] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseCell LineLinker Length (PEG units)Linker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNH6610~5< 500Not Reported[1]
BRD4CRBNH6611~8> 5000Not Reported[1]
BRD4CRBNH6612~11> 5000Not Reported[1]
BRD4CRBNH6614~17< 500Not Reported[1]
BRD4CRBNH6615~20< 500Not Reported[1]
ERαVHLMCF-7~312~50~75[1]
ERαVHLMCF-7~416~25~90[1]
BTKCRBNRamos< 4< 17Impaired ActivityNot Reported[1]
BTKCRBNRamos≥ 4≥ 171 - 40Not Reported[1]
PI3KVHLMDA-MB-231Not Specified (Flexible PEG)Not Specified42.23 - 227.471.3 - 88.6[4]
mTORVHLMDA-MB-231Not Specified (Flexible PEG)Not Specified45.474.9[4]

Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is an approximation where 1 PEG unit is roughly equivalent to 3 atoms (C-C-O).

Visualizing the Mechanism and Workflow

To better understand the process of PROTAC-mediated protein degradation and the experimental approach to its quantification, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. Treat cells with PROTACs (varying PEG linker lengths) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Densitometry & Data Analysis Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Experimental workflow for comparing degradation efficiency.

Linker_Length_Logic cluster_logic Linker Length vs. PROTAC Activity Too_Short Too Short Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Unproductive_Complex Unproductive Complex 'Hook Effect' Too_Long->Unproductive_Complex Low_Activity Low/No Degradation Steric_Hindrance->Low_Activity High_Activity High Degradation (Low DC50, High Dmax) Stable_Complex->High_Activity Unproductive_Complex->Low_Activity

Caption: Logical relationship between linker length and PROTAC activity.

Experimental Protocols

Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. Below are detailed protocols for common methods used to quantify protein degradation and assess ternary complex formation.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to semi-quantitatively determine the levels of a specific protein in a cell lysate.[5]

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with different PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of each PROTAC (with varying linker lengths) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.[5]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.[5]

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to determine if the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase in a cellular context.[6]

Materials:

  • Cultured cells co-expressing tagged versions of the target protein and E3 ligase (e.g., HA-tag, Flag-tag)

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against one of the tags for immunoprecipitation (e.g., anti-Flag antibody)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents as described above

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag) to capture the protein and its binding partners.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting, probing for the immunoprecipitated protein and the co-immunoprecipitated protein (the other component of the ternary complex). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. A systematic evaluation of different linker lengths is essential to identify the optimal geometry for ternary complex formation and subsequent target protein degradation. The experimental data and protocols provided in this guide offer a framework for researchers to rationally design and evaluate PROTACs with varying PEG linker lengths, ultimately accelerating the development of this promising therapeutic modality. By carefully considering the principles of linker design and employing robust experimental techniques, the full potential of targeted protein degradation can be realized.

References

Navigating the Linker Landscape: A Comparative Guide to Alternatives for Fmoc-N-amido-PEG2-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker, the bridge between the target-binding and E3 ligase-recruiting moieties, plays a pivotal role. It is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] While Fmoc-N-amido-PEG2-alcohol is a commonly used building block for incorporating a short, hydrophilic polyethylene glycol (PEG) linker, the optimization of a PROTAC often necessitates exploring a wider chemical space. This guide provides an objective comparison of alternatives, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The Evolving Role of the PROTAC Linker

The linker is far more than a passive spacer. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The reliance on a single linker type can limit the optimization process, hence the need to explore a diverse range of chemical scaffolds.

Alternatives to this compound: A Comparative Analysis

Linkers in PROTACs can be broadly classified into two main categories: flexible and rigid.[3]

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] They are typically more hydrophobic than PEG linkers, which can enhance cell permeability.[4] However, this hydrophobicity can also lead to lower aqueous solubility and potential non-specific binding.[1][]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility of PROTACs.[] Statistics indicate that a significant portion of reported PROTACs utilize PEG linkers.[3] However, compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[]

Rigid Linkers: Constraining Conformational Freedom

To overcome the drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have increasingly turned to more rigid designs.[3]

  • Cyclic Structures (Piperazine and Piperidine): Incorporating saturated rings like piperazine and piperidine constrains the linker's conformation.[6] These structures can also enhance water solubility and metabolic stability.[] The inclusion of a basic nitrogen in a piperazine ring can offer a handle for modulating ionization and solubility.[]

  • Aromatic Systems and Alkynes: Phenyl rings and other aromatic systems introduce planarity and rigidity.[] Alkynes and the resulting triazoles (often formed via "click chemistry") provide conformational restriction due to their linear geometry.[6] These rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can lead to improved physicochemical and pharmacokinetic properties.[1][3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data comparing the performance of different linker types.

Table 1: Impact of Linker Type and Length on Protein Degradation

Target ProteinE3 LigaseLinker TypeLinker Composition/LengthDC50 (nM)Dmax (%)Cell LineReference
TBK1VHLAlkyl/Ether< 12 atomsNo degradation-Not Specified[6]
TBK1VHLAlkyl/Ether21 atoms396Not Specified[6]
TBK1VHLAlkyl/Ether29 atoms29276Not Specified[6]
Androgen Receptor (AR)CRBNFlexible (PEG-based)-Exhibited degradation-22Rv1[6]
Androgen Receptor (AR)CRBNRigid (disubstituted phenyl)-No activity-22Rv1[6]
CRBNVHLAlkyl9-atom alkyl chainConcentration-dependent decrease-HEK293T[6]
CRBNVHLPEG3 PEG unitsWeak degradation-HEK293T[6]
BTKCRBNCovalent (Acrylamide)Piperazine-containing< 10~90Mino[8]
PI3Kα / mTORVHLAlkylC8 alkyl chain227.4 / 45.471.3 / 74.9MDA-MB-231[9]

Experimental Protocols

General Synthesis of a PROTAC with an Alkyl Linker

A common method for synthesizing PROTACs with alkyl linkers involves standard amide bond formation.

Materials:

  • Warhead (ligand for the protein of interest) with a suitable functional group (e.g., amine or carboxylic acid).

  • E3 ligase ligand with a complementary functional group.

  • Bifunctional alkyl linker (e.g., a di-acid or di-amine of desired length).

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvent (e.g., DMF).

Procedure:

  • First Coupling: Dissolve the warhead (e.g., with a free amine) and a bifunctional alkyl linker with a terminal carboxylic acid and a protected carboxylic acid on the other end in anhydrous DMF.

  • Add HATU, HOBt, and DIPEA to the solution.

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purify the intermediate by flash chromatography.

  • Deprotection: Remove the protecting group from the other end of the alkyl linker (e.g., acid-labile group).

  • Second Coupling: Dissolve the deprotected intermediate and the E3 ligase ligand (e.g., with a free amine) in anhydrous DMF.

  • Add HATU, HOBt, and DIPEA.

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC by preparative HPLC.

Synthesis of a PROTAC with a Piperazine Linker

Piperazine can be incorporated to add rigidity and improve solubility.

Materials:

  • Warhead with a reactive group (e.g., an alkyl halide).

  • E3 ligase ligand with a carboxylic acid.

  • Boc-protected piperazine.

  • Coupling agents and base as above.

Procedure:

  • Alkylation: React the warhead (e.g., with a bromoalkyl group) with Boc-protected piperazine in the presence of a base like potassium carbonate in a solvent like acetonitrile.

  • Deprotection: Remove the Boc protecting group using an acid like TFA in DCM.

  • Amide Coupling: Couple the resulting secondary amine with the carboxylic acid of the E3 ligase ligand using standard coupling conditions (HATU, DIPEA in DMF).

  • Purify the final PROTAC by preparative HPLC.

PROTAC Synthesis via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and modular approach.[6]

Materials:

  • Warhead functionalized with an alkyne.

  • E3 ligase ligand functionalized with an azide.

  • Copper(II) sulfate (CuSO4).

  • Sodium ascorbate.

  • Solvent (e.g., a mixture of t-BuOH and water).

Procedure:

  • Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand in the solvent mixture.

  • Add a solution of CuSO4.

  • Add a freshly prepared solution of sodium ascorbate to initiate the reaction.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Purify the resulting triazole-linked PROTAC by preparative HPLC.

Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Visualizing PROTAC Concepts and Workflows

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies design PROTAC Design (Linker Selection) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification binding Binary & Ternary Complex Binding Assays (SPR, ITC) purification->binding degradation Protein Degradation (Western Blot, MS) binding->degradation phenotype Phenotypic Assays (Viability, etc.) degradation->phenotype pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) phenotype->pkpd efficacy In Vivo Efficacy (Xenograft Models) pkpd->efficacy

Caption: A typical workflow for the development of PROTACs, from initial design and synthesis to in vivo efficacy studies.

Caption: Structural comparison of flexible (alkyl, PEG) and rigid (piperazine, aromatic) linkers used in PROTAC design.

References

A Comparative Guide to Analytical Methods for Characterizing Fmoc-N-amido-PEG2-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional linkers, such as Fmoc-N-amido-PEG2-alcohol, is critical in the development of complex drug conjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity, identity, and stability of these linkers directly impact the efficacy and safety of the final therapeutic product. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and the complementary nature of the data they provide.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of analytical methods, each providing unique insights into the molecule's structure, purity, and identity. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 1: Comparison of Analytical Methods for this compound Characterization

Analytical Method Information Provided Strengths Limitations Typical Application
RP-HPLC Purity, presence of impurities, retention timeHigh sensitivity, excellent for quantitative purity assessment, well-established methods.[]Limited structural information, requires reference standards for impurity identification.Routine quality control, purity analysis, and monitoring of synthesis and purification steps.
LC-MS Molecular weight confirmation, impurity identification, fragmentation patternsHigh specificity and sensitivity, provides molecular weight of parent compound and impurities.[]Ionization efficiency can vary, complex spectra for polydisperse samples (less of an issue for discrete PEGs).Identity confirmation, impurity profiling, and characterization of reaction byproducts.
¹H NMR Structural elucidation, confirmation of functional groups, quantitative analysis (qNMR)Provides detailed structural information, absolute quantification without a reference standard of the analyte.[2][3]Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures.Definitive structure confirmation, determination of substitution, and quantitative purity assessment.
FTIR Presence of functional groups, confirmation of PEG backboneFast, non-destructive, provides characteristic vibrational fingerprints of functional groups.[4]Limited information on purity and complex structures, not suitable for quantification in this context.Rapid identity check, confirmation of successful synthesis steps (e.g., presence of Fmoc and PEG moieties).

Experimental Methodologies and Data

This section details the experimental protocols for each analytical technique and presents representative data for the characterization of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone for assessing the purity of this compound. The Fmoc group provides a strong chromophore, allowing for sensitive UV detection.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Data Presentation:

The purity of this compound is typically determined by the area percentage of the main peak in the chromatogram. High-quality material should exhibit a purity of >95%.

Table 2: Representative RP-HPLC Data for this compound

Parameter Value
Retention Time Dependent on specific method, but typically in the range of 10-20 minutes.
Purity (by Area %) > 98%
Impurities Minor peaks, each < 0.5%

(Data is illustrative based on typical vendor specifications)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight of the target compound and identifying impurities.

Experimental Protocol:

  • LC System: Utilizes an HPLC or UHPLC system with conditions similar to those for RP-HPLC analysis. A volatile mobile phase modifier, such as formic acid, is often preferred over TFA for better MS sensitivity.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI is typically used, as the molecule can be readily protonated or form adducts with sodium or ammonium ions.

  • Scan Range: A scan range of m/z 100-1000 is generally sufficient.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify peaks, and the mass spectrum of each peak is examined to determine the molecular weight.

Data Presentation:

The primary output is a mass spectrum that should show a prominent peak corresponding to the expected molecular weight of this compound (C₁₉H₂₁NO₄, MW = 327.37 g/mol ). Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

Table 3: Expected LC-MS Results for this compound

Ion Expected m/z
[M+H]⁺328.15
[M+Na]⁺350.13
[M+NH₄]⁺345.18

(Values are theoretical and may vary slightly in experimental data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of each proton in the molecule.

Experimental Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful as the hydroxyl proton of the PEG moiety often appears as a distinct, non-exchangeable peak.[5]

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: A standard ¹H NMR experiment is performed.

  • Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of 5-10 mg/mL.

Data Presentation:

The ¹H NMR spectrum should show characteristic peaks for the Fmoc, PEG, and amido-alcohol portions of the molecule. The integration of these peaks can be used to confirm the structure and assess purity.

Table 4: Representative ¹H NMR Signal Assignments for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.77d2HAr-H (Fmoc)
~7.59d2HAr-H (Fmoc)
~7.40t2HAr-H (Fmoc)
~7.31t2HAr-H (Fmoc)
~5.30br s1HN-H
~4.40d2HO-CH₂ -CH (Fmoc)
~4.22t1HO-CH₂-CH (Fmoc)
~3.70t2HCH₂ -OH
~3.60m4HO-CH₂ -CH₂ -O
~3.45q2HNH-CH₂

(Chemical shifts are approximate and can vary based on solvent and concentration)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in this compound.

Experimental Protocol:

  • Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is convenient for solid or liquid samples.

  • Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation:

The FTIR spectrum will display characteristic peaks that serve as a fingerprint for the molecule.

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3300O-H stretchAlcohol
~3300N-H stretchAmide
~3050C-H stretchAromatic (Fmoc)
~2870C-H stretchAliphatic (PEG)
~1690C=O stretchCarbonyl (Fmoc urethane and amide)
~1530N-H bendAmide II
~1100C-O-C stretchEther (PEG backbone)

(Wavenumbers are approximate)

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for characterizing this compound and the relationship between the different analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_QC Initial QC & Identity Check Purification->Initial_QC Purity_Assessment Purity Assessment Initial_QC->Purity_Assessment Structure_Confirmation Definitive Structure Confirmation Purity_Assessment->Structure_Confirmation Final_Product Characterized Product Structure_Confirmation->Final_Product

Analytical Workflow for this compound.

G cluster_methods Analytical Methods cluster_data Information Obtained Molecule This compound FTIR FTIR Molecule->FTIR HPLC RP-HPLC Molecule->HPLC LCMS LC-MS Molecule->LCMS NMR NMR Molecule->NMR Functional_Groups Functional Groups FTIR->Functional_Groups Purity Purity & Impurities HPLC->Purity Molecular_Weight Molecular Weight LCMS->Molecular_Weight Structure Definitive Structure NMR->Structure

Relationship between Analytical Methods and Information.

Comparison with Alternatives

While this compound is a discrete and well-defined linker, alternatives exist, including polydisperse PEG linkers and other protecting groups like Boc (tert-Butyloxycarbonyl).

  • Discrete vs. Polydisperse PEGs: this compound is a discrete (monodisperse) PEG, meaning it has a defined molecular weight. This simplifies characterization significantly, as techniques like LC-MS will show sharp, single peaks. In contrast, polydisperse PEGs are mixtures of different chain lengths, resulting in broad peaks in HPLC and complex, difficult-to-interpret mass spectra. The analytical methods described here are much more straightforward for discrete PEGs.

  • Fmoc vs. Boc Protecting Group: The Fmoc group is advantageous due to its strong UV absorbance, which allows for sensitive detection by HPLC. The Boc group lacks a strong chromophore, making UV-based quantification less sensitive. Furthermore, the Fmoc group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group, which is beneficial in complex multi-step syntheses.

References

Navigating the Maze: A Comparative Guide to Validating Ternary Complex Formation with PEG-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is the pivotal event in targeted protein degradation. The choice of the linker connecting the two ends of a PROTAC molecule is a critical determinant of this process. This guide provides an objective comparison of Polyethylene Glycol (PEG)-linked PROTACs against alternatives, supported by experimental data, to aid in the rational design and validation of these powerful therapeutic agents.

The linker in a PROTAC is far more than a simple spacer; its composition, length, and flexibility profoundly influence the stability and kinetics of the ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation.[1] PEG linkers, known for their hydrophilicity and flexibility, are a popular choice in PROTAC design, often improving solubility and permeability.[2][] However, the optimal linker strategy is target-dependent, necessitating a careful evaluation of alternatives such as more rigid or simple alkyl chains.[4] This guide delves into the experimental validation of ternary complex formation, offering a comparative analysis of PROTACs with different linker types.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often quantified by its ability to form a stable ternary complex and induce the degradation of the target protein. Key parameters for comparison include the dissociation constant (Kd) for ternary complex formation, the cooperativity (α) of binding, and the cellular degradation potency (DC50). The following tables summarize experimental data comparing PEG-linked PROTACs with other linker types.

Table 1: Comparison of Ternary Complex Formation and Degradation Potency
PROTAC System (Target-E3 Ligase) Linker Type Ternary Complex Kd (nM) Cooperativity (α) Cellular DC50 (nM)
BRD4-VHL PEG5.4[5]High[5]Subnanomolar[4]
Alkyl--Picomolar[4]
Rigid (Disubstituted Phenyl)--No degradation[4]
BTK-CRBN PEG (≥ 4 units)-Lacked positive cooperativity[4]1-40[4]
AR-VHL PEG--Exhibited degradation (3 µM)[4]
Rigid (Disubstituted Phenyl)--No activity[4]

Note: A direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. Data is compiled from multiple sources to illustrate general trends.

Experimental Validation of Ternary Complex Formation

A variety of biophysical and cellular assays are employed to validate and quantify the formation of the PROTAC-induced ternary complex. Each technique offers unique insights into the binding kinetics, thermodynamics, and cellular activity.

Biophysical Assays

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (kon and koff rates) and affinity (Kd) for both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[5][6] A common experimental setup involves immobilizing the E3 ligase on the sensor chip and flowing a mixture of the PROTAC and the target protein over the surface.[6]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[7] This technique is considered the gold standard for determining the cooperativity of ternary complex formation.[7]

Cellular Assays

NanoBRET™ Ternary Complex Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor protein-protein interactions in living cells. The target protein is typically fused to a NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent acceptor (e.g., HaloTag®). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal. This assay provides a quantitative measure of intracellular ternary complex formation and can be used to determine the EC50 value for this process.[8][9]

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Validation
  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged).

  • Analyte Preparation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Also, prepare solutions of the PROTAC alone for binary interaction analysis.

  • Injection: Inject the analyte solutions over the immobilized E3 ligase surface. Use a single-cycle or multi-cycle kinetics format.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both binary and ternary interactions.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary).[6]

Isothermal Titration Calorimetry (ITC) Protocol for Cooperativity Measurement
  • Sample Preparation: Dialyze the purified target protein, E3 ligase, and PROTAC into the same buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.

    • Titrate the PROTAC into the target protein solution to determine the other binary binding affinity.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC solution into the cell containing the pre-formed binary complex.

  • Data Analysis: Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for each interaction.

  • Cooperativity Calculation: The cooperativity factor (α) can be determined from the relationship between the binary and ternary binding affinities.[7]

NanoBRET™ Ternary Complex Assay Protocol
  • Cell Preparation: Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.

  • HaloTag® Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Substrate Addition: Add the NanoBRET™ substrate (e.g., furimazine) to the cells.

  • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.[8][9]

Visualizing the Pathways and Workflows

To better understand the complex processes involved in PROTAC action and its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow SPR Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject Inject Analytes over Chip Immobilize->Inject Prepare_Analyte Prepare PROTAC and Target Protein Solutions Prepare_Analyte->Inject Data_Acquisition Acquire Sensorgram Data Inject->Data_Acquisition Data_Fitting Fit Data to Binding Model Data_Acquisition->Data_Fitting Calculate Calculate Kd and Cooperativity (α) Data_Fitting->Calculate

Caption: Workflow for SPR-based ternary complex analysis.

Linker_Properties Linker Properties and Their Impact cluster_linker Linker Type cluster_properties Physicochemical Properties cluster_outcome Functional Outcome PEG PEG Linker Solubility Solubility PEG->Solubility Increases Flexibility Flexibility PEG->Flexibility Increases Alkyl Alkyl Linker Permeability Permeability Alkyl->Permeability Can Increase Rigid Rigid Linker Rigid->Flexibility Decreases Degradation_Efficacy Degradation Efficacy Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Ternary_Stability Ternary Complex Stability Flexibility->Ternary_Stability Ternary_Stability->Degradation_Efficacy

Caption: Logical relationships of linker properties.

References

A Researcher's Guide to Confirming Protein Degradation by PROTACs: A Comparative Analysis of Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, confirming the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step. This guide provides an objective comparison of key biological assays used to validate PROTAC-mediated protein degradation, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). This "event-driven" pharmacology offers distinct advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance. However, rigorously demonstrating that a PROTAC leads to the selective degradation of its intended target requires a multi-faceted approach employing a suite of complementary biological assays.

This guide will delve into the most widely used techniques, presenting their underlying principles, comparative advantages and disadvantages, and detailed experimental protocols. We will explore methods for quantifying protein degradation, confirming the mechanism of action through ubiquitination and ternary complex formation, and assessing target engagement and selectivity.

Quantifying Protein Degradation: Measuring the Disappearance of the Target

The most direct evidence of PROTAC activity is the reduction in the levels of the target protein. Several assays can be employed to quantify this degradation, with Western Blotting being the most traditional and widely accepted method.

Western Blotting

Western Blotting is a cornerstone technique for assessing changes in protein levels. It allows for the semi-quantitative or quantitative measurement of a specific protein in a complex mixture, such as a cell lysate. By comparing the protein levels in cells treated with a PROTAC to vehicle-treated controls, researchers can determine the extent of degradation. Key parameters derived from this analysis are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

PROTACCell LineDC50 (nM)Dmax (%)Reference
ARV-825 RS4;11 (Human Leukemia)~1>95[1]
dBET1 THP-1 (Human Leukemia)~30>90[2]
MZ1 HeLa (Human Cervical Cancer)~10>90[3]

Note: DC50 and Dmax values are approximate and can vary depending on experimental conditions such as cell line, treatment time, and specific protocol.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of the PROTAC in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treat cells with the PROTAC dilutions or vehicle for the desired time period (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][2]

Live-Cell Imaging and Reporter Assays

For a more dynamic and real-time analysis of protein degradation, live-cell imaging and reporter assays offer significant advantages. These methods often involve tagging the protein of interest with a fluorescent protein (e.g., GFP) or a luciferase reporter (e.g., NanoLuc®). The decrease in fluorescence or luminescence signal over time directly correlates with protein degradation.

1. Cell Line Generation:

  • Generate a stable cell line expressing the protein of interest fused to a fluorescent or luminescent tag. CRISPR/Cas9-mediated endogenous tagging is often preferred to avoid overexpression artifacts.[3]

2. Cell Seeding and Treatment:

  • Seed the engineered cells in a multi-well imaging plate.

  • Treat the cells with a range of PROTAC concentrations and a vehicle control.

3. Time-Lapse Microscopy/Luminescence Reading:

  • For fluorescently tagged proteins, acquire images at regular intervals using a high-content imaging system or a fluorescence microscope equipped with a live-cell incubation chamber.[4]

  • For luminescently tagged proteins, add the substrate and measure the luminescence signal at different time points using a plate reader.[4]

4. Data Analysis:

  • Quantify the mean fluorescence or luminescence intensity per cell or well at each time point.

  • Normalize the signal to the initial time point (time zero).

  • Plot the normalized signal against time to generate degradation kinetics curves.

  • From these curves, DC50 and Dmax values, as well as degradation rates, can be calculated.[4]

Confirming the Mechanism of Action: Ubiquitination and Ternary Complex Formation

A key aspect of validating PROTAC activity is to demonstrate that the observed protein degradation is indeed mediated by the ubiquitin-proteasome system. This involves showing that the target protein is ubiquitinated and that the PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in the presence of the necessary components of the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and ATP).

1. Reaction Setup:

  • In a microcentrifuge tube on ice, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or Cereblon complex), ubiquitin, ATP, and the purified protein of interest.[5]

  • Add the PROTAC at the desired concentration or a vehicle control.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the protein of interest to detect the appearance of higher molecular weight bands corresponding to ubiquitinated forms of the protein. An antibody against ubiquitin can also be used to confirm ubiquitination.[5]

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique to demonstrate the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) within cells. This is achieved by immunoprecipitating one component of the complex (e.g., the E3 ligase) and then detecting the presence of the other component (the POI) by Western blot.

1. Cell Treatment:

  • Treat cells with the PROTAC or a vehicle control. It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target and stabilize the ternary complex.[6]

2. Cell Lysis:

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

3. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

4. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

5. Western Blot Analysis:

  • Analyze the eluted proteins by Western blot using antibodies against both the protein of interest and the E3 ligase to confirm their co-precipitation.[6]

Assessing Target Engagement and Selectivity

Beyond confirming degradation, it is crucial to demonstrate that the PROTAC directly engages its intended target and to assess its selectivity across the proteome.

Cellular Thermal Shift Assay (CETSA)

CETSA is a valuable method for confirming target engagement in a cellular context. The principle is that the binding of a ligand (in this case, the PROTAC) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

1. Cell Treatment:

  • Treat cells with the PROTAC or a vehicle control for a short period (e.g., 1 hour).

2. Thermal Challenge:

  • Aliquot the cell suspension or lysate into different tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

3. Lysis and Separation:

  • For intact cells, lyse them after heating.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

4. Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the soluble target protein at each temperature by Western blot or other quantitative methods like mass spectrometry.

  • A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[7][8]

Mass Spectrometry-Based Proteomics

To comprehensively assess the selectivity of a PROTAC, mass spectrometry-based proteomics is the gold standard. This unbiased approach allows for the quantification of thousands of proteins in a cell lysate, providing a global view of the proteins that are degraded upon PROTAC treatment.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a vehicle control.

  • Lyse the cells and quantify the protein concentration.

2. Sample Preparation:

  • Digest the proteins into peptides using an enzyme like trypsin.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

4. Data Analysis:

  • Identify and quantify the relative abundance of thousands of proteins in the PROTAC-treated samples compared to the control.

  • Proteins that show a significant decrease in abundance are potential off-targets of the PROTAC.[9]

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

CoIP_Workflow start Start: Cell Treatment (PROTAC +/- Proteasome Inhibitor) lysis Cell Lysis (Non-denaturing) start->lysis pre_clearing Pre-clearing Lysate lysis->pre_clearing immunoprecipitation Immunoprecipitation with E3 Ligase Antibody pre_clearing->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture washing Washing capture->washing elution Elution washing->elution western_blot Western Blot for POI and E3 Ligase elution->western_blot end End: Confirm Ternary Complex western_blot->end

Caption: Co-Immunoprecipitation Workflow.

Comparison of Key Assays

AssayPrincipleAdvantagesDisadvantages
Western Blot Immunodetection of specific proteins after size separation.Widely accepted, relatively inexpensive, provides information on protein size.Semi-quantitative, lower throughput, requires specific antibodies.[10]
Live-Cell Imaging/Reporter Assays Real-time monitoring of fluorescently or luminescently tagged proteins.High-throughput, provides kinetic data, suitable for screening.[4][11]Requires generation of engineered cell lines, potential for artifacts from protein tagging.[3]
In Vitro Ubiquitination Assay Cell-free reconstitution of the ubiquitination cascade.Directly demonstrates mechanism of action, allows for precise control of components.[5]Does not reflect cellular context (e.g., permeability, off-targets).
Co-Immunoprecipitation Antibody-based pull-down of protein complexes from cell lysates.Confirms ternary complex formation in a cellular environment.[6]Can be technically challenging, may miss transient interactions.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Confirms target engagement in intact cells or lysates, label-free.[7][8]Indirect measure of binding, can be lower throughput.
Mass Spectrometry Proteomics Unbiased identification and quantification of thousands of proteins.Provides a global view of selectivity, highly sensitive and quantitative.[9]Requires specialized equipment and expertise, can be expensive.

Conclusion

Confirming protein degradation by PROTACs requires a rigorous and multi-pronged experimental approach. While Western blotting remains a fundamental technique for quantifying degradation, it should be complemented with assays that elucidate the mechanism of action, such as in vitro ubiquitination and co-immunoprecipitation. Live-cell assays provide valuable kinetic information, while CETSA and mass spectrometry-based proteomics are essential for confirming target engagement and assessing selectivity. By employing a combination of these powerful techniques, researchers can confidently validate the efficacy and mechanism of their PROTAC molecules, paving the way for the development of novel and impactful therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of PROTACs Synthesized with Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis-Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides a comparative analysis of the mass spectrometry (MS) performance of PROTACs synthesized with the hydrophilic Fmoc-N-amido-PEG2-alcohol linker against common alternatives, supported by experimental considerations and methodologies.

PROTACs represent a revolutionary therapeutic modality that hijacks the body's own cellular machinery to degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is not merely a spacer; its composition and length are crucial for the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] Mass spectrometry is an indispensable tool for the characterization and quantification of these complex molecules throughout the drug discovery and development process.[4]

This guide focuses on PROTACs synthesized using the this compound linker, a popular choice due to the advantageous properties conferred by its polyethylene glycol (PEG) chain. We will objectively compare its expected mass spectrometry performance with that of PROTACs synthesized with two common alternative linker types: alkyl linkers and rigid linkers.

The Central Role of the Linker in PROTAC Analysis

The linker's influence extends beyond the biological activity of the PROTAC to its analytical behavior. Properties such as solubility, flexibility, and polarity, which are dictated by the linker, can significantly impact the efficiency and quality of mass spectrometry analysis. An ideal linker not only facilitates the formation of a stable and productive ternary complex for protein degradation but also imparts favorable analytical characteristics to the PROTAC molecule.[3]

Comparative Analysis of Linker Performance in Mass Spectrometry

The choice of linker can have a profound impact on various aspects of mass spectrometry analysis, from sample preparation to data interpretation. The following table summarizes the expected performance of PROTACs synthesized with this compound (a PEG-based linker) compared to those with alkyl and rigid linkers.

FeatureThis compound (PEG-based) LinkerAlkyl LinkerRigid Linker
Solubility Excellent hydrophilicity, improving aqueous solubility.[2] This can lead to more consistent and reproducible sample preparation for LC-MS analysis.Generally hydrophobic, which may lead to lower aqueous solubility and potential challenges with sample preparation and delivery.[2]Solubility can vary greatly depending on the specific rigid structure, but can be designed to improve this property.[5]
Ionization Efficiency The polar nature of the PEG chain can enhance ionization efficiency in electrospray ionization (ESI), potentially leading to higher signal intensity.Lower polarity may result in reduced ionization efficiency compared to PEG linkers, potentially leading to lower sensitivity.Ionization efficiency is dependent on the specific chemical moieties within the rigid structure.
Fragmentation Pattern Predictable fragmentation of the PEG chain through cleavage of C-O bonds can aid in structural elucidation. However, extensive fragmentation of the linker may sometimes compete with the fragmentation of the core structure.Fragmentation is typically dominated by cleavage of the alkyl chain, which can be useful for structural confirmation.Fragmentation patterns can be more complex and may require higher collision energies to induce fragmentation of the rigid core.
Metabolic Stability May have reduced metabolic stability in vivo due to susceptibility to oxidative metabolism, which can be monitored by MS.[6]Generally more metabolically stable than PEG linkers.[6]Metabolic stability is highly dependent on the specific rigid scaffold.
Chromatographic Behavior The hydrophilicity of the PEG linker can lead to earlier elution times in reversed-phase liquid chromatography (RPLC).The hydrophobicity of the alkyl chain typically results in longer retention times in RPLC.Retention behavior will be dictated by the overall polarity of the rigid structure.

Experimental Protocols for Mass Spectrometry Analysis

To ensure accurate and reproducible analysis of PROTACs, a well-defined experimental workflow is crucial. Below is a detailed protocol for the LC-MS/MS analysis of a PROTAC synthesized with an this compound linker.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve.

  • Matrix Sample Preparation: For analysis in biological matrices (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the plasma sample spiked with the PROTAC. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for characterization.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Cone Gas Flow: 50-100 L/hr.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • MRM Transitions: Select precursor ions (e.g., [M+H]+, [M+Na]+) and optimize collision energies for characteristic product ions.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

PROTAC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solution Preparation working Working Standard Dilution stock->working extraction Matrix Extraction (e.g., Protein Precipitation) stock->extraction lc Liquid Chromatography Separation working->lc extraction->lc ms Mass Spectrometry Detection lc->ms quant Quantification ms->quant qual Structural Characterization ms->qual Linker_Properties_Influence cluster_linker Linker Physicochemical Properties cluster_ms Impact on Mass Spectrometry Analysis sol Solubility sample_prep Sample Preparation & Delivery sol->sample_prep pol Polarity ion Ionization Efficiency pol->ion chrom Chromatographic Separation pol->chrom flex Flexibility frag Fragmentation Pattern flex->frag

References

Confirming the Structure of Fmoc-N-amido-PEG2-alcohol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of PEGylated compounds, confirming the precise chemical structure is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of Fmoc-N-amido-PEG2-alcohol, a bifunctional linker widely used in bioconjugation and drug delivery.

This guide presents predicted ¹H and ¹³C NMR data for this compound, a detailed experimental protocol for its NMR analysis, and a comparative overview of alternative techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR can be used to confirm the presence of key functional groups and the connectivity of atoms within the this compound molecule.

Predicted NMR Data

Based on established chemical shift values for the Fmoc protecting group, the N-amido linkage, the polyethylene glycol (PEG) linker, and the terminal alcohol, the following ¹H and ¹³C NMR data are predicted for this compound.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.77d2HFmoc (aromatic)
7.60d2HFmoc (aromatic)
7.40t2HFmoc (aromatic)
7.31t2HFmoc (aromatic)
5.3-5.5br s1HNH (amide)
4.45d2HFmoc (CH₂)
4.23t1HFmoc (CH)
3.75t2HO-CH₂ (alcohol)
3.65-3.70m4HPEG (O-CH₂-CH₂-O)
3.55t2HN-CH₂
2.5-3.0br s1HOH (alcohol)

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
156.5C=O (carbamate)
143.8Fmoc (aromatic quaternary)
141.3Fmoc (aromatic quaternary)
127.7Fmoc (aromatic CH)
127.1Fmoc (aromatic CH)
125.1Fmoc (aromatic CH)
120.0Fmoc (aromatic CH)
70.5PEG (O-CH₂)
70.2PEG (O-CH₂)
67.0Fmoc (CH₂)
61.8O-CH₂ (alcohol)
47.3Fmoc (CH)
40.5N-CH₂

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) at 0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans (NS): 16 to 64 scans are usually sufficient.

    • Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (typically 2-5 seconds for small molecules).

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of 10-12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A spectral width of 200-220 ppm is typical.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a primary tool for structural confirmation, other techniques provide complementary information and are often used in conjunction with NMR.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed structural information, including atom connectivity and stereochemistry.Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Purity of the compound and retention time. Can be used for quantification.
Sample Requirement 5-10 mgMicrograms to nanogramsMicrograms
Analysis Time Minutes to hoursMinutesMinutes
Destructive? NoYesYes (sample is typically not recovered)
Key Advantage Unambiguous structure determination.High sensitivity and accurate mass determination.Excellent for assessing purity and for quantification.
Limitation Lower sensitivity compared to MS. Complex spectra for large molecules.Does not provide detailed connectivity information on its own.Limited structural information.

Experimental Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction start->reaction Coupling workup Work-up & Purification reaction->workup Extraction/Chromatography nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (ESI or MALDI) workup->ms hplc HPLC Analysis workup->hplc confirmation Structure Confirmed? nmr->confirmation ms->confirmation hplc->confirmation confirmation->workup No (Further Purification) final_product Final Product: This compound confirmation->final_product Yes

Caption: Workflow for the synthesis and structural confirmation of this compound.

By employing a combination of these analytical techniques, researchers can confidently confirm the structure and purity of this compound, ensuring the quality and reliability of their subsequent applications in drug development and bioconjugation.

Purity Assessment of Synthesized PROTACs: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step in preclinical development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for PROTAC purity assessment, supported by experimental data and detailed protocols.

The unique tripartite structure of PROTACs—comprising a target protein ligand, an E3 ligase ligand, and a linker—presents distinct analytical challenges. Impurities, such as unreacted starting materials, intermediates, or byproducts from side reactions, can interfere with biological assays and lead to inaccurate structure-activity relationship (SAR) data. Therefore, robust analytical methods are paramount for the accurate characterization and quality control of these complex molecules.

Comparative Analysis of Purity Assessment Methods

While HPLC is a cornerstone for purity analysis in small molecule drug discovery, a comprehensive evaluation of its performance against other methods is essential for selecting the optimal analytical strategy for PROTACs.

Parameter Reversed-Phase HPLC (RP-HPLC) UPLC-MS Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Quantification of purity and separation of impuritiesQuantification, impurity identification, and mass confirmationMolecular weight determination and structural elucidationStructural confirmation and identification of impurities
Resolution HighVery HighNot applicable for separationLow for complex mixtures
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)Low (µg-mg range)
Quantitative Accuracy ExcellentVery GoodSemi-quantitative without standardsGood with internal standards
Throughput ModerateHighHighLow
Information Provided Purity percentage, retention timePurity, retention time, mass-to-charge ratioMolecular weight, fragmentation patternChemical structure, connectivity
Cost ModerateHighHighVery High
Typical Application for PROTACs Routine purity checks, quality control, purification monitoringPurity determination with impurity identification, metabolic stabilityConfirmation of final product mass, structural analysis of impuritiesDefinitive structural confirmation of final product and isolated impurities

In-Depth Look at HPLC for PROTAC Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic method for assessing the purity of synthesized PROTACs. Its robustness, reproducibility, and quantitative accuracy make it an indispensable tool in the drug discovery workflow.

Common Impurities in PROTAC Synthesis Detected by HPLC:

  • Unreacted Starting Materials: Residual target protein ligands, E3 ligase ligands, or linker precursors.

  • Incomplete Coupling Products: PROTAC precursors where only one of the ligands is attached to the linker.

  • Byproducts from Side Reactions: For example, nucleophilic acyl substitution competing with the desired aromatic substitution can lead to byproducts that may co-elute with the final PROTAC[1].

  • Degradation Products: PROTACs can be susceptible to hydrolysis or oxidation, leading to the formation of degradation products.

Experimental Protocol: Purity Assessment of a Synthesized PROTAC by RP-HPLC

This protocol provides a general framework for the purity analysis of a novel PROTAC using RP-HPLC with UV detection. Method optimization will be required based on the specific physicochemical properties of the PROTAC.

1. Materials and Reagents:

  • Synthesized PROTAC sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO, DMF) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength for the PROTAC)
Injection Volume 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of the PROTAC using the area percent method:

    • Purity (%) = (Area of PROTAC peak / Total area of all peaks) x 100

Visualizing the PROTAC Workflow and Mechanism

PROTAC Synthesis and Purity Assessment Workflow

PROTAC_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Target Ligand Target Ligand Coupling Reaction Coupling Reaction Target Ligand->Coupling Reaction E3 Ligand E3 Ligand E3 Ligand->Coupling Reaction Linker Linker Linker->Coupling Reaction Crude PROTAC Crude PROTAC Coupling Reaction->Crude PROTAC HPLC Analysis HPLC Analysis Crude PROTAC->HPLC Analysis Decision Decision HPLC Analysis->Decision Purity Check Pure PROTAC (>95%) Pure PROTAC (>95%) Biological Assays Biological Assays Pure PROTAC (>95%)->Biological Assays Further Purification Further Purification Further Purification->HPLC Analysis Decision->Pure PROTAC (>95%) Pass Decision->Further Purification Fail

Caption: Workflow for PROTAC synthesis and subsequent purity assessment using HPLC.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Recruits E2-Ub Recycled PROTAC Recycled PROTAC Ternary Complex->Recycled PROTAC Dissociation Ubiquitinated Target Ubiquitinated Target Ubiquitination->Ubiquitinated Target Polyubiquitination Proteasome Proteasome Ubiquitinated Target->Proteasome Degradation Degradation Proteasome->Degradation Degrades Target

Caption: Simplified signaling pathway of PROTAC-induced protein degradation.

Conclusion

The purity of synthesized PROTACs is a critical determinant of their biological activity and the reliability of subsequent studies. While various analytical techniques offer valuable information, RP-HPLC remains the gold standard for routine purity assessment due to its high resolution, quantitative accuracy, and robustness. For a more comprehensive characterization, especially during lead optimization, coupling HPLC with mass spectrometry (UPLC-MS) provides invaluable data on impurity identity and mass confirmation. Ultimately, a multi-faceted analytical approach, tailored to the specific stage of drug discovery, is essential for the successful development of novel PROTAC therapeutics.

References

The Crucial Connecting Element: An In-Vitro and In-Vivo Comparison of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. These heterobifunctional molecules, designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data from in-vitro and in-vivo studies, to inform rational PROTAC design.

The choice of linker—be it a flexible polyethylene glycol (PEG) chain, a hydrophobic alkyl chain, or a more rigid structure—profoundly influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] This, in turn, dictates the efficiency of protein degradation. Furthermore, the linker's physicochemical properties have a significant impact on a PROTAC's cell permeability and in-vivo stability.[3]

Mechanism of Action: The Linker at the Heart of the Ternary Complex

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. The linker plays a pivotal role in orienting these two proteins to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Warhead Poly-Ub Target Poly-ubiquitinated Target Protein E3 Ligase E3 Ligase PROTAC->E3 Ligase E3 Ligand E2 E2-Ub E2->E3 Ligase Ub Transfer Ub Ub Proteasome Proteasome Poly-Ub Target->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

A diagram illustrating the PROTAC mechanism of action.

Comparative Analysis of PROTAC Linkers: In-Vitro and In-Vivo Data

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary to identify the most potent degrader.[4] Below are case studies summarizing quantitative data from studies that have systematically varied linker length and composition.

Case Study 1: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. Studies have shown that both linker length and composition are critical for efficient BRD4 degradation.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC A2-PEG>5000<20H661[5]
PROTAC B3-PEG500~70H661[5]
PROTAC C4-PEG<500>80H661[5]
DP1PEG-based1084098SU-DHL-4[6][7]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Case Study 2: BTK Degradation

Bruton's tyrosine kinase (BTK) is another important target, particularly in B-cell malignancies. Linker optimization has been shown to be crucial for improving the pharmacokinetic properties of BTK-targeting PROTACs.

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineIn-Vivo EfficacyReference
MT802PEG-based~10>90NAMALWANot suitable for in-vivo[8]
SJF620Modified CRBN ligand & linkerPotent>90NAMALWASuperior PK profile in mice[8]
RC-3Reversible covalent with optimized linker<10>85MOLM-14Enhanced selectivity[9]
Case Study 3: Androgen Receptor (AR) Degradation

Targeting the androgen receptor (AR) is a key strategy in prostate cancer. The rigidity and composition of the linker have been shown to significantly impact the metabolic stability and in-vivo efficacy of AR-targeting PROTACs.

PROTACLinker TypeDC50 (nM)In-Vivo Tumor Growth InhibitionAnimal ModelReference
ARV-110Rigid piperidine/piperazine<1SignificantXenograft[10]
ARCC-4Not specifiedlow-nanomolarOutperforms enzalutamideCellular models[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC linkers.

In-Vitro Protein Degradation Assay (Western Blotting)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, LNCaP, or relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC50 and Dmax values are calculated from the dose-response curves.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells.

Protocol:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line (e.g., HEK293T).

  • Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add the PROTACs at various concentrations to the cells.

  • Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]

In-Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a PROTAC in a preclinical animal model.

Protocol:

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., LNCaP or VCaP for AR-dependent prostate cancer) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • PROTAC Administration: Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle control group receives the vehicle solution.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Pharmacodynamic and Efficacy Endpoints: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting to confirm target protein degradation). The primary efficacy endpoint is tumor growth inhibition. Body weight should also be monitored as a measure of toxicity.

Experimental Workflow for Linker Comparison

A systematic approach is essential for the effective comparison of different PROTAC linkers. The following workflow outlines the key stages from initial in-vitro screening to in-vivo validation.

PROTAC_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Biochemical_Assays Biochemical Assays (Binding Affinity - ITC, SPR) Cellular_Degradation Cellular Degradation Assays (Western Blot, DC50/Dmax) Biochemical_Assays->Cellular_Degradation Ternary_Complex Ternary Complex Formation (NanoBRET, Co-IP) Cellular_Degradation->Ternary_Complex Permeability Cell Permeability Assays (PAMPA, Caco-2) Ternary_Complex->Permeability PK_Studies Pharmacokinetic (PK) Studies (Bioavailability, Half-life) Permeability->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (Target Degradation in Tumors) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PD_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Linker_Design PROTAC Library Synthesis (Varying Linker Type and Length) Linker_Design->Biochemical_Assays

A workflow for the comparative evaluation of PROTAC linkers.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing in-vitro degradation efficacy and in-vivo pharmacokinetic properties. While flexible linkers like PEG and alkyl chains are synthetically accessible and can be systematically varied, rigid linkers may offer advantages in terms of metabolic stability and pre-organizing the PROTAC for optimal ternary complex formation. A systematic and multi-parametric evaluation, encompassing biochemical, cellular, and in-vivo assays, is paramount for the rational design and optimization of PROTAC linkers to develop novel and effective targeted protein degraders.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-N-amido-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Fmoc-N-amido-PEG2-alcohol, a PEG-based PROTAC linker, is of paramount importance.[1][2] Adherence to stringent safety protocols is crucial for minimizing exposure risks and ensuring the integrity of experimental outcomes. While a comprehensive Safety Data Sheet (SDS) with detailed hazard identification for this specific compound is not consistently available, a risk assessment based on its constituent parts—the Fmoc protecting group and a PEG linker—necessitates careful handling.[3] Similar Fmoc-protected amino acids are often not classified as hazardous substances; however, it is best practice to handle all laboratory chemicals with a thorough safety approach.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for chemical powders.[4][6][7]

Body PartPPE ItemSpecificationPurpose
Eyes Safety GlassesANSI Z87.1 compliant, with side shields.[4]Protects against airborne particles and splashes.[4]
Face ShieldTo be worn over safety glasses.Recommended when there is a significant risk of splashing.[4]
Hands Disposable Nitrile GlovesStandard laboratory grade, powder-free.[4][8]Provides initial protection against skin contact.[4] It's advisable to inspect gloves before use.
Body Laboratory CoatLong-sleeved.Protects skin and personal clothing from contamination.[4][5]
Feet Closed-toe ShoesConstructed of a non-porous material.Protects feet from spills and falling objects.[4]
Respiratory Dust MaskN95 (US) or P1 (EN 143) type.Recommended when weighing or transferring the powder to minimize inhalation of dust particles.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Designate a well-ventilated work area (e.g., chemical fume hood). - Assemble all necessary equipment and reagents. - Don appropriate PPE. handling Handling & Weighing - Carefully open the container, avoiding dust generation. - Use a spatula to transfer the required amount to a weighing vessel. - Close the container tightly after use. prep->handling dissolution Dissolution - Add the solvent to the solid. - Gently swirl or stir to dissolve. - Avoid splashing. handling->dissolution reaction Reaction & Use - Add the dissolved compound to the reaction mixture. - Monitor the reaction as per the experimental protocol. dissolution->reaction cleanup Cleanup - Clean the work area with appropriate solvent and decontaminating solution. - Dispose of all contaminated materials properly. reaction->cleanup

General workflow for safe chemical handling in a laboratory setting.

Experimental Protocols

Receiving and Storage: Upon receiving this compound, inspect the container for any signs of damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, with a recommended storage temperature of -20°C.[1]

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[9] Avoid contact with skin and eyes.[9] Use non-sparking tools to prevent electrostatic discharge.[5]

First-Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container.

  • Keep the chemical in suitable, closed containers for disposal.[9]

Disposal Method:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[5]

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9]

  • Do not discharge the chemical into drains or sewer systems.[9]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-amido-PEG2-alcohol
Reactant of Route 2
Reactant of Route 2
Fmoc-N-amido-PEG2-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.